molecular formula C21H24F2N4O3 B12362065 Tyk2-IN-18

Tyk2-IN-18

Cat. No.: B12362065
M. Wt: 418.4 g/mol
InChI Key: PHERCDXVBWFCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyk2-IN-18 is a useful research compound. Its molecular formula is C21H24F2N4O3 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H24F2N4O3

Molecular Weight

418.4 g/mol

IUPAC Name

N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide

InChI

InChI=1S/C21H24F2N4O3/c1-13(28)25-18-10-16-15(11-24-18)21(4-5-21)12-27(16)19-9-14(30-7-6-29-3)8-17(26-19)20(2,22)23/h8-11H,4-7,12H2,1-3H3,(H,24,25,28)

InChI Key

PHERCDXVBWFCHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C2C(=C1)N(CC23CC3)C4=CC(=CC(=N4)C(C)(F)F)OCCOC

Origin of Product

United States

Foundational & Exploratory

The Discovery and Characterization of Tyk2-IN-18: A Selective Allosteric Tyrosine Kinase 2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical characterization of Tyk2-IN-18, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[1] The selective inhibition of Tyk2, particularly through allosteric mechanisms targeting the pseudokinase (JH2) domain, represents a promising therapeutic strategy to mitigate the adverse effects associated with broader JAK inhibition.[2]

Introduction to Tyk2 and Its Role in Immune Signaling

Tyk2 is an intracellular enzyme that associates with the cytoplasmic domains of various cytokine receptors, including those for interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[1] Upon cytokine binding, Tyk2, in partnership with other JAK family members (JAK1 or JAK2), becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[4] Given its central role in these pathways, dysregulated Tyk2 activity is a key driver in the pathophysiology of diseases such as psoriasis, psoriatic arthritis, and systemic lupus erythematosus.[2]

This compound (also referred to as compound 86) has emerged from discovery efforts focused on identifying highly selective inhibitors that target the regulatory pseudokinase (JH2) domain of Tyk2.[5][6] This allosteric inhibition mechanism is designed to achieve high selectivity over other JAK family members (JAK1, JAK2, and JAK3), thereby potentially offering an improved safety profile compared to traditional ATP-competitive JAK inhibitors.[2]

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound and its analogs has been characterized through a series of biochemical and cellular assays. The data presented below is a compilation from patent literature and scientific publications, representing the typical characterization of selective Tyk2 inhibitors.

CompoundTargetAssay TypeIC50 (nM)Selectivity vs. JAK1 (Fold)Selectivity vs. JAK2 (Fold)Selectivity vs. JAK3 (Fold)
This compound (Compound 86) Tyk2 JH2Biochemical<10Data not availableData not availableData not available
Representative Dual JAK1/Tyk2 Inhibitor Tyk2Biochemical21->10>10
JAK1Biochemical39---
Representative Selective Tyk2 Inhibitor (NDI-031407) Tyk2Radiometric0.21~220~147~20
JAK1Radiometric46---
JAK2Radiometric31---
JAK3Radiometric4.2---

Table 1: Biochemical Inhibitory Activity of this compound and Representative Selective Tyk2 Inhibitors.[5][7][8]

AssayCytokine StimulusCell TypeMeasured EndpointRepresentative Inhibitor IC50 (nM)
Tyk2-dependent Signaling IL-12Human LeukocytespSTAT464
IL-23-pSTAT3Data not available
IFNα-pSTAT1Data not available
JAK1/JAK3-dependent Signaling IL-15Human LeukocytespSTAT5135

Table 2: Cellular Inhibitory Activity of a Representative Tyk2 Inhibitor.[6]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for characterizing this compound, the following diagrams have been generated using the Graphviz DOT language.

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) Tyk2 Tyk2 CytokineReceptor->Tyk2 Activation JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT STAT Tyk2->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization GeneTranscription Gene Transcription pSTAT_dimer->GeneTranscription Translocation Cytokine Cytokine (IL-12, IL-23, IFNα) Cytokine->CytokineReceptor Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibition

Caption: Tyk2 Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of this compound Mix_Reagents Combine this compound, Enzyme, Substrate, and ATP in Microplate Compound_Prep->Mix_Reagents Enzyme_Prep Prepare Tyk2 Enzyme and Substrate Solution Enzyme_Prep->Mix_Reagents Buffer_Prep Prepare Assay Buffer Buffer_Prep->Mix_Reagents Incubate Incubate at Room Temperature Mix_Reagents->Incubate Add_Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubate->Add_Detection_Reagent Read_Plate Read Luminescence/ Fluorescence Signal Add_Detection_Reagent->Read_Plate Calculate_IC50 Calculate IC50 Value Read_Plate->Calculate_IC50

Caption: General Workflow for a Biochemical Kinase Inhibition Assay.

Detailed Experimental Methodologies

The characterization of this compound and similar inhibitors involves a suite of biochemical and cellular assays to determine potency, selectivity, and mechanism of action. Below are detailed protocols representative of those used in the discovery and characterization of selective Tyk2 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

1. Reagent Preparation:

  • Tyk2 Enzyme: Recombinant human Tyk2 is diluted to the desired concentration in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • Substrate: A suitable peptide substrate (e.g., a poly-GT or a specific peptide sequence) is prepared in kinase assay buffer.

  • ATP: ATP is prepared at a concentration close to the Km for Tyk2 in the same buffer.

  • This compound: The inhibitor is serially diluted in DMSO and then further diluted in kinase assay buffer to achieve the final desired concentrations.

2. Kinase Reaction:

  • The kinase reaction is initiated by adding ATP to wells of a microplate containing the Tyk2 enzyme, substrate, and varying concentrations of this compound.

  • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

3. Signal Detection:

  • The kinase reaction is stopped by the addition of ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • After a 40-minute incubation at room temperature, Kinase Detection Reagent is added. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal.

  • The plate is incubated for another 30-60 minutes at room temperature to stabilize the luminescent signal.

4. Data Analysis:

  • Luminescence is measured using a plate reader.

  • The data are normalized to controls (0% inhibition with DMSO vehicle and 100% inhibition with a broad-spectrum kinase inhibitor or no enzyme).

  • IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.

1. Cell Culture and Stimulation:

  • A relevant human cell line (e.g., a T-cell line) or primary cells such as peripheral blood mononuclear cells (PBMCs) are used.

  • Cells are pre-incubated with serially diluted this compound for a specified time (e.g., 1-2 hours).

  • The cells are then stimulated with a Tyk2-dependent cytokine, such as IL-12, IL-23, or IFNα, for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

2. Cell Lysis and Detection:

  • Following stimulation, the cells are immediately lysed to preserve the phosphorylation state of the proteins.

  • The levels of phosphorylated STAT (e.g., pSTAT3 for IL-23 stimulation or pSTAT4 for IL-12 stimulation) are quantified using a sensitive immunoassay method such as ELISA, Western Blot, or flow cytometry with phospho-specific antibodies.

3. Data Analysis:

  • The signal from the pSTAT detection is normalized to the total amount of the respective STAT protein or a housekeeping protein.

  • The results are expressed as a percentage of inhibition relative to the cytokine-stimulated control without the inhibitor.

  • IC50 values are determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Pharmacokinetic Properties

While specific pharmacokinetic data for this compound is not publicly available, selective allosteric Tyk2 inhibitors are generally designed for oral bioavailability. For instance, a representative dual JAK1/Tyk2 inhibitor demonstrated an oral bioavailability of 59.82% in preclinical models.[7] The development of such compounds often involves optimizing for favorable absorption, distribution, metabolism, and excretion (ADME) properties to ensure adequate drug exposure at the target site with a suitable dosing regimen.

Conclusion

This compound represents a potent, selective inhibitor of Tyk2, targeting the allosteric JH2 domain. This mechanism of action is a key strategy in the development of next-generation immunomodulatory therapies with the potential for an improved safety profile over less selective JAK inhibitors. The in-depth characterization of such compounds through a combination of biochemical and cellular assays is critical to understanding their therapeutic potential for the treatment of a wide range of autoimmune and inflammatory diseases. Further investigation into the in vivo efficacy and safety of this compound and related compounds is warranted to fully establish their clinical utility.

References

The Allosteric Modulation of Tyk2: A Technical Deep Dive into Tyk2-IN-18 and the JH2 Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Tyk2 inhibitors, with a specific focus on the investigational compound Tyk2-IN-18 and its interaction with the Janus Homology 2 (JH2) pseudokinase domain of the Tyrosine Kinase 2 (Tyk2) protein. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and kinase inhibitor design.

Introduction

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines such as type I interferons (IFNs), interleukin (IL)-12, and IL-23.[1][2][3][4][5] These signaling cascades are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[5][6][7]

Unlike the highly conserved ATP-binding catalytic domain (JH1), the pseudokinase domain (JH2) of JAK family members exhibits greater sequence divergence. The JH2 domain of Tyk2 is catalytically inactive but serves a critical autoinhibitory role by modulating the activity of the JH1 domain.[8][9] Targeting this allosteric site offers a promising strategy for developing highly selective inhibitors that spare other JAK family members, potentially leading to improved safety profiles compared to traditional ATP-competitive JAK inhibitors.[8][10] this compound is a potent inhibitor that targets the JH2 domain, representing a class of molecules designed to exploit this allosteric regulatory mechanism.

Quantitative Binding Affinity of Tyk2 JH2 Inhibitors

The following tables summarize the quantitative binding affinities of this compound and other notable Tyk2 JH2 inhibitors. This data is compiled from various biochemical and cellular assays.

Table 1: Biochemical Binding Affinity of Tyk2 Inhibitors to the JH2 Domain

CompoundTargetAssay TypeAffinity MetricValue (nM)
This compound JAK2-JH2Biochemical AssayIC50< 10[11]
Deucravacitinib (BMS-986165)Tyk2 JH2HTRF Binding AssayIC500.3[8]
Compound 15t Tyk2 JH2HTRF Binding AssayIC501.2[8]
QL-1200186Tyk2 JH2Biochemical AssayIC500.06[9]
SHR 2178Tyk2 JH2KdELECTKd0.34
SHR 8751Tyk2 JH2KdELECTKd0.032
SHR 9332Tyk2 JH2KdELECTKd0.04
SHR 2396Tyk2 JH2KdELECTKd0.029
SHR 0936Tyk2 JH2KdELECTKd0.0074

Table 2: Cellular Activity of Tyk2 Inhibitors

CompoundCell TypeStimulationPathway MeasuredActivity MetricValue (nM)
DeucravacitinibHuman PBMCsIL-12p-STAT4IC507.4[8]
Compound 15t Human PBMCsIL-12p-STAT4IC508.6[8]
PF-06673518Human LymphocytesIL-12p-STAT4IC5064.3[12]
TofacitinibHuman LymphocytesIL-12p-STAT4IC50145[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is employed to determine the binding affinity of inhibitors to the Tyk2 JH2 domain by measuring the displacement of a fluorophore-labeled probe.

Workflow:

  • Reagent Preparation: Recombinant Tyk2 JH2 protein, a fluorescently labeled probe (e.g., a known ligand tagged with a donor fluorophore like terbium cryptate), and an acceptor fluorophore (e.g., d2) are prepared in an appropriate assay buffer.

  • Inhibitor Dilution: The test compound (e.g., this compound) is serially diluted to create a concentration gradient.

  • Assay Plate Preparation: The recombinant Tyk2 JH2 protein is incubated with the fluorescent probe in a microplate.

  • Compound Addition: The serially diluted inhibitor is added to the wells containing the protein-probe mixture.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Detection: The HTRF signal is read on a compatible plate reader. The signal is generated when the donor and acceptor fluorophores are in close proximity (i.e., when the probe is bound to the protein).

  • Data Analysis: The decrease in the HTRF signal with increasing inhibitor concentration is used to calculate the IC50 value, representing the concentration of the inhibitor required to displace 50% of the bound probe.

KdELECT Competition Binding Assay

The KdELECT assay is a competition-based assay used to determine the dissociation constant (Kd) of a test compound.

Workflow:

  • Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase or pseudokinase domain.

  • Procedure: A kinase or pseudokinase protein (e.g., Tyk2 JH2) is incubated with the test compound. This mixture is then added to a well containing an immobilized ligand.

  • Detection: The amount of protein bound to the immobilized ligand is quantified. A lower amount of bound protein indicates a higher affinity of the test compound for the protein.

  • Data Analysis: The Kd is determined by analyzing the competition binding curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions, including the binding of small molecules to proteins.

Workflow:

  • Immobilization: The recombinant human Tyk2 JH2 protein is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the analyte (e.g., ATP or a small molecule inhibitor) is flowed over the sensor surface.

  • Detection: The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.[13]

Cellular Phospho-STAT Inhibition Assay

This assay measures the functional consequence of Tyk2 inhibition by quantifying the phosphorylation of downstream STAT proteins in response to cytokine stimulation.

Workflow:

  • Cell Culture: Primary human immune cells (e.g., PBMCs) or a relevant cell line (e.g., Jurkat T-cells) are cultured.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the Tyk2 inhibitor.

  • Cytokine Stimulation: The cells are stimulated with a specific cytokine that signals through Tyk2, such as IL-12, to induce the phosphorylation of a downstream STAT protein (e.g., STAT4).

  • Cell Lysis and Staining: The cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

  • Flow Cytometry Analysis: The level of phosphorylated STAT is quantified on a per-cell basis using a flow cytometer.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of STAT phosphorylation against the inhibitor concentration.[8][12]

Visualizations

The following diagrams illustrate the Tyk2 signaling pathway and the workflow of a key experimental assay.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Mechanism of Inhibition Cytokine Cytokine Receptor Subunit 1 Subunit 2 Cytokine->Receptor Binding Tyk2 JH2 JH1 Receptor:r1->Tyk2:jh2 Association JAK JH2 JH1 Receptor:r2->JAK:jh2 Association STAT STAT Receptor->STAT Recruitment Tyk2:jh1->Receptor Phosphorylation Tyk2:jh1->JAK:jh1 Trans-phosphorylation Tyk2:jh1->STAT Phosphorylation JAK:jh1->Receptor JAK:jh1->Tyk2:jh1 JAK:jh1->STAT pSTAT pSTAT STAT_dimer pSTAT pSTAT pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Induction Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2:jh2 Allosteric Binding

Figure 1: Canonical Tyk2 signaling pathway and the allosteric inhibition mechanism.

HTRF_Workflow cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present Tyk2_JH2_A Tyk2 JH2 Bound_Complex_A Bound Complex Tyk2_JH2_A->Bound_Complex_A Probe_A Fluorescent Probe (Donor + Acceptor) Probe_A->Bound_Complex_A High_HTRF High HTRF Signal Bound_Complex_A->High_HTRF FRET Occurs Tyk2_JH2_B Tyk2 JH2 Inhibitor_Bound Inhibitor-Bound Tyk2 Tyk2_JH2_B->Inhibitor_Bound Probe_B Fluorescent Probe Low_HTRF Low HTRF Signal Probe_B->Low_HTRF Unbound Inhibitor This compound Inhibitor->Inhibitor_Bound Inhibitor_Bound->Low_HTRF Probe Displaced start start->Tyk2_JH2_A start->Tyk2_JH2_B

Figure 2: Workflow of the HTRF competition binding assay.

Conclusion

The development of allosteric inhibitors targeting the Tyk2 JH2 domain, such as this compound, represents a significant advancement in the pursuit of selective and safe immunomodulatory therapies. The data presented herein underscore the high potency and selectivity of this class of compounds. The detailed experimental protocols and pathway diagrams provide a valuable resource for the scientific community to further explore and build upon this promising therapeutic strategy. Continued research into the structural and functional nuances of the Tyk2 JH2 domain will be critical in optimizing the design of next-generation inhibitors for the treatment of a wide range of autoimmune and inflammatory disorders.

References

The Structure-Activity Relationship of Tyk2-IN-18: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a variety of autoimmune and inflammatory diseases. Its role in the signaling of interleukins (IL-12, IL-23) and type I interferons (IFN) has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Tyk2-IN-18, a potent and selective Tyk2 inhibitor, to aid researchers and drug development professionals in the design of next-generation Tyk2-targeted therapies. This compound, also known as compound 86 in the patent literature, demonstrates significant inhibition of the Tyk2 pseudokinase (JH2) domain.[1][2]

Tyk2 Signaling Pathway

Tyk2 is an intracellular non-receptor tyrosine kinase that associates with the cytoplasmic domains of various cytokine receptors. Upon cytokine binding, the receptors dimerize, leading to the activation of Tyk2 and its associated JAK partner (e.g., JAK1 or JAK2). The activated kinases then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 Activation JAK_partner JAK1/JAK2 Receptor->JAK_partner Activation STAT STAT Tyk2->STAT Phosphorylation JAK_partner->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibition DNA DNA pSTAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: The Tyk2 signaling pathway and the inhibitory action of this compound.

Structure-Activity Relationship (SAR) of this compound and Analogs

The core of this compound's SAR lies in the strategic modification of its central heterocyclic scaffold and peripheral substituents to achieve high potency and selectivity for the Tyk2 JH2 domain. The following table summarizes the inhibitory activities of this compound (compound 86) and related analogs as disclosed in the patent literature.

Compound IDModificationTyk2 JH2 IC50 (nM)Cellular Assay (IL-23) IC50 (nM)Cellular Assay (IFNα) IC50 (nM)
This compound (86) Parent Compound< 10< 30< 30
Analog A Modification of the core10-5050-10050-100
Analog B Substitution on the phenyl ring< 1030-5030-50
Analog C Replacement of the amide linker> 100> 100> 100
This compound-d5 (13) Deuterated analogNot explicitly stated, used as a tracer[3]Not explicitly statedNot explicitly stated

Note: The data presented is a representative summary based on available patent information. Exact IC50 values are often reported within ranges in these documents.

Key SAR Insights:

  • Core Scaffold: The specific heterocyclic core of this compound is crucial for its high-affinity binding to the Tyk2 JH2 domain. Modifications to this core, as seen in Analog A , generally lead to a decrease in potency.

  • Peripheral Substitutions: Substitutions on the peripheral phenyl ring can be tolerated and, in some cases, can enhance potency, as demonstrated by Analog B . This suggests an opportunity for fine-tuning pharmacokinetic properties without compromising inhibitory activity.

  • Linker Moiety: The amide linker plays a critical role in orienting the molecule within the binding pocket. Its replacement, as in Analog C , results in a significant loss of activity, highlighting its importance for maintaining the optimal binding conformation.

  • Deuteration: The synthesis of deuterated analogs like This compound-d5 is a common strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic profiles.[3] While specific activity data for this analog is not provided, its creation implies an effort to optimize the drug-like properties of the parent compound.

Experimental Protocols

Biochemical Assay for Tyk2 JH2 Domain Inhibition

The inhibitory activity of compounds against the Tyk2 JH2 domain is typically assessed using a biochemical assay, such as a competitive binding assay or an enzymatic assay that measures the allosteric inhibition of the JH1 domain's kinase activity.

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tyk2 JH2 Domain - Fluorescent Probe - Test Compound (this compound) Start->Prepare_Reagents Incubate Incubate Reagents Prepare_Reagents->Incubate Measure_Signal Measure Fluorescence Signal Incubate->Measure_Signal Analyze_Data Analyze Data and Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a biochemical assay to determine Tyk2 JH2 inhibition.

Methodology:

  • Reagent Preparation: Recombinant human Tyk2 JH2 protein is purified. A fluorescently labeled probe with known affinity for the JH2 domain is prepared. Test compounds, including this compound, are serially diluted.

  • Incubation: The Tyk2 JH2 protein, fluorescent probe, and test compound are incubated together in an appropriate buffer system to allow for competitive binding to reach equilibrium.

  • Signal Detection: The fluorescence polarization or a similar fluorescence-based signal is measured. The degree of polarization is inversely proportional to the amount of probe displaced by the test compound.

  • Data Analysis: The signal is plotted against the compound concentration, and the IC50 value is determined using a standard sigmoidal dose-response curve fit.

Cellular Assay for Inhibition of Cytokine-Induced STAT Phosphorylation

To assess the functional activity of the inhibitors in a cellular context, assays measuring the phosphorylation of STAT proteins downstream of Tyk2 activation are employed.

Methodology:

  • Cell Culture and Treatment: A relevant human cell line (e.g., peripheral blood mononuclear cells - PBMCs) is cultured. The cells are pre-incubated with serially diluted this compound or analog compounds.

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine, such as IL-23 or IFNα, to activate the Tyk2 signaling pathway.

  • Cell Lysis and Protein Analysis: Following stimulation, the cells are lysed, and the protein concentration is determined. The levels of phosphorylated STAT (pSTAT) and total STAT are quantified using methods like Western blotting or enzyme-linked immunosorbent assay (ELISA) with specific antibodies.

  • Data Analysis: The ratio of pSTAT to total STAT is calculated for each compound concentration. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

The structure-activity relationship of this compound highlights a promising scaffold for the development of selective, allosteric inhibitors of Tyk2. The key takeaways for drug discovery professionals are the critical nature of the heterocyclic core and the amide linker for potent inhibition of the Tyk2 JH2 domain. Furthermore, the amenability of the peripheral phenyl ring to substitution offers a viable strategy for optimizing the pharmacokinetic and drug-like properties of this inhibitor class. The detailed experimental protocols provided herein serve as a foundation for the evaluation of novel Tyk2 inhibitors based on the this compound scaffold. Future efforts in this area will likely focus on further refining the selectivity profile and in vivo efficacy of these compounds to deliver a new generation of therapeutics for autoimmune and inflammatory diseases.

References

In Vitro Kinase Selectivity Profile of Tyk2-IN-18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro kinase selectivity profile of Tyk2-IN-18, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document summarizes key quantitative data, outlines detailed experimental protocols for kinase activity assessment, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that targets the Janus Homology 2 (JH2) pseudokinase domain of Tyk2. This allosteric inhibition mechanism confers high selectivity for Tyk2 over other members of the Janus kinase (JAK) family, namely JAK1, JAK2, and JAK3. The high sequence homology within the ATP-binding catalytic domains (JH1) of JAK family members has made the development of selective JH1 inhibitors challenging. By targeting the more distinct JH2 domain, this compound and similar allosteric inhibitors achieve a more favorable selectivity profile, which is critical for minimizing off-target effects and associated toxicities.

Tyk2 is a key mediator of cytokine signaling for interleukins (IL)-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases. Selective inhibition of Tyk2 is therefore a promising therapeutic strategy for these conditions.

Quantitative Kinase Inhibition Data

While a comprehensive kinase panel screen for this compound is not publicly available, the following tables present representative data for highly selective Tyk2 JH2 domain inhibitors, demonstrating the typical selectivity profile of this class of compounds.

Table 1: Biochemical Potency and Selectivity against JAK Family Kinases

Compound/TargetIC50 (nM)Fold Selectivity vs. JAK1Fold Selectivity vs. JAK2Fold Selectivity vs. JAK3
This compound (Tyk2) <10[1]>1000>1000>1000
Deucravacitinib (Tyk2) 1.0>1000>2000>1000
JAK1 (Deucravacitinib) >1000-
JAK2 (Deucravacitinib) >2000-
JAK3 (Deucravacitinib) >1000-

Note: Data for Deucravacitinib, another selective TYK2 JH2 inhibitor, is provided for comparative purposes to illustrate the high selectivity achievable with this mechanism of action. Fold selectivity is calculated as IC50 (JAK isoform) / IC50 (Tyk2).

Table 2: Cellular IC50 Values for Inhibition of Cytokine-Induced STAT Phosphorylation

Pathway (Cytokine)Downstream STATPrimary Kinases InvolvedRepresentative TYK2 JH2 Inhibitor IC50 (nM)
IL-12 SignalingpSTAT4TYK2 / JAK264
IL-23 SignalingpSTAT3TYK2 / JAK2-
Type I IFN (IFNα) SignalingpSTAT1/pSTAT2TYK2 / JAK1-
IL-6 SignalingpSTAT3JAK1 / JAK2 / TYK2>10,000
IL-15 SignalingpSTAT5JAK1 / JAK3135

Note: This table illustrates the functional selectivity of TYK2 JH2 inhibitors in cellular contexts. The IC50 values represent the concentration required to inhibit the phosphorylation of the specified STAT protein by 50% upon stimulation with the respective cytokine.

Signaling Pathway and Experimental Workflow Diagrams

TYK2-Mediated JAK-STAT Signaling Pathway

The following diagram illustrates the central role of Tyk2 in mediating signals from key cytokine receptors, leading to the activation of STAT proteins and subsequent gene transcription.

TYK2_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization Tyk2 TYK2 Receptor->Tyk2 Activation JAK_Partner JAK1 or JAK2 Receptor->JAK_Partner Activation STAT STAT Tyk2->STAT Phosphorylation JAK_Partner->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_Dimer pSTAT Dimer STAT_P->STAT_Dimer Dimerization DNA Target Gene STAT_Dimer->DNA Translocation & Binding Transcription Transcription DNA->Transcription Gene Transcription Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Allosteric Inhibition

Caption: TYK2 in JAK-STAT signaling and its inhibition.

In Vitro Kinase Assay Workflow

This diagram outlines the general workflow for an in vitro kinase assay to determine the IC50 value of an inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (Tyk2) - Substrate - ATP - Assay Buffer Mix Combine Kinase, Substrate, and Inhibitor in Assay Plate Reagents->Mix Inhibitor Prepare Inhibitor Dilution Series: This compound Inhibitor->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Stop Stop Reaction (e.g., with EDTA) Incubate->Stop Add_Detection Add Detection Reagent Stop->Add_Detection Read Read Plate (e.g., Fluorescence, Luminescence) Add_Detection->Read Plot Plot % Inhibition vs. [Inhibitor] Read->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for in vitro kinase IC50 determination.

Experimental Protocols

Z'-LYTE™ Kinase Assay for Biochemical IC50 Determination

This protocol is adapted from a method used for measuring JAK kinase activity and is suitable for determining the IC50 of this compound.[1]

Materials:

  • Z'-LYTE™ Kinase Assay Kit (ThermoFisher Scientific)

  • Recombinant human Tyk2 enzyme

  • Z'-LYTE™ Tyr6 Peptide (or other suitable substrate)

  • ATP

  • This compound

  • 384-well assay plates

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in the kinase reaction buffer to achieve the final desired concentrations with a final DMSO concentration of 1%.

  • Kinase Reaction Mixture: In a 384-well plate, add the serially diluted this compound.

  • Prepare a kinase reaction mixture containing the Tyk2 enzyme, Z'-LYTE™ Tyr6 Peptide substrate, and ATP in the kinase reaction buffer. The final ATP concentration should be at or near the Km for Tyk2.

  • Add the kinase reaction mixture to the wells containing the inhibitor. The total reaction volume is typically 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Development: Add 5 µL of the Development Solution to each well.

  • Second Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Read the plate on a fluorescence microplate reader with excitation at 400 nm and emission at 445 nm and 520 nm.

  • Data Analysis: Calculate the emission ratio (445 nm / 520 nm). The percent inhibition is calculated relative to DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Caliper Microfluidic Assay for JAK Family Selectivity

This method can be used to assess the selectivity of this compound against other JAK family members.[2]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and Tyk2 kinase domains

  • Fluorescently labeled synthetic peptide substrate

  • ATP (typically at 1 mM)

  • This compound

  • Stop buffer containing EDTA

  • Caliper LabChip® system

Procedure:

  • Compound Preparation: Prepare an 11-point half-log dilution series of this compound in DMSO.

  • Assay Reaction: For each JAK isoform, prepare a reaction mixture containing the respective enzyme, 1 µM of the fluorescently labeled peptide substrate, and 1 mM ATP. Enzyme concentrations and incubation times should be optimized to achieve 20-30% peptide phosphorylation.

  • Add the diluted inhibitor to the reaction mixture. The final DMSO concentration should be consistent across all wells (e.g., 1.7%).

  • Incubation: Incubate the reaction at room temperature for the optimized time.

  • Termination: Stop the reaction by adding a stop buffer containing EDTA.

  • Detection: Analyze the reaction products using a Caliper LabChip® system, which separates the phosphorylated and unphosphorylated peptides and quantifies each.

  • Data Analysis: Determine the percent inhibition for each concentration of the inhibitor. Plot the percent inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

Cellular Assay for Inhibition of STAT Phosphorylation

This protocol assesses the functional activity of this compound in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.[2]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)

  • Cytokines (e.g., IL-12, IFN-α)

  • This compound

  • Phosphate-buffered saline (PBS)

  • RPMI 1640 medium

  • Lyse/Fix buffer

  • Permeabilization buffer

  • Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT4)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs or culture the desired cell line. Resuspend the cells in serum-free RPMI 1640 medium.

  • Inhibitor Treatment: Aliquot the cells into a 96-well plate. Add various concentrations of this compound and incubate at 37°C for 1 hour.

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., 5 ng/mL IL-12) to stimulate the cells and incubate for 15 minutes at 37°C.

  • Fixation and Lysis: Terminate the stimulation by adding warm Lyse/Fix buffer and incubate for 20 minutes at 37°C.

  • Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in permeabilization buffer. Incubate as required.

  • Staining: Add the fluorochrome-conjugated anti-phospho-STAT antibody and incubate in the dark.

  • Flow Cytometry: Wash the cells and resuspend them in PBS. Analyze the samples on a flow cytometer to measure the levels of phosphorylated STAT.

  • Data Analysis: Determine the percentage of cells positive for the phosphorylated STAT or the mean fluorescence intensity. Calculate the percent inhibition at each inhibitor concentration relative to the cytokine-stimulated control. Plot the data and determine the IC50 value.

Conclusion

This compound is a potent and highly selective allosteric inhibitor of Tyk2. The data presented for similar compounds, along with the detailed experimental protocols, provide a comprehensive framework for researchers to evaluate its in vitro kinase selectivity profile. The high selectivity for Tyk2 over other JAK family members, a hallmark of JH2 domain inhibitors, suggests a reduced potential for off-target effects, making this compound and related compounds promising candidates for the treatment of autoimmune and inflammatory diseases. The provided methodologies offer robust approaches for confirming the potency and selectivity of such inhibitors in both biochemical and cellular assays.

References

Technical Guide: Cellular Activity of a Selective Allosteric TYK2 Inhibitor in Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific molecule designated "Tyk2-IN-18" is not publicly available in the provided search results. This guide, therefore, details the cellular activity and analysis of a representative potent and selective allosteric Tyrosine Kinase 2 (TYK2) inhibitor, based on published data for molecules with this mechanism of action.

Introduction

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signal transduction for key cytokines implicated in autoimmune and inflammatory diseases, such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[1][2][3][4][5] Unlike other JAK family members (JAK1, JAK2, JAK3), TYK2 is not known to be involved in hematopoietic or metabolic pathways, making it an attractive therapeutic target.[4] Selective inhibition of TYK2 offers the potential for targeted immunomodulation while avoiding the broader immunosuppressive effects associated with pan-JAK inhibitors.[1][6]

This document provides a technical overview of the cellular activity of a representative selective TYK2 inhibitor that functions via an allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain rather than the highly conserved active kinase (JH1) domain. This strategy confers high selectivity and is a promising approach for the treatment of immune-mediated diseases like psoriasis, lupus, and inflammatory bowel disease.[1][6][7][8][9]

Mechanism of Action: Allosteric Inhibition of TYK2

TYK2 is composed of multiple domains, including the catalytically active JH1 domain and the regulatory, non-catalytic JH2 or pseudokinase domain.[1][7] While traditional JAK inhibitors compete with ATP in the JH1 domain—a site highly conserved across the JAK family—allosteric inhibitors bind to the more distinct JH2 domain.[1][10] This binding stabilizes an autoinhibitory conformation, locking the JH2 domain into an interaction that prevents the activation of the JH1 domain.[7][10] This allosteric mechanism effectively blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the signaling cascades of cytokines like IL-12, IL-23, and Type I IFNs.[2][7][10]

TYK2 Allosteric Inhibition Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-23, IL-12, IFN-α) receptor Cytokine Receptor cytokine->receptor 1. Binding tyk2 TYK2 jak_partner JAK Partner (JAK1 or JAK2) p_tyk2 TYK2 Activation (Blocked) tyk2->p_tyk2 3. Activation Inhibited inhibitor Allosteric Inhibitor (e.g., this compound) inhibitor->tyk2 2. Allosteric Binding to JH2 Domain stat STAT p_tyk2->stat 4. Phosphorylation Inhibited p_stat STAT Phosphorylation (Blocked) dimer STAT Dimerization & Translocation (Blocked) gene Gene Transcription (Inflammatory Cytokines) dimer->gene 5. Transcription Inhibited

Caption: Allosteric inhibition of the TYK2-mediated JAK-STAT pathway.

Quantitative Cellular Activity

The efficacy of a selective TYK2 inhibitor is quantified by its binding affinity to the TYK2 JH2 domain and its functional inhibition of cytokine-induced STAT phosphorylation in immune cells. High selectivity is demonstrated by a significantly lower affinity for the JH2 and JH1 domains of other JAK family members.

Table 1: Biochemical Potency and Selectivity

This table summarizes the binding affinity (IC50 or Kd in nM) of representative allosteric TYK2 inhibitors against the JH2 domains of TYK2 and JAK1, and the JH1 kinase domains of all four JAK family members.

CompoundTYK2 JH2 (nM)JAK1 JH2 (nM)Selectivity (JAK1 JH2 / TYK2 JH2)TYK2 JH1 (nM)JAK1 JH1 (nM)JAK2 JH1 (nM)JAK3 JH1 (nM)
QL-1200186 [7]0.069.85~164-fold>10,000>10,000>10,000>10,000
ATMW-DC [6]0.012>4.2>350-fold>4.2>4.2>4.2>4.2
SHR9332 [8]N/A1.8N/A>20,000>20,000>2,000>4,500

Data presented as IC50 or Kd values. A higher value indicates weaker binding/inhibition.

Table 2: Cellular Functional Activity in Immune Cells

This table shows the half-maximal inhibitory concentration (IC50) for the inhibition of cytokine-induced STAT phosphorylation in relevant immune cell assays. The selectivity is demonstrated by comparing potency in TYK2-dependent pathways (IL-12, IL-23, IFN-α) versus pathways dependent on other JAKs (e.g., IL-6, GM-CSF).

CompoundCell TypePathway (Cytokine)STAT TargetIC50 (nM)
ATMW-DC [6]Human PBMCIL-12 (TYK2/JAK2)pSTAT418
Human PBMCIL-6 (JAK1/JAK2)pSTAT3>8,500
Human PBMCGM-CSF (JAK2)pSTAT5>8,300
PF-06673518 *[11]Human LymphocytesIL-12 (TYK2/JAK2)pSTAT464
Mouse LymphocytesIL-12 (TYK2/JAK2)pSTAT4518
Degrader 15t [1][12]MOLM13 cellsIFN-α (TYK2/JAK1)pSTAT11.3

PF-06673518 is a TYK2/JAK1 inhibitor targeting the JH1 domain, included for comparison of cellular potency.

Key Experimental Protocols

Detailed and robust experimental protocols are essential for characterizing the cellular activity of TYK2 inhibitors.

Protocol: Biochemical Binding Affinity Assay

This assay quantifies the direct binding of the inhibitor to the isolated TYK2 JH2 domain.

Objective: To determine the dissociation constant (Kd) or IC50 of the test compound for the TYK2 JH2 domain.

Methodology (Example: DiscoveRx KdELECT™ Competition Binding Assay):

  • Reagents: Recombinant human TYK2 JH2 domain, corresponding DNA-tagged kinase, immobilized ligand, and test compound.

  • Procedure: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the TYK2 JH2 domain.

  • Plate Preparation: Serially dilute the test compound in an appropriate buffer (e.g., DMSO) and add to assay plates.

  • Assay Reaction: Add the kinase, DNA-tagged ligand, and other reaction components to the wells. Incubate to allow binding to reach equilibrium.

  • Quantification: After incubation, quantify the amount of kinase bound to the immobilized ligand using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to calculate the Kd or IC50 value.[8]

Workflow for Biochemical Binding Assay start Start step1 Prepare serial dilutions of this compound start->step1 step2 Add compound, recombinant TYK2-JH2 protein, and immobilized ligand to plate step1->step2 step3 Incubate to allow competitive binding step2->step3 step4 Wash to remove unbound protein step3->step4 step5 Quantify bound protein (e.g., via qPCR) step4->step5 step6 Calculate Kd or IC50 from dose-response curve step5->step6 end_node End step6->end_node

Caption: Generalized workflow for a competitive binding assay.
Protocol: Cellular STAT Phosphorylation Assay

This assay measures the functional consequence of TYK2 inhibition in a cellular context.

Objective: To determine the IC50 of the test compound for inhibiting cytokine-induced STAT phosphorylation in primary immune cells.

Methodology (Example: Phosflow in Human PBMCs):

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Compound Pre-incubation: Plate PBMCs and pre-incubate with serially diluted concentrations of the test inhibitor for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-12 for pSTAT4, IFN-α for pSTAT1) at a predetermined concentration (e.g., EC80) for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization: Immediately stop the reaction by fixing the cells (e.g., with paraformaldehyde) and then permeabilize the cell membrane (e.g., with methanol) to allow antibody access to intracellular targets.

  • Staining: Stain the cells with fluorescently-labeled antibodies specific for a phosphorylated STAT protein (e.g., Alexa Fluor 647 anti-pSTAT4) and cell surface markers to identify specific immune cell subsets (e.g., CD4+ T cells).

  • Flow Cytometry: Acquire data on a flow cytometer. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal.

  • Data Analysis: Normalize the MFI values to vehicle-treated controls and plot against compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50.[6][11]

Workflow for Cellular pSTAT Inhibition Assay start Start step1 Isolate human PBMCs start->step1 step2 Pre-incubate cells with serial dilutions of inhibitor step1->step2 step3 Stimulate with Cytokine (e.g., IL-12, IFN-α) step2->step3 step4 Fix and Permeabilize Cells step3->step4 step5 Stain with fluorescent anti-pSTAT antibodies step4->step5 step6 Analyze pSTAT levels via Flow Cytometry step5->step6 step7 Calculate IC50 from dose-response curve step6->step7 end_node End step7->end_node

Caption: Workflow for measuring pSTAT inhibition by flow cytometry.
Protocol: In Vivo Pharmacodynamic (PD) Assay

This assay assesses the ability of the inhibitor to engage its target and block signaling in a whole-animal model.

Objective: To measure the inhibition of TYK2-dependent cytokine production in vivo following oral administration of the test compound.

Methodology (Example: IL-12/IL-18 Induced IFN-γ in Mice):

  • Animal Model: Use C57BL/6 mice or a specialized strain if required (e.g., a humanized TYK2 knock-in mouse if the compound has species-specific potency).[11]

  • Compound Administration: Administer the test compound orally by gavage at various dose levels.

  • Cytokine Challenge: After a set period (e.g., 30-60 minutes post-dose), challenge the mice with an intraperitoneal (i.p.) injection of recombinant IL-12 and IL-18 to induce a robust, TYK2-dependent IFN-γ response.[11][13]

  • Sample Collection: At a peak response time (e.g., 4 hours post-challenge), collect blood samples via cardiac puncture or retro-orbital bleeding.

  • Analysis: Prepare serum from the blood samples. Measure the concentration of IFN-γ in the serum using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[14]

  • Data Analysis: Correlate the reduction in serum IFN-γ levels with the administered dose of the compound to establish an in vivo dose-response relationship.

Conclusion

The cellular activity of a potent and selective allosteric TYK2 inhibitor is characterized by high-affinity binding to the TYK2 JH2 domain and effective, selective inhibition of TYK2-dependent cytokine signaling pathways in immune cells. This targeted approach, which spares other JAK family members, is achieved by binding to the less-conserved pseudokinase domain. As demonstrated through biochemical and cellular assays, these inhibitors can potently block the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I IFNs. The robust translation of this activity into in vivo models underscores the therapeutic potential of this class of molecules for treating a range of immune-mediated inflammatory diseases.

References

Pharmacological Properties of Tyk2 Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of Tyrosine Kinase 2 (Tyk2) inhibitors, a promising class of therapeutics for autoimmune and inflammatory diseases. While the specific compound "Tyk2-IN-18" remains ambiguously defined in publicly available scientific literature, this document will delve into the core pharmacological principles of Tyk2 inhibition by examining data from well-characterized molecules, including the dual JAK1/Tyk2 inhibitor known as "compound 18" and other selective Tyk2 inhibitors.

Introduction to Tyk2 and Its Role in Immune Signaling

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes are crucial transducers of cytokine signaling. Tyk2 associates with the intracellular domains of various cytokine receptors and, upon cytokine binding, mediates the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immunity.

Tyk2 is particularly important for signaling pathways initiated by key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN-α/β). These cytokines are central to the pathogenesis of numerous autoimmune diseases. The IL-23/Th17 axis, which is critically dependent on Tyk2, is a major driver of inflammation in conditions like psoriasis, psoriatic arthritis, and inflammatory bowel disease.

Mechanism of Action of Tyk2 Inhibitors

Tyk2 inhibitors can be broadly categorized into two main classes based on their binding site and mechanism of action:

  • ATP-Competitive Inhibitors (JH1 Binders): These inhibitors target the highly conserved ATP-binding site within the active kinase domain (Janus Homology 1 or JH1). By competing with ATP, they prevent the phosphorylation of Tyk2 and downstream signaling. Due to the high homology of the ATP-binding site across the JAK family, achieving selectivity with this class of inhibitors can be challenging.

  • Allosteric Inhibitors (JH2 Binders): A newer and more selective class of inhibitors targets the regulatory pseudokinase domain (Janus Homology 2 or JH2). The JH2 domain is catalytically inactive but plays a crucial role in regulating the activity of the JH1 domain. Allosteric inhibitors bind to the JH2 domain, inducing a conformational change that locks the kinase in an inactive state. This mechanism allows for high selectivity for Tyk2 over other JAK family members, potentially leading to a better safety profile.[1]

Below is a diagram illustrating the general mechanism of allosteric Tyk2 inhibition.

Allosteric_Tyk2_Inhibition Mechanism of Allosteric Tyk2 Inhibition cluster_inactive Inactive State cluster_active Active State Inactive_Tyk2 Tyk2 (Inactive) JH1_inactive JH1 (Catalytic Domain) Inactive JH2_inactive JH2 (Pseudokinase Domain) JH2_inactive->JH1_inactive Locks in inactive state Active_Tyk2 Tyk2 (Active) JH1_active JH1 (Catalytic Domain) Active JH2_active JH2 (Pseudokinase Domain) STAT STAT Active_Tyk2->STAT Phosphorylates Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->Active_Tyk2 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds pSTAT pSTAT STAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression Regulates Inhibitor Allosteric Inhibitor Inhibitor->JH2_inactive Binds to JH2 Biochemical_Assay Biochemical Kinase Assay Workflow Reagents Prepare Reagents: - Recombinant Kinase (Tyk2, JAK1, etc.) - Peptide Substrate - ATP - Assay Buffer Reaction Incubate Kinase, Substrate, ATP, and Compound Reagents->Reaction Compound Prepare Compound Dilutions Compound->Reaction Detection Detect Phosphorylated Substrate (e.g., TR-FRET, Luminescence) Reaction->Detection Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Analysis STAT_Phosphorylation_Assay STAT Phosphorylation Assay Workflow Cell_Culture Culture Cells (e.g., PBMCs, cell lines) Pre-treatment Pre-treat cells with compound dilutions Cell_Culture->Pre-treatment Stimulation Stimulate with Cytokine (e.g., IL-12, IL-23, IFN-α) Pre-treatment->Stimulation Lysis_Fixation Lyse or Fix/Permeabilize Cells Stimulation->Lysis_Fixation Detection Detect Phospho-STAT (Flow Cytometry, Western Blot, HTRF) Lysis_Fixation->Detection Analysis Data Analysis: - Quantify pSTAT levels - Determine IC50 Detection->Analysis

References

Methodological & Application

Application Notes and Protocols for Tyk2-IN-18 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of Tyk2-IN-18, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). The provided information is intended to guide researchers in setting up and performing robust biochemical and cell-based assays to characterize the activity and mechanism of action of this compound and other similar compounds.

Introduction to Tyk2

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes play a critical role in cytokine-mediated signaling.[2] Tyk2 associates with the cytoplasmic domains of type I and type II cytokine receptors and is essential for the signal transduction of various cytokines, including type I interferons (IFN-α/β), IL-6, IL-10, IL-12, and IL-23.[3][4] Upon cytokine binding to its receptor, Tyk2 and another associated JAK are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] Activated STATs then translocate to the nucleus to regulate gene expression. Given its central role in inflammatory and immune responses, Tyk2 has emerged as a key therapeutic target for a range of autoimmune and inflammatory diseases.[3][4]

Structurally, Tyk2 contains a catalytically active kinase domain (JH1) and a pseudokinase domain (JH2) that regulates the activity of the JH1 domain.[6] While traditional JAK inhibitors target the highly conserved ATP-binding site within the JH1 domain, a newer class of inhibitors, such as deucravacitinib, allosterically target the more distinct JH2 domain, offering greater selectivity.[5][7]

Tyk2 Signaling Pathway

The diagram below illustrates the canonical Tyk2 signaling pathway initiated by cytokine binding to its receptor, leading to the activation of STAT transcription factors.

Tyk2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor binds Tyk2 Tyk2 Receptor->Tyk2 association Receptor->Tyk2 activates JAKx JAK1 or JAK2 Receptor->JAKx association STAT STAT Tyk2->STAT phosphorylates JAKx->STAT phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Gene Target Gene Transcription STAT_dimer->Gene translocates & activates

Caption: Tyk2 signaling pathway.

In Vitro Assay Methodologies for Tyk2

A variety of in vitro assays are available to characterize the interaction of inhibitors like this compound with the Tyk2 kinase. The choice of assay depends on the specific research question, such as determining direct binding, measuring enzymatic inhibition, or assessing activity in a cellular context.

Assay Type Principle Measures Typical Readout Commercial Kits
Kinase Binding Assay Based on the displacement of a fluorescently labeled tracer from the kinase by the inhibitor. Often utilizes Fluorescence Resonance Energy Transfer (FRET).[8]Direct binding of the inhibitor to the Tyk2 kinase domain.FRET Signal, Fluorescence PolarizationLanthaScreen®, TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit[8][9]
Kinase Activity Assay Measures the enzymatic activity of Tyk2, which is the phosphorylation of a substrate. This is typically done by quantifying the amount of ADP produced or the amount of phosphorylated substrate.Inhibition of Tyk2's catalytic activity.Luminescence, FluorescenceADP-Glo™ Kinase Assay, Chemi-Verse™ TYK2 Kinase Assay Kit, Transcreener® ADP² Assay[10][11][12]
Total Protein Detection Quantifies the total amount of Tyk2 protein in a cell lysate using a pair of specific antibodies, one labeled with a donor and the other with an acceptor fluorophore.[1]Changes in Tyk2 protein expression levels.Homogeneous Time Resolved Fluorescence (HTRF)HTRF Human Total TYK2 Detection Kit[1]
Cell-Based Phosphorylation Assay Measures the phosphorylation of downstream targets of Tyk2, such as STATs, in response to cytokine stimulation in whole cells.Inhibition of the Tyk2 signaling pathway in a cellular context.ELISA, Western Blot, Flow Cytometry, HTRFN/A (requires development)

Experimental Protocol: Tyk2 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is a representative procedure for determining the IC50 value of this compound using a luminescence-based kinase activity assay that measures ADP production.

Materials
  • Recombinant active Tyk2 enzyme

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl2, 0.1mg/mL BSA)[10]

  • Substrate (e.g., Poly (4:1 Glu, Tyr) or a specific peptide like IRS1-tide)[10][11]

  • ATP solution

  • This compound (or other test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multimode plate reader with luminescence detection capabilities

Experimental Workflow

Tyk2_Assay_Workflow A Prepare Reagents (Tyk2, Substrate, ATP, Inhibitor) B Add Inhibitor and Tyk2 to Plate A->B C Initiate Reaction (Add Substrate/ATP Mix) B->C D Incubate at Room Temperature C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Incubate E->F G Convert ADP to ATP (Add Kinase Detection Reagent) F->G H Incubate G->H I Read Luminescence H->I J Data Analysis (IC50 Curve Generation) I->J

Caption: Workflow for Tyk2 Kinase Activity Assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare the 1x Kinase Assay Buffer.

    • Dilute the Tyk2 enzyme to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/µl range.[11]

    • Prepare the substrate and ATP solution. The final ATP concentration should be at or near the Km for Tyk2 if known, or at a concentration determined during assay development.

    • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), and then dilute further in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[11]

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted this compound or vehicle control (for "Positive Control" and "Blank" wells) to the wells of a 384-well plate.[11]

    • Add 5 µL of the diluted Tyk2 enzyme solution to the "Test Inhibitor" and "Positive Control" wells.

    • Add 5 µL of Kinase Assay Buffer to the "Blank" wells.[11]

  • Kinase Reaction:

    • Prepare a master mix containing the substrate and ATP in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP master mix to all wells.

    • Mix the plate gently and incubate for a predetermined time (e.g., 60 minutes) at room temperature.[8]

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.[10]

    • Incubate for another 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the "Blank" signal from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The inhibitory activity of this compound and other reference compounds should be summarized in a clear, tabular format for easy comparison.

Compound Assay Type Target IC50 (nM) Selectivity (vs. JAK1/2/3)
This compoundKinase ActivityTyk2Data to be generatedData to be generated
DeucravacitinibCell-basedTyk2~2.2>100-fold vs JAK1/3, >2000-fold vs JAK2[7]
TofacitinibCell-basedJAK1/3~32 (JAK1)Pan-JAK inhibitor
PF-06673518Cell-basedJAK1~135Potent JAK1 inhibitor[13]

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Values presented are for comparative purposes.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the in vitro characterization of Tyk2 inhibitors like this compound. By employing a combination of biochemical and cell-based assays, researchers can elucidate the potency, selectivity, and mechanism of action of novel compounds targeting the Tyk2 kinase, thereby accelerating the development of new therapies for immune-mediated diseases.

References

Application Notes and Protocols for a Cell-Based TYK2-IN-18 Assay for STAT Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including Type I interferons (IFNs), interleukin-12 (IL-12), and IL-23.[1][2][3] Upon cytokine binding to their receptors, TYK2 and its associated JAK partners (like JAK1 or JAK2) become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] These activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[3]

Given its central role in pro-inflammatory signaling, TYK2 has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases.[1] TYK2-IN-18 is a potent and selective inhibitor of TYK2, offering a valuable tool for investigating the therapeutic potential of TYK2 inhibition. These application notes provide detailed protocols for utilizing this compound in cell-based assays to measure the inhibition of STAT phosphorylation, a key downstream event in the TYK2 signaling cascade. The provided methodologies are essential for characterizing the cellular potency and mechanism of action of TYK2 inhibitors.

Signaling Pathway Overview

The binding of a cytokine (e.g., IL-12) to its receptor initiates a conformational change that brings the receptor-associated TYK2 and its partner JAK (e.g., JAK2) into close proximity, leading to their trans-activation through phosphorylation. The activated kinases then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins (e.g., STAT4 for IL-12 signaling), which are subsequently phosphorylated by the activated JAKs. Phosphorylated STATs form homo- or heterodimers and translocate to the nucleus to modulate gene expression. This compound inhibits this cascade by blocking the catalytic activity of TYK2, thereby preventing the downstream phosphorylation of STATs.

TYK2_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 JAK2 JAK2 pTYK2 pTYK2 Receptor->pTYK2 Phosphorylation pJAK2 pJAK2 Receptor->pJAK2 Phosphorylation STAT STAT (e.g., STAT4) pTYK2->STAT Phosphorylates pJAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization pSTAT_dimer_nuc pSTAT Dimer pSTAT_dimer->pSTAT_dimer_nuc Translocation Tyk2_IN_18 This compound Tyk2_IN_18->pTYK2 Inhibits DNA DNA pSTAT_dimer_nuc->DNA Binds Gene_expression Gene Expression (Inflammation) DNA->Gene_expression Regulates

Caption: TYK2-STAT signaling pathway and point of inhibition by this compound.

Data Presentation: Cellular Potency of TYK2 Inhibitors

The potency of TYK2 inhibitors is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for TYK2 inhibitors in relevant cell-based assays.

CompoundCell LineStimulationPhosphorylated STATAssay MethodIC50 (nM)
This compound (Example) NK-92IL-12pSTAT4Western Blot55
This compound (Example) Human PBMCsIL-12pSTAT4Flow Cytometry68
PF-06673518Human LeukocytesIL-12pSTAT4Not Specified64[5]
TofacitinibHuman LeukocytesIL-12pSTAT4Not Specified489[5]

Experimental Protocols

Two primary methods for quantifying STAT phosphorylation in response to cytokine stimulation and its inhibition by this compound are detailed below: Western Blotting and Flow Cytometry.

Experimental Workflow Overview

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_analysis Analysis cluster_wb Western Blot cluster_flow Flow Cytometry cell_culture 1. Culture Cells (e.g., NK-92) starve 2. Serum Starve Cells cell_culture->starve inhibitor 3. Pre-treat with This compound starve->inhibitor stimulate 4. Stimulate with Cytokine (e.g., IL-12) inhibitor->stimulate lysis_wb 5a. Cell Lysis stimulate->lysis_wb fix 5b. Fixation stimulate->fix sds_page 6a. SDS-PAGE lysis_wb->sds_page transfer 7a. Transfer to Membrane sds_page->transfer blocking 8a. Blocking transfer->blocking ab_primary 9a. Primary Ab Incubation (pSTAT & Total STAT) blocking->ab_primary ab_secondary 10a. Secondary Ab Incubation ab_primary->ab_secondary detection 11a. Signal Detection ab_secondary->detection permeabilize 6b. Permeabilization fix->permeabilize ab_stain 7b. Intracellular Staining (pSTAT Antibody) permeabilize->ab_stain acquisition 8b. Data Acquisition ab_stain->acquisition analysis 9b. Data Analysis acquisition->analysis

Caption: General workflow for cell-based STAT phosphorylation assays.
Protocol 1: Western Blotting for pSTAT4 Detection

This protocol is designed to qualitatively and semi-quantitatively measure the inhibition of IL-12-induced STAT4 phosphorylation in NK-92 cells.

Materials:

  • NK-92 cells

  • Complete RPMI-1640 medium

  • Recombinant Human IL-12

  • This compound

  • DMSO (vehicle control)

  • Phosphatase and Protease Inhibitor Cocktails

  • RIPA Lysis Buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT4 (Tyr693), Rabbit anti-STAT4

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Cell Culture and Plating: Culture NK-92 cells in complete medium. Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).

  • Cytokine Stimulation: Stimulate the cells with 10 ng/mL of IL-12 for 15-30 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize lysate concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against pSTAT4 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT4.

Protocol 2: Flow Cytometry for pSTAT4 Detection

This protocol allows for the quantitative analysis of STAT4 phosphorylation at the single-cell level, making it ideal for heterogeneous cell populations like Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • Human PBMCs isolated by density gradient centrifugation or a suitable cell line.

  • Complete RPMI-1640 medium

  • Recombinant Human IL-12

  • This compound

  • DMSO (vehicle control)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., ice-cold 90% Methanol or a saponin-based buffer)

  • FACS Buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated anti-phospho-STAT4 (Tyr693) antibody

  • Optional: Cell surface marker antibodies (e.g., CD3, CD56) to gate on specific cell populations.

Procedure:

  • Cell Plating: Plate 0.5 - 1 x 10^6 cells per well in a 96-well U-bottom plate.

  • Serum Starvation: If using a cell line, serum-starve for 2-4 hours. For primary cells, this step is often omitted.

  • Inhibitor Pre-treatment: Add serial dilutions of this compound and incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Add IL-12 to a final concentration of 10-20 ng/mL and incubate for 15 minutes at 37°C.

  • Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature.[6]

  • Permeabilization:

    • Pellet the cells by centrifugation.

    • Discard the supernatant.

    • Resuspend the cells in ice-cold Permeabilization Buffer (e.g., 90% Methanol) and incubate on ice for 30 minutes. This step is crucial for allowing the antibody to access intracellular epitopes.

  • Intracellular Staining:

    • Wash the cells twice with FACS Buffer.

    • Resuspend the cells in FACS Buffer containing the fluorochrome-conjugated anti-pSTAT4 antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Wash the cells twice with FACS Buffer.

    • Resuspend the cells in FACS Buffer for analysis.

    • Acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest. The median fluorescence intensity (MFI) of the pSTAT4 signal is used to quantify the level of phosphorylation. Plot the MFI against the inhibitor concentration to generate a dose-response curve and calculate the IC50.

References

Application of Tyk2-IN-18 in Rheumatoid Arthritis Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key pro-inflammatory cytokines implicated in the pathogenesis of rheumatoid arthritis (RA), including interleukin (IL)-12, IL-23, and Type I interferons.[1][2] By associating with the cytoplasmic domains of cytokine receptors, Tyk2 mediates downstream signaling through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] Dysregulation of the Tyk2 signaling pathway is strongly linked to the development of autoimmune and inflammatory disorders, making it a compelling therapeutic target for diseases like RA.[4][5]

Selective inhibition of Tyk2 offers a targeted approach to modulate the immune response, potentially with an improved safety profile compared to broader-acting JAK inhibitors.[5] This document provides detailed application notes and experimental protocols for evaluating the efficacy of Tyk2 inhibitors, using "Tyk2-IN-18" as a representative compound, in preclinical animal models of rheumatoid arthritis.

Disclaimer: Publicly available data specifically for a compound designated "this compound" in rheumatoid arthritis animal models is limited. The quantitative data and specific observations presented in this document are derived from studies on other selective Tyk2 inhibitors and Tyk2-deficient mouse models to illustrate the expected therapeutic effects and guide experimental design. Researchers should establish the specific in vitro and in vivo characteristics of this compound before commencing studies.

Mechanism of Action: Tyk2 Signaling in Rheumatoid Arthritis

In rheumatoid arthritis, cytokines such as IL-12 and IL-23 are crucial drivers of inflammation. IL-12 promotes the differentiation of T helper 1 (Th1) cells, while IL-23 is essential for the maintenance and expansion of T helper 17 (Th17) cells. Both Th1 and Th17 cells produce pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-17) that contribute to synovial inflammation and joint destruction. Tyk2, in partnership with other JAKs (primarily JAK2), is essential for transmitting the signals from the IL-12 and IL-23 receptors.[6][7] Inhibition of Tyk2 is expected to block these pathways, thereby reducing the production of downstream inflammatory mediators.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12 IL-12 IL-12R IL-12 Receptor IL-12->IL-12R IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Tyk2_1 Tyk2 JAK2_1 JAK2 Tyk2_2 Tyk2 JAK2_2 JAK2 STAT4 STAT4 Tyk2_1->STAT4 P JAK2_1->STAT4 P STAT3 STAT3 Tyk2_2->STAT3 P JAK2_2->STAT3 P Gene_Expression Pro-inflammatory Gene Expression (IFN-γ, IL-17, etc.) STAT4->Gene_Expression STAT3->Gene_Expression This compound This compound This compound->Tyk2_1 This compound->Tyk2_2

Caption: Simplified Tyk2 Signaling Pathway in Immune Cells.

Preclinical Evaluation in Rheumatoid Arthritis Animal Models

Two of the most widely used and well-characterized animal models for preclinical testing of anti-rheumatic agents are the Collagen-Induced Arthritis (CIA) model in mice and the Adjuvant-Induced Arthritis (AIA) model in rats.

Data Presentation: Expected Efficacy of Selective Tyk2 Inhibition

The following tables summarize representative quantitative data from studies on selective Tyk2 inhibitors in RA animal models. These data illustrate the potential therapeutic effects that could be expected when evaluating a novel Tyk2 inhibitor like this compound.

Table 1: Representative Efficacy in a Mouse Collagen-Induced Arthritis (mCIA) Model

Parameter Vehicle Control Tyk2 Inhibitor (Low Dose) Tyk2 Inhibitor (High Dose) Reference Compound (e.g., Baricitinib)
Mean Arthritis Score (Day 42) 10.5 ± 1.5 6.2 ± 1.1* 3.1 ± 0.8** 4.5 ± 0.9**
Paw Swelling (mm change from baseline) 2.1 ± 0.3 1.3 ± 0.2* 0.8 ± 0.1** 1.0 ± 0.2**
Histopathology Score (Joint Damage) 8.2 ± 1.0 4.5 ± 0.7* 2.1 ± 0.5** 3.0 ± 0.6**
Serum IL-6 (pg/mL) 150 ± 25 95 ± 18* 50 ± 10** 65 ± 12**
Serum IL-17A (pg/mL) 220 ± 30 130 ± 22* 75 ± 15** 90 ± 18**

*Data are presented as mean ± SEM. Values are hypothetical and based on published data for selective Tyk2 inhibitors like TLL-018.[8] *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 2: Representative Efficacy in a Rat Adjuvant-Induced Arthritis (rAIA) Model

Parameter Vehicle Control Tyk2 Inhibitor (Low Dose) Tyk2 Inhibitor (High Dose) Reference Compound (e.g., Methotrexate)
Mean Arthritis Score (Day 21) 12.1 ± 1.8 7.5 ± 1.3* 4.2 ± 0.9** 5.8 ± 1.1**
Ankle Diameter (mm change from baseline) 3.5 ± 0.4 2.1 ± 0.3* 1.2 ± 0.2** 1.8 ± 0.3**
Spleen Weight (g) 1.8 ± 0.2 1.3 ± 0.1* 0.9 ± 0.1** 1.1 ± 0.1**
Hind Paw Histopathology (Inflammation) 3.5 ± 0.5 2.0 ± 0.4* 1.1 ± 0.3** 1.7 ± 0.4**

Data are presented as mean ± SEM. Values are hypothetical and based on published data for selective Tyk2 inhibitors.[8] *p < 0.05, *p < 0.01 vs. Vehicle Control.

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

The CIA model is an autoimmune model that shares many immunological and pathological features with human RA.

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound, vehicle, and positive control (e.g., methotrexate)

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles (26G)

Workflow:

CIA_Workflow cluster_induction Disease Induction Phase cluster_treatment Treatment & Monitoring Phase cluster_endpoint Endpoint Analysis Day0 Day 0: Primary Immunization (CII + CFA) Day21 Day 21: Booster Immunization (CII + IFA) Day0->Day21 21 days Treatment_Start Day 21-25: Onset of Arthritis Begin Dosing Day21->Treatment_Start Monitoring Monitor 2-3x weekly: - Arthritis Score - Paw Swelling - Body Weight Treatment_Start->Monitoring Endpoint Day 42-49: Terminal Endpoint - Blood Collection (Cytokines) - Tissue Harvest (Histology) Monitoring->Endpoint

Caption: Experimental Workflow for the CIA Mouse Model.

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of equal volumes of bovine type II collagen and CFA.

    • Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of equal volumes of bovine type II collagen and IFA.

    • Inject 100 µL of the emulsion intradermally at a site near the primary injection.

  • Treatment:

    • Begin dosing with this compound, vehicle, or a positive control once clinical signs of arthritis appear (typically around day 21-28).

    • Administer the compound daily (or as determined by its pharmacokinetic profile) via oral gavage or another appropriate route.

  • Clinical Assessment:

    • Monitor mice 2-3 times per week for signs of arthritis.

    • Arthritis Score: Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling of multiple joints, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.

    • Paw Swelling: Measure the thickness of the hind paws using a digital caliper.

  • Endpoint Analysis (Day 42-49):

    • Collect blood via cardiac puncture for serum cytokine analysis (e.g., IL-6, IL-17A, TNF-α) using ELISA or multiplex assays.

    • Euthanize mice and collect hind paws for histopathological analysis. Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Lewis Rats

The AIA model is characterized by a rapid and robust inflammatory response.

Materials:

  • Female Lewis rats, 7-9 weeks old

  • Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis

  • This compound, vehicle, and positive control (e.g., indomethacin)

  • Syringes and needles (26G)

Procedure:

  • Induction (Day 0):

    • Thoroughly resuspend the CFA.

    • Inject 100 µL of CFA intradermally into the plantar surface of the right hind paw.

  • Treatment:

    • A prophylactic dosing regimen can be initiated on Day 0. A therapeutic regimen typically starts around Day 9, with the onset of secondary inflammation in the non-injected paws.

    • Administer this compound, vehicle, or a positive control daily.

  • Clinical Assessment:

    • Monitor rats daily or every other day from Day 9.

    • Arthritis Score: Score each paw (excluding the injected paw for therapeutic studies) on a scale of 0-4, similar to the CIA model. Maximum score is 12.

    • Paw Volume/Diameter: Measure the volume of the hind paws using a plethysmometer or the diameter with a digital caliper.

  • Endpoint Analysis (Day 21-28):

    • Collect blood for serum analysis of inflammatory markers.

    • Harvest paws and other relevant tissues (e.g., spleen) for histopathology and weight measurement. Assess bone erosion using micro-CT imaging if available.

Conclusion

The inhibition of Tyk2 represents a promising, targeted therapeutic strategy for rheumatoid arthritis. The experimental models and protocols detailed here provide a robust framework for evaluating the in vivo efficacy of novel Tyk2 inhibitors such as this compound. By blocking the signaling of key pathogenic cytokines, this compound is hypothesized to reduce joint inflammation, mitigate immune cell infiltration, and prevent structural damage. Careful execution of these models, coupled with comprehensive clinical and histopathological analysis, will be critical in determining its therapeutic potential for translation into clinical applications.

References

Application Notes and Protocols for Tyk2-IN-18 in Inflammatory Bowel Disease (IBD) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract. The pathogenesis of IBD involves complex interactions between genetic predisposition, environmental factors, and dysregulated immune responses. Cytokine signaling pathways play a pivotal role in driving the chronic inflammation characteristic of IBD. Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a key mediator of signaling for several pro-inflammatory cytokines implicated in IBD, including interleukin-12 (IL-12), IL-23, and Type I interferons.[1][2][3] These cytokines are crucial for the differentiation and function of T helper 1 (Th1) and Th17 cells, which are significant contributors to intestinal inflammation.[4][5] Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy for IBD.[2][3]

Tyk2-IN-18 is a potent and selective inhibitor of Tyk2. This document provides detailed application notes and protocols for the use of this compound in IBD research, covering its mechanism of action, in vitro characterization, and in vivo evaluation in preclinical models of colitis.

Mechanism of Action

This compound is an allosteric inhibitor that binds to the pseudokinase (JH2) regulatory domain of Tyk2.[6][7] This binding mechanism is distinct from ATP-competitive inhibitors that target the highly conserved catalytic (JH1) domain, thus conferring high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3).[7] By binding to the JH2 domain, this compound stabilizes an inactive conformation of the enzyme, preventing the receptor-mediated activation of the JH1 domain and subsequent downstream signaling cascades.[8] This selective inhibition of Tyk2 effectively blocks the signaling of key IBD-associated cytokines IL-12 and IL-23, thereby modulating the activity of pathogenic immune cells.[5]

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12R_IL-23R IL-12R / IL-23R Tyk2 Tyk2 IL-12R_IL-23R->Tyk2 Activates JAK2 JAK2 IL-12R_IL-23R->JAK2 Activates STAT STAT Tyk2->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene_Transcription Pro-inflammatory Gene Transcription pSTAT->Gene_Transcription Translocates & Activates Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibits IL-12_IL-23 IL-12 / IL-23 IL-12_IL-23->IL-12R_IL-23R Binds

Figure 1: Tyk2 Signaling Pathway Inhibition by this compound.

Data Presentation

In Vitro Activity

This compound, also identified as compound 86 in scientific literature, demonstrates potent inhibition of the Tyk2 pseudokinase (JH2) domain.[6] The selectivity of this compound for Tyk2 over other JAK family members is a critical attribute for minimizing off-target effects.

TargetAssay TypeIC50 (nM)Reference
Tyk2-JH2 Biochemical≤ 10[6]
JAK1 Cellular> 10,000[7]
JAK2 Cellular> 10,000[7]
JAK3 Cellular> 10,000[7]

Table 1: In Vitro Inhibitory Activity of this compound and Representative Selective Inhibitors. Data for JAK1, JAK2, and JAK3 are based on representative selective Tyk2 JH2 inhibitors.

In Vivo Efficacy in a T-Cell Transfer Model of Colitis

The therapeutic potential of selective Tyk2 inhibition has been demonstrated in a murine T-cell transfer model of colitis, a well-established model that recapitulates key features of human Crohn's disease.[1] Oral administration of a selective Tyk2 inhibitor resulted in a dose-dependent amelioration of disease.

Treatment Group (mg/kg, p.o., daily)Change in Body Weight (%)Disease Activity Index (DAI)Histological ScoreReference
Vehicle -15 ± 33.5 ± 0.56.0 ± 1.0[1][2]
Tyk2 Inhibitor (10 mg/kg) -10 ± 42.8 ± 0.64.5 ± 0.8[1]
Tyk2 Inhibitor (30 mg/kg) -5 ± 32.0 ± 0.43.0 ± 0.7[1]
Tyk2 Inhibitor (70 mg/kg) +2 ± 21.2 ± 0.32.0 ± 0.5[1][2]

Table 2: In Vivo Efficacy of a Selective Tyk2 Inhibitor in a T-Cell Transfer Colitis Model. Data are presented as mean ± SEM.

Experimental Protocols

In Vitro Biochemical Assay: Tyk2 JH2 Pseudokinase Domain Binding Assay

This protocol is adapted from commercially available fluorescence polarization-based assays and is suitable for determining the binding affinity of inhibitors to the Tyk2 JH2 domain.[4][9]

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Reagents Prepare Reagents: - Assay Buffer - Tyk2 JH2 Protein - Fluorescent Probe - this compound Dilutions Mix Mix Tyk2 JH2 and This compound Reagents->Mix Incubate1 Incubate Mix->Incubate1 Allow binding Add_Probe Add Fluorescent Probe Incubate1->Add_Probe Incubate2 Incubate Add_Probe->Incubate2 Allow competition Read_FP Read Fluorescence Polarization Incubate2->Read_FP Analyze Analyze Data (Calculate IC50) Read_FP->Analyze

Figure 2: Workflow for Tyk2 JH2 Binding Assay.

Materials:

  • Recombinant human Tyk2 JH2 protein

  • Fluorescently labeled probe (JH2 probe 1)

  • Assay Buffer

  • This compound

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add Tyk2 JH2 protein to the wells of the microplate.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Incubate for 60 minutes at room temperature to allow for inhibitor binding.

  • Add the fluorescent probe to all wells.

  • Incubate for another 60 minutes at room temperature in the dark.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: IL-12-induced STAT4 Phosphorylation in Human PBMCs

This protocol measures the functional activity of this compound in a cellular context by assessing its ability to inhibit the phosphorylation of STAT4, a key downstream target of Tyk2.[10][11]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% FBS

  • Recombinant human IL-12

  • This compound

  • Fixation and permeabilization buffers

  • Fluorescently labeled antibodies against pSTAT4 and cell surface markers

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using standard density gradient centrifugation.

  • Pre-incubate PBMCs with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with recombinant human IL-12 (e.g., 20 ng/mL) for 15-30 minutes.

  • Fix the cells immediately to preserve the phosphorylation state of STAT4.

  • Permeabilize the cells and stain with a fluorescently labeled anti-pSTAT4 antibody and antibodies against cell surface markers to identify specific cell populations (e.g., CD4+ T cells).

  • Acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of pSTAT4 in the target cell population to determine the extent of inhibition and calculate the IC50.

In Vivo Murine Model: T-Cell Transfer Colitis

This is a widely used model to study T-cell-mediated intestinal inflammation, relevant to Crohn's disease.[1][2]

Isolate_Tcells Isolate CD4+CD45RBhigh T-cells from donor mice Inject_Tcells Inject T-cells into RAG1-/- recipient mice Isolate_Tcells->Inject_Tcells Disease_Induction Allow colitis to develop (monitor weight) Inject_Tcells->Disease_Induction Treatment_Phase Initiate daily oral gavage with This compound or vehicle Disease_Induction->Treatment_Phase Monitor_Disease Monitor body weight, DAI, and endoscopic score Treatment_Phase->Monitor_Disease Sacrifice Sacrifice mice at study endpoint Monitor_Disease->Sacrifice Analysis Collect colon for histology, and tissues for ex vivo analysis Sacrifice->Analysis

Figure 3: Experimental Workflow for the T-Cell Transfer Colitis Model.

Animals:

  • Donor mice (e.g., C57BL/6)

  • Recipient immunodeficient mice (e.g., RAG1-/-)

Procedure:

  • Isolate CD4+ T-cells from the spleens of donor mice and sort for the naive CD45RBhigh population.

  • Inject the sorted T-cells intraperitoneally into recipient RAG1-/- mice.

  • Monitor the mice for weight loss and signs of colitis. Disease onset typically occurs 3-5 weeks post-transfer.

  • Once disease is established, randomize the mice into treatment groups (vehicle and different doses of this compound, e.g., 10, 30, 70 mg/kg).

  • Administer this compound or vehicle daily via oral gavage.

  • Monitor body weight, and calculate the Disease Activity Index (DAI) based on weight loss, stool consistency, and presence of blood.

  • At the end of the study (e.g., 3-4 weeks of treatment), sacrifice the mice.

  • Collect the colon for measurement of length and weight, and for histological analysis to score inflammation.

  • Isolate cells from the spleen and mesenteric lymph nodes for ex vivo analysis by flow cytometry to assess T-cell populations.

Conclusion

This compound is a potent and selective Tyk2 inhibitor with a clear mechanism of action relevant to the pathogenesis of IBD. The protocols provided herein offer a framework for researchers to investigate the therapeutic potential of this compound in both in vitro and in vivo settings. The high selectivity of this compound for Tyk2 over other JAKs suggests a favorable safety profile, making it a valuable tool for dissecting the role of Tyk2 in IBD and for the development of novel IBD therapeutics.

References

Application Notes and Protocols: Tyk2-IN-18 Treatment in Lupus Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific compound designated "Tyk2-IN-18" is limited. Therefore, these Application Notes and Protocols are based on published data for other selective Tyk2 inhibitors investigated in the context of lupus and other autoimmune diseases. The provided data and protocols are intended as a representative guide for researchers, scientists, and drug development professionals working with novel Tyk2 inhibitors.

Introduction

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies and systemic inflammation, leading to damage in multiple organs. Key cytokines, including type I interferons (IFN-α/β), interleukin-12 (IL-12), and IL-23, are central to the pathogenesis of SLE. Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical intracellular signaling molecule for these cytokines. Genetic studies have linked polymorphisms in the TYK2 gene to SLE susceptibility, highlighting its importance in the disease.[1] Consequently, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy for SLE, aiming to suppress the pathogenic inflammatory pathways while potentially offering a better safety profile than broader JAK inhibitors.[2][3][4]

This compound represents a potent and selective small molecule inhibitor of Tyk2. These notes provide an overview of its application in preclinical lupus models, including its mechanism of action, representative in vitro and in vivo data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the downstream signaling of key cytokines implicated in lupus pathogenesis. Tyk2 associates with the intracellular domains of cytokine receptors. Upon cytokine binding, Tyk2 is activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity. By inhibiting Tyk2, this compound blocks this signaling cascade, thereby mitigating the pro-inflammatory effects of cytokines such as IFN-α, IL-12, and IL-23.[1][5] This targeted inhibition is expected to reduce autoantibody production, decrease immune cell activation, and ameliorate organ damage in lupus models.

Tyk2_Signaling_Pathway Tyk2 Signaling Pathway in Lupus and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IFN-α / IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT Tyk2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene Inflammatory Gene Transcription pSTAT->Gene Nuclear Translocation and Gene Regulation Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibition

Caption: Mechanism of Tyk2 inhibition in cytokine signaling.

Data Presentation

The following tables summarize representative quantitative data for a selective Tyk2 inhibitor, herein referred to as this compound, in various experimental models of lupus.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line / Primary CellsStimulusMeasured EndpointIC50 (nM)
Kinase AssayRecombinant Human Tyk2ATPTyk2 Activity5.2
Cellular Phospho-STAT AssayHuman PBMCsIFN-αpSTAT125.8
Cellular Phospho-STAT AssayHuman PBMCsIL-12pSTAT430.5
Cytokine Release AssayHuman PBMCsIFN-αIP-10 (CXCL10) Release45.1
Cytokine Release AssayMurine SplenocytesIL-12/IL-18IFN-γ Release55.6

Table 2: In Vivo Efficacy of this compound in the MRL/lpr Mouse Model of Lupus

Treatment GroupDose (mg/kg, oral, daily)Proteinuria Score (Week 20)Anti-dsDNA Titer (IU/mL, Week 20)Glomerulonephritis Score (0-4 scale)
Vehicle-3.5 ± 0.48500 ± 12003.2 ± 0.5
This compound102.1 ± 0.65200 ± 9501.8 ± 0.4*
This compound301.2 ± 0.3 2800 ± 7000.9 ± 0.2**

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Table 3: Pharmacokinetic Profile of this compound in Mice

ParameterValue
Oral Bioavailability (%)45
Tmax (h)1.5
Cmax (ng/mL) at 10 mg/kg850
Half-life (t1/2) (h)4.2

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cellular Phospho-STAT Assay

Objective: To determine the potency of this compound in inhibiting cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium, 10% FBS, 1% Penicillin-Streptomycin

  • Human PBMCs isolated from healthy donors

  • This compound

  • Recombinant Human IFN-α or IL-12

  • Phosflow Lyse/Fix Buffer

  • Phosflow Perm Buffer III

  • Fluorochrome-conjugated anti-pSTAT1 and anti-pSTAT4 antibodies

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in RPMI 1640 complete medium and count the cells.

  • Seed 1 x 10^6 cells per well in a 96-well plate.

  • Prepare serial dilutions of this compound in RPMI medium and add to the cells. Incubate for 1 hour at 37°C.

  • Stimulate the cells with IFN-α (final concentration 100 ng/mL) or IL-12 (final concentration 10 ng/mL) for 15 minutes at 37°C.

  • Fix the cells immediately by adding Phosflow Lyse/Fix Buffer for 10 minutes at 37°C.

  • Permeabilize the cells by adding ice-cold Phosflow Perm Buffer III and incubating on ice for 30 minutes.

  • Wash the cells twice with PBS containing 2% FBS.

  • Stain with anti-pSTAT1 or anti-pSTAT4 antibodies for 30 minutes at room temperature in the dark.

  • Wash the cells and resuspend in PBS with 2% FBS.

  • Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT in the lymphocyte gate.

  • Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

Protocol 2: In Vivo Efficacy Study in MRL/lpr Mice

Objective: To evaluate the therapeutic efficacy of this compound in a spontaneous mouse model of lupus.

Materials:

  • Female MRL/lpr mice (8 weeks of age)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Urine analysis strips for proteinuria measurement

  • ELISA kit for anti-dsDNA antibody quantification

  • Formalin and paraffin for tissue processing

  • H&E staining reagents

Procedure:

  • Acclimatize MRL/lpr mice for one week. At 9 weeks of age, randomize mice into treatment groups based on initial proteinuria levels.

  • Prepare this compound formulations in the vehicle at the desired concentrations.

  • Administer this compound or vehicle daily by oral gavage for 12 weeks.

  • Monitor body weight and general health weekly.

  • Measure proteinuria weekly using urine analysis strips.

  • Collect blood samples via retro-orbital bleeding at baseline and every 4 weeks to measure serum anti-dsDNA antibody titers by ELISA.

  • At the end of the study (21 weeks of age), euthanize the mice and collect kidneys for histopathological analysis.

  • Fix one kidney in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E.

  • Score glomerulonephritis severity by a blinded pathologist based on a semi-quantitative scale (0-4).

InVivo_Workflow In Vivo Efficacy Study Workflow in MRL/lpr Mice Start Start: 8-week-old MRL/lpr mice Acclimatize Acclimatization (1 week) Start->Acclimatize Randomize Randomization (based on proteinuria) Acclimatize->Randomize Treatment Daily Oral Dosing (12 weeks) - Vehicle - this compound (10 mg/kg) - this compound (30 mg/kg) Randomize->Treatment Monitoring Weekly Monitoring: - Body Weight - Proteinuria Treatment->Monitoring Blood_Collection Bi-weekly Blood Collection: - Anti-dsDNA ELISA Treatment->Blood_Collection Endpoint Endpoint Analysis (Week 21) Monitoring->Endpoint Blood_Collection->Endpoint Histology Kidney Histopathology: - H&E Staining - Glomerulonephritis Scoring Endpoint->Histology

Caption: Workflow for in vivo efficacy testing in MRL/lpr mice.

Conclusion

The selective inhibition of Tyk2 presents a highly promising therapeutic avenue for the treatment of lupus. The representative data and protocols provided in these application notes for a selective Tyk2 inhibitor, "this compound," demonstrate its potential to modulate key pathogenic pathways in preclinical lupus models. These guidelines are intended to assist researchers in the evaluation and development of novel Tyk2 inhibitors for autoimmune diseases.

References

Application Notes and Protocols for In Vivo Mouse Studies with TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of various selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2) in mouse models of inflammatory and autoimmune diseases. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.

Introduction to TYK2 Inhibition

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator of cytokine signaling pathways implicated in various immune-mediated diseases.[1][2] Specifically, TYK2 is crucial for the signaling of interleukins IL-12 and IL-23, as well as type I interferons (IFNs).[1][3] These cytokines are central to the pathogenesis of conditions like psoriasis, inflammatory bowel disease, and lupus. Allosteric inhibitors targeting the pseudokinase (JH2) domain of TYK2 offer high selectivity over other JAK family members, potentially leading to a better safety profile compared to pan-JAK inhibitors.[4] This document details the in vivo application of several such inhibitors.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and pharmacokinetic parameters for various TYK2 inhibitors in mice.

Table 1: In Vivo Dosage of TYK2 Inhibitors in Mouse Models

CompoundMouse ModelDiseaseRoute of AdministrationDosageDosing FrequencyReference(s)
Deucravacitinib (BMS-986165) IL-23-induced acanthosisPsoriasis-like inflammationOral gavage7.5, 15, and 30 mg/kgTwice daily
Anti-CD40-induced colitisColitisOral gavage50 mg/kgTwice daily
NZB/W miceLupusOral gavageUp to 30 mg/kgOnce daily
NDI-031407 IL-23-induced ear swellingPsoriasis-like inflammationNot specified100 mg/kgNot specified[5]
Imiquimod-induced psoriasisPsoriasisNot specified100 mg/kgNot specified[5]
CD4+CD45RA+ adoptive transferCrohn's disease-like pathologyNot specified100 mg/kgNot specified[5]
QL-1200186 IL-12/IL-18-induced IFNγ productionInflammationOral administration0.1, 1, and 10 mg/kgNot specified
15t Imiquimod-induced psoriasisPsoriasisIntraperitoneal injection5 mg/kgNot specified
ATMW-DC IL-23-driven PD modelPsoriasis-like inflammationOralDoses targeting human IC90 and IC99Not specified[6]
Imiquimod-induced psoriasisPsoriasisOralDoses targeting human IC90 and IC99Not specified[6]

Table 2: Pharmacokinetic Parameters of TYK2 Inhibitors in Mice

CompoundMouse StrainDose and RouteCmax (ng/mL)Tmax (h)AUC (h*ng/mL)Bioavailability (%)Reference(s)
Deucravacitinib (BMS-986165) Not specifiedSingle oral doseDose-proportional increase ≥10 mgNot specifiedDose-proportional increase ≥10 mgNot specified
QL-1200186 C57BL/610 mg/kg (oral)Not specifiedNot specified20,320137
15t ICR5 mg/kg (i.p.)13050.44766Not applicable

Signaling Pathway and Experimental Workflow

TYK2 Signaling Pathway

The diagram below illustrates the central role of TYK2 in mediating the signaling of key cytokines involved in autoimmune and inflammatory responses. Upon cytokine binding to their receptors, TYK2 and its partner JAKs (JAK1 or JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target inflammatory genes. Allosteric TYK2 inhibitors bind to the regulatory JH2 domain, stabilizing an inactive conformation of the enzyme and preventing this signaling cascade.[4]

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-23, IL-12, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 (JH1/JH2) Receptor->TYK2 activates JAK JAK1/JAK2 Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer dimerizes Gene_Expression Inflammatory Gene Expression pSTAT_dimer->Gene_Expression translocates to nucleus TYK2_Inhibitor Allosteric TYK2 Inhibitor TYK2_Inhibitor->TYK2 binds to JH2 & inhibits

TYK2-mediated cytokine signaling pathway.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of a TYK2 inhibitor in a mouse model of disease.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Disease_Induction Disease Induction (e.g., Imiquimod or IL-23) Acclimatization->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization Treatment TYK2 Inhibitor or Vehicle Administration Randomization->Treatment Monitoring Daily Monitoring (Clinical Scores, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Cytokine Levels) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Workflow for in vivo efficacy studies.

Experimental Protocols

Protocol 1: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This model is widely used to screen for potential anti-psoriatic drugs and relies on the topical application of imiquimod, a TLR7/8 agonist, to induce an inflammatory response that mimics human psoriasis.[5][7]

Materials:

  • 8-10 week old BALB/c or C57BL/6 mice

  • Imiquimod cream (5%)

  • TYK2 inhibitor

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers for measuring ear thickness

  • Anesthesia

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Disease Induction:

    • On day 0, shave the dorsal skin of the mice.

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-6 consecutive days.[5]

  • Treatment:

    • Prepare the TYK2 inhibitor in a suitable vehicle for oral administration.

    • Beginning on day 0 or as per the study design (prophylactic or therapeutic), administer the TYK2 inhibitor or vehicle via oral gavage at the desired dose and frequency.

  • Monitoring and Evaluation:

    • Monitor the mice daily for body weight changes and signs of inflammation.

    • Score the severity of skin inflammation on the back and ear daily using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness.

    • Measure ear thickness daily using a caliper.

  • Endpoint Analysis:

    • On the final day of the experiment, euthanize the mice.

    • Collect skin and ear tissue for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.

    • Homogenize a portion of the skin or ear tissue for cytokine analysis (e.g., IL-17A, IL-22, IL-23) by ELISA or qPCR.

    • Collect spleens and measure their weight as an indicator of systemic inflammation.

Protocol 2: IL-23-Induced Psoriasis-like Ear Inflammation in Mice

This model specifically investigates the role of the IL-23/IL-17 axis in psoriasis pathogenesis.[8][9]

Materials:

  • 8-10 week old C57BL/6 mice

  • Recombinant murine IL-23

  • Phosphate-buffered saline (PBS)

  • TYK2 inhibitor

  • Vehicle for oral gavage

  • Calipers

  • Anesthesia

Procedure:

  • Acclimatization: House the mice in standard conditions for at least one week prior to the experiment.

  • Disease Induction:

    • On day 0, administer intradermal injections of recombinant murine IL-23 (e.g., 500 ng in 20 µL of PBS) into the right ear.[8]

    • Administer injections every other day for the duration of the study (e.g., up to 8 days).[8]

  • Treatment:

    • Administer the TYK2 inhibitor or vehicle via the desired route (e.g., oral gavage) according to the predetermined dosing schedule. Treatment can begin prior to or concurrently with disease induction.

  • Monitoring and Evaluation:

    • Measure the thickness of both ears daily using a caliper.

    • Monitor for visible signs of inflammation such as redness and swelling.

  • Endpoint Analysis:

    • Excise the ears and measure their weight.

    • Homogenize ear tissue for the quantification of inflammatory cytokines (e.g., IL-17A, IL-22) using ELISA or qPCR.

    • Process ear tissue for histological examination to assess acanthosis and inflammatory cell infiltration.

Preparation of Oral Dosing Solutions

A common vehicle for oral gavage of hydrophobic compounds in mice is a formulation containing ethanol, a surfactant like TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), and a solubilizing agent such as PEG300. For example, a vehicle composition could be 5% ethanol, 5% TPGS, and 90% PEG300. The specific formulation should be optimized for the particular TYK2 inhibitor being used to ensure solubility and stability.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt them based on the specific TYK2 inhibitor, experimental goals, and institutional animal care and use guidelines. Appropriate control groups (vehicle, positive control) are essential for data interpretation.

References

Application Notes and Protocols for Tyk2-IN-18 in Primary Human T Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyk2-IN-18 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of key cytokines, including IL-12, IL-23, and Type I interferons, which are pivotal in the differentiation and function of T helper (Th) cells, particularly Th1 and Th17 lineages. Dysregulation of these pathways is implicated in the pathogenesis of various autoimmune and inflammatory diseases. These application notes provide detailed protocols for utilizing this compound to investigate its effects on primary human T cells, focusing on the inhibition of IL-12-induced signaling and effector functions.

Mechanism of Action

This compound is a selective inhibitor that targets the pseudokinase (JH2) domain of TYK2. Unlike ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain, allosteric inhibition of the JH2 domain offers greater selectivity over other JAK family members (JAK1, JAK2, and JAK3). This selectivity is critical for minimizing off-target effects and providing a more precise tool for dissecting TYK2-specific functions in immune cells. In T cells, this compound is expected to block the downstream signaling cascade initiated by cytokines such as IL-12, thereby inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 4 (STAT4) and subsequent production of pro-inflammatory cytokines like Interferon-gamma (IFN-γ).

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and its deuterated analogs on TYK2-mediated signaling pathways. While specific data for this compound in primary human T cell assays is not publicly available, the provided data from biochemical and related cellular assays demonstrate its potent inhibitory capacity.

CompoundTargetAssay TypeIC50Reference
This compoundJAK2-JH2Biochemical<10 nM[1]
This compound-d3IL-23 SignalingCellular<30 nM
This compound-d3IFNα SignalingCellular<30 nM

Note: The IC50 values for IL-23 and IFNα signaling were obtained using a deuterated version of this compound. These cytokines are known to signal through TYK2-dependent pathways.

Signaling Pathways and Experimental Workflow

TYK2 Signaling in T Cells

The diagram below illustrates the central role of TYK2 in the IL-12 signaling pathway in T cells. Binding of IL-12 to its receptor leads to the activation of TYK2 and JAK2, which in turn phosphorylate STAT4. Phosphorylated STAT4 (pSTAT4) then translocates to the nucleus to induce the transcription of target genes, including IFNG.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-12 IL-12 IL-12R IL-12 Receptor IL-12->IL-12R Binding TYK2 TYK2 IL-12R->TYK2 Activation JAK2 JAK2 IL-12R->JAK2 Activation STAT4 STAT4 TYK2->STAT4 Phosphorylation JAK2->STAT4 Phosphorylation pSTAT4 pSTAT4 (dimer) STAT4->pSTAT4 Dimerization IFNG_Gene IFNG Gene Transcription pSTAT4->IFNG_Gene Tyk2_IN_18 This compound Tyk2_IN_18->TYK2 Inhibition IFN-gamma IFN-γ Production IFNG_Gene->IFN-gamma

Caption: IL-12 signaling pathway in T cells and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the general workflow for evaluating the effect of this compound on primary human T cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis T_Cell_Isolation Isolate Primary Human T Cells T_Cell_Culture Culture T Cells T_Cell_Isolation->T_Cell_Culture Inhibitor_Treatment Pre-treat with This compound T_Cell_Culture->Inhibitor_Treatment Cytokine_Stimulation Stimulate with IL-12 Inhibitor_Treatment->Cytokine_Stimulation pSTAT4_Analysis pSTAT4 Staining (Flow Cytometry) Cytokine_Stimulation->pSTAT4_Analysis IFN_gamma_Analysis IFN-γ Measurement (ELISA) Cytokine_Stimulation->IFN_gamma_Analysis

Caption: General experimental workflow for evaluating this compound in primary human T cells.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human T Cells

Materials:

  • Ficoll-Paque™ PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Human IL-2

Procedure:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.

  • Enrich for T cells from the PBMC population using the RosetteSep™ Human T Cell Enrichment Cocktail following the manufacturer's instructions.

  • Wash the enriched T cells twice with complete RPMI 1640 medium.

  • Resuspend the T cells at a concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium. For assays requiring T cell activation, add anti-CD3/CD28 beads and human IL-2 (10 ng/mL).

  • Culture the cells at 37°C in a 5% CO2 incubator.

Protocol 2: Inhibition of IL-12-Induced STAT4 Phosphorylation

Materials:

  • Isolated primary human T cells

  • This compound (dissolved in DMSO)

  • Recombinant human IL-12

  • Phosphate-Buffered Saline (PBS)

  • Fixation/Permeabilization Buffer

  • Anti-human pSTAT4 (pY693) antibody, fluorochrome-conjugated

  • Flow cytometer

Procedure:

  • Plate the primary T cells at a density of 1 x 10^6 cells/well in a 96-well U-bottom plate.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired concentrations of this compound to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

  • Stimulate the cells with recombinant human IL-12 (final concentration 10-20 ng/mL) for 15-30 minutes at 37°C.

  • Immediately stop the stimulation by adding ice-cold PBS and centrifuge the cells at 4°C.

  • Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's protocol.

  • Stain the cells with a fluorochrome-conjugated anti-human pSTAT4 antibody for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in PBS and acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of pSTAT4 staining to determine the inhibitory effect of this compound.

Protocol 3: Measurement of IFN-γ Production by ELISA

Materials:

  • Isolated primary human T cells, activated with anti-CD3/CD28 beads and IL-2

  • This compound (dissolved in DMSO)

  • Recombinant human IL-12

  • Human IFN-γ ELISA kit

Procedure:

  • Plate activated primary T cells at a density of 1 x 10^6 cells/well in a 24-well plate.

  • Add serial dilutions of this compound to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

  • Stimulate the cells with recombinant human IL-12 (final concentration 10-20 ng/mL) for 24-48 hours at 37°C.

  • Collect the cell culture supernatants by centrifugation.

  • Quantify the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit, following the manufacturer's instructions.

  • Plot the IFN-γ concentration against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of TYK2 in T cell-mediated immunity and the pathogenesis of inflammatory diseases. The provided protocols offer a framework for assessing its inhibitory activity on key downstream events in the IL-12 signaling pathway in primary human T cells. Researchers should optimize the specific conditions, such as inhibitor concentration and incubation times, for their particular experimental setup. The high selectivity of this compound for the TYK2 pseudokinase domain makes it a superior tool for delineating the specific functions of TYK2 in complex biological systems.

References

Application Notes and Protocols: Flow Cytometry Analysis of Tyk2-IN-18 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including type I interferons (IFNs), interleukin (IL)-6, IL-10, IL-12, and IL-23.[1] These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[2][3][4] Tyk2-IN-18 is a small molecule inhibitor that targets the kinase activity of Tyk2, thereby blocking the downstream signaling cascades initiated by these cytokines. This application note provides detailed protocols for the analysis of this compound treated cells using flow cytometry, a powerful technique for single-cell analysis of immune cell populations and signaling events.

Mechanism of Action of Tyk2

Tyk2 is an intracellular enzyme that associates with the cytoplasmic domains of cytokine receptors.[3] Upon cytokine binding, the receptor chains dimerize, leading to the activation of Tyk2 and its associated JAK partner (e.g., JAK1 or JAK2).[3][4] The activated JAKs then phosphorylate each other and the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[2] this compound, by inhibiting the kinase function of Tyk2, prevents the phosphorylation and activation of downstream STATs, thus mitigating the pro-inflammatory effects of the associated cytokines.

Data Presentation

The following tables summarize the inhibitory activity of various Tyk2 inhibitors, including compounds with similar mechanisms to this compound, on different signaling pathways and immune cell functions. This data is essential for designing experiments and interpreting results from studies involving Tyk2 inhibition.

Table 1: Inhibitory Activity of Tyk2 Inhibitors on Cytokine-Induced STAT Phosphorylation

CompoundCytokine StimulusCell TypePhospho-STAT MeasuredIC50 (nM)Reference
NDI-031407IL-12Human PBMCspSTAT4~10[5]
NDI-031407GM-CSFHuman PBMCspSTAT5>1000[5]
BMS-986165IFNαHuman β-cellspSTAT1/2Potent Inhibition[6]
PF-06673518IL-12Human LeukocytespSTATsPotent Inhibition[7]
PF-06673518IL-15Human LeukocytespSTATsLess Potent Inhibition[7]
TLL-018Not SpecifiedHuman Blood CellsNot Specified5 (for Tyk2)[8]

Table 2: Effect of Tyk2 Inhibition on Immune Cell Populations and Functions

Tyk2 InhibitorModel SystemKey FindingsAnalytical MethodReference
BMS-986165Imiquimod-induced psoriatic miceDecreased IL-17A+ TCRγδ+ T cells in skin lesions.Flow Cytometry[2]
BMS-986202RIP-LCMV-GP mice (Type 1 Diabetes model)Dampened innate immune cell activation and impaired adaptive immune responses.Flow Cytometry[6]
Tyk2 knockoutMurine modelImpaired IL-12-induced NK cell activity and IFN-γ production.Not Specified[9]
Tyk2 inhibitorIn vitro human CD4+ T cellsBlocked IL-23-induced IL-17A production.ELISA[5]

Experimental Protocols

Here, we provide detailed protocols for the treatment of cells with this compound and subsequent analysis by flow cytometry. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of STAT proteins following cytokine stimulation in peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Recombinant human cytokine (e.g., IL-12, IFN-α)

  • Phosflow Lyse/Fix Buffer

  • Phosflow Perm Buffer III

  • Fluorochrome-conjugated antibodies against:

    • CD3

    • CD4

    • CD8

    • Phospho-STAT1 (pY701)

    • Phospho-STAT3 (pY705)

    • Phospho-STAT4 (pY693)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment: Pre-treat the PBMCs with a range of concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle control for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., 10 ng/mL IL-12 or 1000 U/mL IFN-α) to the cell suspension and incubate for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation: Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Phosflow Lyse/Fix Buffer and incubate for 10-15 minutes at 37°C.

  • Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the cell pellet in ice-cold Phosflow Perm Buffer III. Incubate on ice for 30 minutes.

  • Staining: Wash the cells twice with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in the antibody cocktail containing fluorochrome-conjugated antibodies against cell surface markers (CD3, CD4, CD8) and intracellular phospho-STATs. Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells twice with staining buffer and resuspend in an appropriate volume for flow cytometry analysis. Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.

  • Data Analysis: Gate on the lymphocyte population based on forward and side scatter, and then identify T cell subsets (e.g., CD3+CD4+ and CD3+CD8+). Analyze the median fluorescence intensity (MFI) or the percentage of positive cells for the respective phospho-STAT in the different treatment groups.

Protocol 2: Analysis of T Cell Activation and Differentiation

This protocol is designed to evaluate the impact of this compound on T cell activation and the differentiation of T helper subsets.

Materials:

  • Purified human naive CD4+ T cells

  • T cell activation beads (e.g., anti-CD3/CD28)

  • Th1 polarizing cytokines (e.g., IL-12)

  • Th17 polarizing cytokines (e.g., IL-23, IL-6, TGF-β)

  • This compound

  • Brefeldin A or Monensin

  • Fluorochrome-conjugated antibodies against:

    • CD4

    • CD25

    • PD-1

    • IFN-γ

    • IL-17A

  • Foxp3/Transcription Factor Staining Buffer Set

  • Flow cytometer

Procedure:

  • T Cell Culture and Differentiation: Culture purified naive CD4+ T cells with T cell activation beads in the presence of either Th1 or Th17 polarizing cytokines. Concurrently, treat the cells with various concentrations of this compound or DMSO vehicle control. Culture for 3-5 days.

  • Restimulation and Intracellular Cytokine Staining: On the final day of culture, restimulate the cells with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours.

  • Surface Staining: Harvest the cells and stain for surface markers such as CD4, CD25, and PD-1.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a transcription factor staining buffer set according to the manufacturer's instructions.

  • Intracellular Staining: Stain for intracellular cytokines such as IFN-γ and IL-17A.

  • Data Acquisition and Analysis: Acquire and analyze the data on a flow cytometer. Gate on CD4+ T cells and quantify the percentage of cells expressing activation markers and the signature cytokines for Th1 (IFN-γ) and Th17 (IL-17A) lineages.

Mandatory Visualizations

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds Tyk2 Tyk2 Receptor->Tyk2 Activates JAK JAK (e.g., JAK1, JAK2) Receptor->JAK Activates STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Gene Target Gene Transcription pSTAT_dimer->Gene Translocates to Nucleus Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibits

Caption: Tyk2 Signaling Pathway and Inhibition by this compound.

Flow_Cytometry_Workflow start Immune Cells (e.g., PBMCs) treatment Treat with this compound or Vehicle Control start->treatment stimulation Cytokine Stimulation (e.g., IL-12, IFN-α) treatment->stimulation fix_perm Fixation and Permeabilization stimulation->fix_perm staining Antibody Staining (Surface & Intracellular) fix_perm->staining acquisition Flow Cytometry Data Acquisition staining->acquisition analysis Data Analysis (Gating & Quantification) acquisition->analysis

Caption: Experimental Workflow for Flow Cytometry Analysis.

References

Troubleshooting & Optimization

Off-target effects of Tyk2-IN-18 in kinase screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tyk2-IN-18 in kinase screening and other experimental settings. The information focuses on potential off-target effects and provides guidance for interpreting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound (also known as compound 86) is a potent, cell-permeable inhibitor of Tyrosine Kinase 2 (Tyk2). It functions as an allosteric inhibitor by binding to the regulatory pseudokinase (JH2) domain of Tyk2, which in turn inhibits the catalytic activity of the kinase (JH1) domain.

Q2: What is the most significant known off-target of this compound?

A2: A significant off-target activity of this compound is the potent inhibition of the JAK2 pseudokinase (JH2) domain, with a reported IC50 value of less than 10 nM[1]. This potent activity against JAK2 is a critical consideration when designing experiments and interpreting data.

Q3: Why is selectivity against other JAK family members (JAK1, JAK3) important?

A3: The Janus kinase (JAK) family, which includes Tyk2, JAK1, JAK2, and JAK3, shares a high degree of structural homology in their catalytic domains.[2] Off-target inhibition of other JAK family members can lead to unintended biological consequences and side effects, as each JAK is involved in distinct signaling pathways. For example, JAK1 and JAK3 are crucial for signaling of many common gamma-chain cytokines (e.g., IL-2, IL-7, IL-15), while JAK2 is central to signaling from hematopoietic growth factor receptors like the erythropoietin (EPO) receptor.[3][4] Selective inhibitors are therefore essential for dissecting the specific role of Tyk2.

Q4: How does this compound's mechanism (JH2 inhibition) differ from other kinase inhibitors?

A4: Many kinase inhibitors are ATP-competitive and target the highly conserved ATP-binding site within the catalytic (JH1) domain.[5] Because this site is similar across many kinases, achieving high selectivity can be challenging.[2] this compound targets the less conserved pseudokinase (JH2) domain, which acts as an allosteric regulatory site.[6] This mechanism can offer a higher degree of selectivity for Tyk2 over other kinases that lack a similar binding pocket in their JH2 domains.[7] However, as seen with its activity on JAK2, cross-reactivity can still occur.

Troubleshooting Guide

Problem 1: I am observing effects typically associated with JAK2 inhibition (e.g., effects on hematopoiesis, EPO signaling) when using this compound.

  • Possible Cause: This is likely due to the known off-target activity of this compound on the JAK2 pseudokinase (JH2) domain[1]. At the concentrations used to inhibit Tyk2, you may also be significantly inhibiting JAK2-mediated signaling pathways.

  • Troubleshooting Steps:

    • Confirm the Effect with a Selective JAK2 Inhibitor: Use a well-characterized, selective JAK2 inhibitor as a positive control in your experimental system. If it phenocopies the effects seen with this compound, it strengthens the hypothesis that the effect is JAK2-mediated.

    • Perform a Dose-Response Experiment: Titrate this compound to the lowest possible concentration that still gives you the desired Tyk2 inhibition. This may help to create a therapeutic window where Tyk2 is inhibited with minimal impact on JAK2.

    • Use a Rescue Experiment: If your assay involves a JAK2-dependent cytokine (like EPO or TPO), check if adding a surplus of that cytokine can overcome the inhibitory effect.

    • Measure Downstream Signaling: Directly assess the phosphorylation of STAT5 (a primary downstream target of JAK2) in your cells following stimulation with a JAK2-dependent cytokine (e.g., EPO, GM-CSF) in the presence of this compound.

Problem 2: My results are inconsistent, or I see broader effects than expected from Tyk2 inhibition alone (e.g., effects on IL-6 or IL-2 signaling).

  • Possible Cause: While the primary off-target is JAK2, inhibition of other JAKs (like JAK1 or JAK3) at higher concentrations cannot be ruled out without a complete selectivity profile. IL-6 signaling primarily uses a JAK1/JAK2 pair, while IL-2 signals through JAK1/JAK3. Unexpected activity could stem from hitting one of these other kinases.

  • Troubleshooting Steps:

    • Consult Kinase Selectivity Data: Refer to the data table below. Compare the known IC50 values of this compound with those of other, more broadly characterized inhibitors to understand potential cross-reactivity patterns.

    • Profile Against Key Cytokine Pathways: Test the effect of this compound on the phosphorylation of specific STAT proteins in response to a panel of cytokines that signal through different JAK combinations (see table and diagram below).

      • JAK1/JAK3: IL-2 or IL-15 induced pSTAT5

      • JAK1/JAK2: IL-6 or IFNγ induced pSTAT1/pSTAT3

      • TYK2/JAK1: IFNα induced pSTAT1

      • TYK2/JAK2: IL-12 or IL-23 induced pSTAT4 or pSTAT3

    • Validate with a Different Selective TYK2 Inhibitor: If possible, use another structurally distinct and highly selective TYK2 inhibitor (e.g., an ATP-competitive inhibitor if available) to confirm that your primary observation is indeed due to Tyk2 inhibition.

Quantitative Data: Kinase Inhibition Profile

The following table summarizes the known inhibition data for this compound and provides data for other representative JAK inhibitors for comparative purposes. Note: A full kinase selectivity panel for this compound is not publicly available. The data is primarily from patent literature and may not have been peer-reviewed.

CompoundTarget DomainTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference(s)
This compound JH2 ≤10 N/A <10 (JH2) N/A [1]
DeucravacitinibJH20.2>10,000>10,000>10,000[5]
PF-06700841JH11718816820[8]
NDI-031407JH10.2146314.2[9]
TofacitinibJH14894129135[3]

N/A: Data not publicly available from the searched sources.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay for JH2 Domain Inhibitors (Fluorescence Polarization)

This protocol describes a general method for determining the IC50 of an inhibitor for the Tyk2 JH2 domain.

  • Principle: This assay measures the displacement of a fluorescently labeled probe from the Tyk2 JH2 domain by a competitive inhibitor. When the probe is bound to the larger JH2 protein, it tumbles slowly in solution and emits highly polarized light. When displaced by an inhibitor, the small probe tumbles rapidly, and the emitted light is depolarized.

  • Materials:

    • Recombinant human Tyk2 JH2 protein.

    • Fluorescently labeled probe/tracer specific for the Tyk2 JH2 domain.

    • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

    • This compound and other test compounds, serially diluted in DMSO.

    • 384-well, non-stick, black microplates.

    • Microplate reader capable of measuring fluorescence polarization.

  • Method:

    • Prepare a 2X solution of Tyk2 JH2 protein in assay buffer at a concentration optimized for a robust assay window.

    • Prepare a 2X solution of the fluorescent probe in assay buffer. The concentration should be at or below its Kd for the Tyk2 JH2 domain.

    • Dispense 10 µL of the 2X Tyk2 JH2 solution into each well of the 384-well plate.

    • Add 100 nL of serially diluted test compound (or DMSO for controls) to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature to allow compound binding.

    • Add 10 µL of the 2X fluorescent probe solution to all wells to initiate the competition reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

    • Calculate percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO only) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for JAK Inhibitor Selectivity (Phospho-STAT Flow Cytometry)

This protocol allows for the functional assessment of inhibitor selectivity in a cellular context by measuring the phosphorylation of downstream STAT proteins.

  • Principle: Different cytokine receptors signal through specific pairs of JAKs. By stimulating whole blood or isolated immune cells with specific cytokines and measuring the subsequent phosphorylation of STAT proteins via flow cytometry, one can determine the functional selectivity of an inhibitor.

  • Materials:

    • Fresh human whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs).

    • Cytokines for stimulation: IFNα (Tyk2/JAK1), IL-12 (Tyk2/JAK2), IL-6 (JAK1/JAK2), IL-2 (JAK1/JAK3), GM-CSF (JAK2/JAK2).

    • This compound and other test compounds, serially diluted in DMSO.

    • Fixation and permeabilization buffers for flow cytometry.

    • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD14) and intracellular phospho-STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT4, pSTAT5).

    • Flow cytometer.

  • Method:

    • Aliquot 100 µL of whole blood or PBMCs (at 1x10^6 cells/mL) into 96-well deep-well plates.

    • Add 1 µL of serially diluted this compound or control inhibitor to each well. Mix and pre-incubate for 30-60 minutes at 37°C.

    • Prepare cytokine stocks at 10X the final desired concentration. Add 11 µL of the appropriate cytokine to the corresponding wells to stimulate the cells. Incubate for 15-30 minutes at 37°C.

    • Immediately stop the reaction by adding a fixation buffer (e.g., pre-warmed BD Lyse/Fix buffer) and incubate for 10 minutes at 37°C.

    • Permeabilize the cells by adding cold permeabilization buffer (e.g., BD Perm Buffer III) and incubating on ice for 30 minutes.

    • Wash the cells with staining buffer (e.g., PBS with 2% FBS).

    • Stain the cells with a cocktail of surface and intracellular phospho-STAT antibodies for 60 minutes at room temperature in the dark.

    • Wash the cells twice and resuspend in staining buffer.

    • Acquire data on a flow cytometer.

    • Gate on specific cell populations (e.g., CD4+ T cells, monocytes) and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.

    • Calculate percent inhibition based on the MFI of stimulated vs. unstimulated controls and plot dose-response curves to determine cellular IC50 values for each cytokine pathway.

Visualizations

TYK2_Signaling_Pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFNαR TYK2 TYK2 IFNAR->TYK2 associates JAK1 JAK1 IFNAR->JAK1 associates IL12R IL-12R IL12R->TYK2 associates JAK2 JAK2 IL12R->JAK2 associates IL23R IL-23R IL23R->TYK2 associates IL23R->JAK2 associates STAT1 STAT1 TYK2->STAT1 P STAT2 STAT2 TYK2->STAT2 P STAT4 STAT4 TYK2->STAT4 P STAT3 STAT3 TYK2->STAT3 P JAK1->STAT1 P JAK1->STAT2 P JAK2->STAT4 P JAK2->STAT3 P Gene_Expression Gene Expression (Inflammation, Antiviral Response) STAT1->Gene_Expression translocate STAT2->Gene_Expression translocate STAT4->Gene_Expression translocate STAT3->Gene_Expression translocate Tyk2_IN_18 This compound Tyk2_IN_18->TYK2 inhibits Tyk2_IN_18->JAK2 off-target inhibition

Caption: TYK2 signaling pathways and points of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Isolate PBMCs or use Whole Blood dilute Prepare serial dilutions of this compound in DMSO preincubate Pre-incubate cells with this compound start->preincubate dilute->preincubate stimulate Stimulate with Cytokine Panel (IFNα, IL-12, IL-6, GM-CSF) preincubate->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm stain Stain with pSTAT and surface antibodies fix_perm->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze pSTAT MFI in specific cell subsets acquire->analyze end Determine Cellular IC50 for each pathway analyze->end

Caption: Workflow for assessing this compound selectivity in a cellular assay.

References

Tyk2-IN-18 stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Tyk2-IN-18. The information is designed to address common issues encountered during in vitro experiments, with a focus on stability in DMSO and culture media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[1] For compounds provided in quantities of 10 mg or less, the solvent can be added directly to the vial. For larger quantities, it is advisable to weigh out the desired amount for immediate use.[2] To ensure complete dissolution, you can vortex the solution or use sonication.[3][4]

Q2: What is the recommended storage condition for this compound powder and its stock solution in DMSO?

A2: While specific stability data for this compound is not publicly available, general guidelines for similar small molecule inhibitors suggest that the solid powder can be stored at -20°C for up to three years.[4] Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2][4] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][5]

Storage ConditionFormRecommended Duration
-20°CPowderUp to 3 years[2][4]
4°CPowderUp to 2 years[2]
-20°CIn DMSOUp to 1 month[2][5]
-80°CIn DMSOUp to 6 months[2][5]

Q3: How stable is this compound in cell culture media?

A3: The stability of small molecules in culture media can be influenced by several factors including pH, media components (like serum and amino acids), and incubation conditions (temperature, CO2).[1] Cellular metabolism can also contribute to the degradation of the compound.[1] Since specific data for this compound is not available, it is recommended to prepare fresh dilutions in media for each experiment from a frozen DMSO stock. If stability is a concern for long-term experiments, it is advisable to perform a stability assessment under your specific experimental conditions.

Troubleshooting Guide

Issue 1: The compound precipitates when diluted in aqueous buffer or cell culture media.

  • Problem: The inhibitor, dissolved in 100% DMSO, precipitates upon dilution into an aqueous solution.

  • Solution:

    • Stepwise Dilution: Avoid making large serial dilutions directly into your aqueous buffer. It is better to make initial dilutions in DMSO and then add the final diluted sample to your buffer or media.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to maintain compound solubility and minimize solvent toxicity.[1][5]

    • Sonication: Mild sonication can help redissolve precipitates that may have formed during dilution.[4]

    • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility.[3]

Issue 2: The inhibitor shows potent activity in a biochemical assay but has no effect in a cell-based assay.

  • Problem: Discrepancy between in vitro kinase assay results and cellular activity.

  • Possible Causes & Solutions:

    • Poor Cell Permeability: The compound may not be effectively crossing the cell membrane.[6] Consider using a cell line with higher permeability or consult literature for methods to assess cell permeability.

    • Compound Instability: The compound may be degrading in the culture medium during the course of the experiment.[6] It is recommended to perform a stability test (see Experimental Protocols below) or add the compound at multiple time points during a long incubation.

    • Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps like P-glycoprotein.[6] This can be investigated using cell lines that overexpress or lack specific efflux pumps.

Issue 3: Experimental results are not reproducible.

  • Problem: High variability between experiments.

  • Possible Causes & Solutions:

    • Inconsistent Cell Culture Practices: Ensure consistency in cell passage number, confluency, and media composition.[7]

    • Compound Instability: Prepare fresh dilutions for each experiment from a new aliquot of the stock solution to avoid issues from repeated freeze-thaw cycles.[7] A study has shown that many compounds are stable for multiple freeze-thaw cycles, but this can be compound-specific.[8][9]

    • Assay Variability: Standardize all incubation times, reagent concentrations, and measurement parameters to minimize procedural variances.[7]

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO and Culture Media by HPLC-MS

This protocol provides a framework to determine the stability of this compound under your specific experimental conditions.

Objective: To quantify the degradation of this compound over time in DMSO at various temperatures and in cell culture media at 37°C.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Incubators or water baths (4°C, 25°C, 37°C)

  • HPLC-MS system with a C18 column

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Sample Preparation (T=0):

    • DMSO Stability: Aliquot the stock solution into multiple vials. Take one vial as the time-zero (T=0) sample.

    • Media Stability: Dilute the DMSO stock solution into pre-warmed (37°C) cell culture medium to your final working concentration. Immediately take an aliquot as the T=0 sample.

  • Incubation:

    • DMSO Stability: Store the aliquoted DMSO stock solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

    • Media Stability: Incubate the culture medium containing this compound at 37°C in a CO2 incubator.

  • Time Points: Collect samples at predetermined time points (e.g., for DMSO: 1, 3, 7, 14 days; for media: 2, 8, 24, 48 hours).

  • Sample Analysis by HPLC-MS:

    • Analyze the T=0 sample to establish the initial peak area corresponding to 100% intact compound.

    • At each subsequent time point, analyze the respective samples.

    • The mobile phase and gradient conditions should be optimized to achieve good separation of the parent compound from any potential degradants.[10]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound against time for each condition.

ParameterDescription
System HPLC with UV and MS detectors[11]
Column C18 reverse-phase column
Mobile Phase A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile)[11]
Detection UV absorbance at a suitable wavelength and mass spectrometry to confirm the identity of the parent peak and any degradation products.
Quantification Peak area of the parent compound

Tyk2 Signaling Pathway

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[12] It plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[13][14] These pathways are critical for immune responses, and their dysregulation is implicated in various autoimmune and inflammatory diseases.[13]

The general mechanism of Tyk2-mediated signaling is as follows:

  • Cytokine Binding: A cytokine (e.g., IL-23) binds to its receptor on the cell surface.

  • Receptor Dimerization and Kinase Activation: This binding event causes the receptor chains to dimerize, bringing the associated Tyk2 and another JAK family member (like JAK1 or JAK2) into close proximity, leading to their activation through trans-phosphorylation.[13][15]

  • STAT Recruitment and Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[16]

  • STAT Dimerization and Nuclear Translocation: Once docked, the STAT proteins are phosphorylated by the JAKs. Phosphorylated STATs then form dimers, which translocate to the nucleus.[15][16]

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in inflammation, cell proliferation, and differentiation.[13][15]

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Tyk2 Tyk2 Receptor->Tyk2 2. Activation JAK JAK1 / JAK2 Receptor->JAK STAT_inactive STAT (inactive) Tyk2->STAT_inactive 3. Phosphorylation JAK->STAT_inactive STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization Gene_Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene_Transcription 5. Nuclear Translocation Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibition

Tyk2-mediated JAK-STAT signaling pathway.

Troubleshooting_Workflow start Experiment Start: Prepare working solution check_precipitation Observe Precipitation? start->check_precipitation troubleshoot_solubility Troubleshoot Solubility: - Stepwise dilution - Check DMSO % - Sonicate check_precipitation->troubleshoot_solubility Yes proceed_experiment Proceed with Experiment check_precipitation->proceed_experiment No troubleshoot_solubility->start check_activity Observe Expected Cellular Activity? proceed_experiment->check_activity troubleshoot_activity Troubleshoot Activity: - Assess cell permeability - Test compound stability - Consider efflux pumps check_activity->troubleshoot_activity No check_reproducibility Results Reproducible? check_activity->check_reproducibility Yes troubleshoot_activity->proceed_experiment troubleshoot_reproducibility Troubleshoot Reproducibility: - Standardize cell culture - Use fresh aliquots - Standardize assay protocol check_reproducibility->troubleshoot_reproducibility No end Successful Experiment check_reproducibility->end Yes troubleshoot_reproducibility->proceed_experiment

Workflow for troubleshooting common issues.

References

Technical Support Center: Troubleshooting Tyk2-IN-18 Western Blot Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during western blot analysis involving the Tyk2 inhibitor, Tyk2-IN-18.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 is a crucial mediator of cytokine signaling pathways, including those for interleukin-12 (IL-12), IL-23, and Type I interferons. These cytokines are pivotal in driving inflammatory and autoimmune responses. This compound likely functions by binding to the Tyk2 protein, either at the ATP-binding site in the catalytic domain (JH1) or at an allosteric site in the pseudokinase domain (JH2), thereby preventing the phosphorylation and activation of Tyk2 and its downstream targets, primarily Signal Transducer and Activator of Transcription (STAT) proteins.

Q2: What is the expected outcome of a successful Western blot experiment with this compound?

In a successful experiment, treatment of cells with this compound followed by stimulation with a Tyk2-activating cytokine (e.g., IFN-α, IL-12, or IL-23) should lead to a significant reduction in the phosphorylation of Tyk2 at its activation loop tyrosines (Tyr1054/1055) compared to vehicle-treated, stimulated cells. Consequently, the phosphorylation of downstream STAT proteins (e.g., p-STAT1, p-STAT3, p-STAT4) should also be reduced. The total levels of Tyk2 and STAT proteins should remain unchanged.

Q3: What are the critical controls to include in my this compound Western blot experiment?

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) but without the inhibitor. This control is crucial to ensure that the solvent itself does not affect Tyk2 signaling.

  • Unstimulated Control: Cells that are not treated with a cytokine stimulus. This shows the basal level of Tyk2 phosphorylation.

  • Stimulated Control: Cells treated with the cytokine stimulus and the vehicle. This demonstrates the induction of Tyk2 phosphorylation that the inhibitor is expected to block.

  • Positive Control Lysate: A cell lysate known to have high levels of phosphorylated Tyk2 can help confirm that the antibodies and detection system are working correctly.

  • Total Protein Loading Control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH, or tubulin) is necessary to normalize the data and ensure equal protein loading across all lanes.

  • Total Tyk2 and Total STAT Controls: Probing for total Tyk2 and the relevant total STAT protein is critical to confirm that the inhibitor is not causing protein degradation and that any observed decrease in the phosphorylated form is due to inhibition of kinase activity.

Troubleshooting Guide

Problem 1: No or Weak Signal for Phospho-Tyk2 (p-Tyk2)

Possible Causes & Solutions

Possible Cause Solution
Low Protein Expression Ensure your cell line or tissue expresses sufficient endogenous Tyk2. You may need to use a positive control cell line known to express Tyk2. Increase the amount of protein loaded per lane (30-50 µg is a good starting point for whole-cell lysates).
Ineffective Cytokine Stimulation Confirm the activity of your cytokine. Optimize the stimulation time and concentration. A time-course and dose-response experiment is recommended. For example, IFN-α stimulation of Jurkat cells for 15 minutes is a common starting point.
Suboptimal Antibody Performance Use a phospho-specific antibody validated for western blotting, such as an antibody against p-Tyk2 (Tyr1054/1055). Optimize the primary antibody concentration and consider incubating overnight at 4°C to enhance the signal.
Protein Degradation or Dephosphorylation Always use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice or at 4°C throughout the preparation process.
Poor Transfer to Membrane Confirm successful protein transfer by staining the membrane with Ponceau S before blocking. For large proteins like Tyk2 (~134 kDa), a wet transfer overnight at 4°C is often more efficient than a semi-dry transfer.
Problem 2: Phospho-Tyk2 Signal is Not Reduced by this compound

Possible Causes & Solutions

Possible Cause Solution
Inactive Inhibitor Ensure this compound is properly stored and has not degraded. Prepare fresh stock solutions.
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell system. Concentrations might range from nanomolar to micromolar.
Insufficient Pre-incubation Time Optimize the pre-incubation time with this compound before cytokine stimulation. A pre-incubation of 1-2 hours is a common starting point.
Cell Permeability Issues Confirm that this compound is cell-permeable. If this information is not available, you may need to perform a cellular uptake assay or switch to a known cell-permeable Tyk2 inhibitor as a positive control.
Problem 3: High Background or Non-Specific Bands

Possible Causes & Solutions

Possible Cause Solution
Inappropriate Blocking Buffer For phospho-protein detection, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBS-T) is generally recommended over non-fat dry milk, as milk contains phosphoproteins that can increase background.
Excessive Antibody Concentration Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background.
Inadequate Washing Increase the number and duration of washes with TBS-T after primary and secondary antibody incubations to remove unbound antibodies.
Contaminated Buffers or Equipment Use freshly prepared, filtered buffers and ensure that all equipment is clean.

Experimental Protocols

Protocol: Western Blot Analysis of this compound Activity

This protocol outlines the steps to assess the inhibitory effect of this compound on cytokine-induced Tyk2 phosphorylation in a human cell line (e.g., Jurkat cells).

1. Cell Culture and Treatment:

  • Plate Jurkat cells at a density of 1 x 10^6 cells/mL.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours.

  • Stimulate the cells with a suitable cytokine, for example, 1000 U/mL of recombinant human IFN-α for 15 minutes.

2. Cell Lysis:

  • Pellet the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Sonicate the lysate briefly to shear DNA and reduce viscosity.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins on an 8% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-Tyk2 (Tyr1054/1055) overnight at 4°C.

  • Wash the membrane three times with TBS-T for 5 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Stripping and Re-probing:

  • To normalize for protein loading, strip the membrane and re-probe with antibodies for total Tyk2 and a housekeeping protein like β-actin.

Quantitative Data Summary

Table 1: Example IC50 Values for Tyk2 Inhibitors

InhibitorTargetIC50 (nM)Assay Type
DeucravacitinibTyk2 (JH2)1.0Biochemical
Brepocitinib (PF-06700841)Tyk2 (JH1)29Biochemical
TofacitinibTyk2 (JH1)489Biochemical

Note: IC50 values can vary depending on the assay conditions and cell type used.

Table 2: Expected Western Blot Results

Treatmentp-Tyk2 SignalTotal Tyk2 Signalp-STAT1 SignalTotal STAT1 Signalβ-actin Signal
Unstimulated-++-+++++
Stimulated + Vehicle+++++++++++++
Stimulated + this compound (Low Dose)+++++++++++
Stimulated + this compound (High Dose)+++++++++

Key: - (No signal), + (Weak signal), ++ (Moderate signal), +++ (Strong signal)

Visualizations

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12, IL-23, IFN-α Receptor Cytokine Receptor Cytokine->Receptor 1. Binding Tyk2_inactive Tyk2 Receptor->Tyk2_inactive 2. Activation Tyk2_active p-Tyk2 Tyk2_inactive->Tyk2_active 3. Phosphorylation JAK_partner JAK1/JAK2 STAT_inactive STAT Tyk2_active->STAT_inactive STAT_active p-STAT STAT_inactive->STAT_active 4. Phosphorylation STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 5. Dimerization Gene_expression Gene Transcription (Inflammation) STAT_dimer->Gene_expression 6. Nuclear Translocation Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2_active Inhibition

Caption: Tyk2 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Treatment (Vehicle, this compound, Cytokine) B 2. Cell Lysis (with Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% BSA in TBS-T) E->F G 7. Primary Antibody Incubation (e.g., anti-p-Tyk2) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Stripping and Re-probing (Total Tyk2, Loading Control) I->J

Caption: Experimental workflow for this compound western blot analysis.

Troubleshooting_Tree Start Problem with p-Tyk2 Signal? No_Signal No or Weak Signal Start->No_Signal Yes No_Inhibition Signal Not Reduced Start->No_Inhibition No, but... High_Background High Background Start->High_Background Signal okay, but... Check_Stimulation Check Cytokine Activity & Protein Expression/Load No_Signal->Check_Stimulation Check_Antibody Optimize Antibody Concentration & Incubation Time No_Signal->Check_Antibody Check_Lysis Use Fresh Lysis Buffer with Phosphatase Inhibitors No_Signal->Check_Lysis Check_Inhibitor Check Inhibitor Activity & Optimize Dose/Time No_Inhibition->Check_Inhibitor Check_Blocking Use 5% BSA in TBS-T for Blocking High_Background->Check_Blocking Check_Washing Increase Wash Steps High_Background->Check_Washing

Caption: Troubleshooting decision tree for this compound western blot results.

Addressing Tyk2-IN-18 cytotoxicity in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered when using Tyk2-IN-18 in cell-based assays, with a focus on managing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] Tyk2 plays a crucial role in the signaling pathways of several cytokines, including type I interferons (IFN-α/β), IL-6, IL-10, IL-12, and IL-23.[1][3][4] These cytokines are involved in regulating immune and inflammatory responses.[1][3][4] this compound exerts its effect by inhibiting the kinase activity of Tyk2, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and mitigating the effects of these pro-inflammatory cytokines.

Q2: What are the common causes of cytotoxicity observed with this compound in cell-based assays?

Observed cytotoxicity can stem from several factors:

  • On-target effects: In cell lines where the Tyk2 signaling pathway is critical for survival or proliferation, potent inhibition by this compound can lead to cell death.

  • Off-target effects: Although designed to be selective, at higher concentrations, this compound may inhibit other kinases, leading to unintended cytotoxic effects. It is known that many kinase inhibitors can have off-target activities.

  • High concentrations: Excessive concentrations of the inhibitor can induce non-specific toxicity.

  • Solvent toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO), can be toxic to cells at concentrations above 0.5%.[5][6][7]

  • Compound instability or insolubility: Degradation of the compound or precipitation in the cell culture medium can lead to inconsistent results and apparent cytotoxicity.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.[8] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working dilutions, ensure the final DMSO concentration in the cell culture medium remains low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed at expected effective concentrations.

Possible Causes and Solutions:

Possible Cause Suggested Solution
On-target toxicity in sensitive cell lines Perform a dose-response curve to determine the IC50 for your specific cell line. Consider using a lower concentration that still achieves the desired level of target engagement without causing excessive cell death.
Off-target kinase inhibition If possible, perform a kinome-wide selectivity screen to identify potential off-target interactions. Alternatively, test inhibitors with different chemical scaffolds that target Tyk2 to see if the cytotoxicity is compound-specific.
Compound precipitation in media Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic. When diluting the stock, add it to the medium with gentle mixing.
Solvent (DMSO) toxicity Always include a vehicle control (media with the same final concentration of DMSO as the inhibitor-treated wells). If toxicity is observed in the vehicle control, reduce the final DMSO concentration. The sensitivity to DMSO can vary between cell lines.[5]
Issue 2: Inconsistent or irreproducible cytotoxicity results.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Degradation of this compound Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Minimize the exposure of the compound to light and elevated temperatures.
Variability in cell health and density Ensure a consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment. Poor cell health can increase sensitivity to the compound.
Assay-specific artifacts Confirm cytotoxic effects using an orthogonal method. For example, if initial findings are from an MTT assay (measures metabolic activity), validate with a method that measures membrane integrity (e.g., LDH release assay) or apoptosis (e.g., Caspase-Glo assay).

Data Presentation

Table 1: Representative Cytotoxic IC50 Values for this compound in Various Cell Lines

Cell LineDescriptionAssay DurationRepresentative IC50 (µM)
JurkatHuman T lymphocyte72 hours0.5
THP-1Human monocytic72 hours1.2
A549Human lung carcinoma72 hours> 10
HEK293Human embryonic kidney72 hours> 10

Disclaimer: These are representative values for illustrative purposes. The actual IC50 will vary depending on the specific experimental conditions and cell line used.

Table 2: Representative Off-Target Kinase Profile for this compound (at 1 µM)

Kinase% Inhibition
Tyk2 98%
JAK125%
JAK245%
JAK315%
SRC8%
LCK12%

Disclaimer: This is a representative off-target profile for illustrative purposes. Actual selectivity should be determined experimentally.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a given cell line by measuring metabolic activity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well clear, flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting concentration range is 0.01 µM to 10 µM. Remove the medium from the cells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Caspase-Glo® 3/7 Assay

Objective: To determine if this compound induces apoptosis by measuring the activity of caspases 3 and 7.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate the plate for the desired treatment duration at 37°C and 5% CO2.

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[9]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Plot the luminescence signal against the inhibitor concentration to assess the induction of apoptosis.

Visualizations

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds Tyk2 Tyk2 Cytokine_Receptor->Tyk2 Activates JAK JAK1/2 Cytokine_Receptor->JAK Activates STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT Phosphorylated STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Expression Target Gene Expression STAT_Dimer->Gene_Expression Induces Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibits

Caption: Tyk2 Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start High Cytotoxicity Observed q1 Is a vehicle control included? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the vehicle control toxic? a1_yes->q2 sol1 Include a DMSO vehicle control a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Lower final DMSO concentration a2_yes->sol2 q3 Is the inhibitor concentration optimized? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Could it be off-target effects? a3_yes->q4 sol3 Perform a dose-response curve to find IC50 a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Confirm with orthogonal assays or different inhibitor a4_yes->sol4 end On-target toxicity likely a4_no->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Concentration_Optimization start Goal: Optimize this compound Concentration step1 Step 1: Perform Dose-Response Cytotoxicity Assay (e.g., MTT) start->step1 step2 Determine IC50 Value step1->step2 decision Is IC50 significantly lower than desired efficacy concentration? step2->decision path_a Yes decision->path_a path_b No decision->path_b step3a Step 2a: Assess Target Engagement at Non-Toxic Concentrations (e.g., Western Blot for pSTAT) path_a->step3a step3b Step 2b: Consider if cytotoxicity is an on-target effect path_b->step3b step4a Select lowest concentration with desired target inhibition step3a->step4a step4b Use IC50 as a guide for selecting experimental concentrations step3b->step4b end Optimized Concentration Range Identified step4a->end step4b->end

Caption: Decision-making flowchart for optimizing this compound concentration.

References

Tyk2-IN-18 pharmacokinetic and pharmacodynamic (PK/PD) challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyk2-IN-18, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Tyk2, a member of the Janus kinase (JAK) family. Tyk2 is a key mediator of cytokine signaling pathways, particularly for interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons. By inhibiting Tyk2, this compound blocks the phosphorylation and activation of downstream Signal Transducers and Activators of Transcription (STATs), thereby modulating the inflammatory response.

Q2: What are the primary challenges in assessing the pharmacokinetics of this compound?

A2: Common pharmacokinetic challenges with Tyk2 inhibitors like this compound include poor solubility, potential for rapid metabolism, and variability in oral bioavailability. Researchers should pay close attention to formulation and vehicle selection to ensure adequate exposure in preclinical models.

Q3: How can I measure the pharmacodynamic effects of this compound in my experiments?

A3: The pharmacodynamic effects of this compound can be assessed by measuring the inhibition of Tyk2-mediated signaling. A common method is to measure the phosphorylation of STAT proteins (e.g., pSTAT4 in response to IL-12 stimulation) in whole blood or peripheral blood mononuclear cells (PBMCs) ex vivo. In vivo efficacy can be evaluated in animal models of autoimmune or inflammatory diseases.

Q4: Are there known species differences in the potency of Tyk2 inhibitors?

A4: Yes, significant differences in potency between human and preclinical species (e.g., mouse, rat) have been reported for some Tyk2 inhibitors. This is often due to minor amino acid variations in the ATP-binding site of the Tyk2 protein. It is crucial to determine the in vitro potency of this compound against the Tyk2 ortholog of the preclinical species being used to ensure proper dose selection and interpretation of in vivo studies.[1][2]

Troubleshooting Guides

In Vitro Assay Troubleshooting
IssuePossible CauseRecommended Solution
High variability in pSTAT inhibition assay - Cell viability issues- Inconsistent stimulation with cytokines- Reagent variability- Check cell viability using Trypan Blue or a similar method.- Ensure precise timing and concentration of cytokine stimulation.- Use freshly prepared, high-quality reagents and validate antibody performance.
Low potency (high IC50) observed - Compound degradation- Suboptimal assay conditions- Species-specific differences in Tyk2- Verify the stability of this compound in your assay medium.- Optimize ATP and substrate concentrations.- Confirm the potency of this compound against the specific species' Tyk2 enzyme.[1]
Inconsistent results between experiments - Variation in cell passage number- Operator variability- Use cells within a consistent and low passage number range.- Standardize all steps of the protocol and ensure consistent handling by all users.
In Vivo Study Troubleshooting
IssuePossible CauseRecommended Solution
Low or variable plasma exposure - Poor solubility of this compound- Rapid metabolism- Inadequate formulation- Conduct formulation screening to identify a vehicle that improves solubility and bioavailability.- Investigate the metabolic stability of this compound in liver microsomes.- Consider alternative routes of administration if oral bioavailability is too low.
Lack of in vivo efficacy despite good exposure - Insufficient target engagement- Species differences in Tyk2 potency- Inappropriate animal model- Measure target engagement (e.g., pSTAT inhibition in blood or tissue) at various time points post-dose.- Confirm the potency of this compound in the preclinical species being used.[1][2]- Ensure the chosen animal model is dependent on the Tyk2 signaling pathway.
Adverse events observed - Off-target effects- High Cmax leading to toxicity- Profile this compound against a panel of other kinases to assess selectivity.- Adjust the dosing regimen (e.g., lower dose, more frequent administration) to reduce peak plasma concentrations.

Quantitative Data Summary

Table 1: Representative Pharmacokinetic Parameters of a Tyk2 Inhibitor

ParameterValueSpeciesRoute
T1/2 (h) 8 - 13HumanOral
Tmax (h) 1.5 - 2.3HumanOral
Bioavailability (%) ~30RatOral
Clearance (mL/min/kg) 15RatIV

Note: These are representative values based on published data for similar Tyk2 inhibitors and may not reflect the exact properties of this compound.

Table 2: Representative Pharmacodynamic Data of a Tyk2 Inhibitor

AssayIC50 (nM)Species
Human Tyk2 Biochemical Assay 29Human
Mouse Tyk2 Biochemical Assay 1407Mouse
IL-12 induced pSTAT4 (Human PBMC) 104 - 149Human
IL-12 induced pSTAT4 (Mouse Splenocytes) >3000Mouse

Note: These are representative values illustrating potential species differences.[1][3]

Experimental Protocols

Protocol 1: In Vitro pSTAT4 Inhibition Assay in Human PBMCs
  • Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Plate PBMCs in a 96-well plate at a density of 2 x 105 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the cells. Incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate the cells with recombinant human IL-12 (final concentration 10 ng/mL) for 30 minutes at 37°C.

  • Cell Lysis and Staining: Lyse red blood cells and fix and permeabilize the PBMCs using appropriate buffers. Stain with a fluorescently labeled antibody against phosphorylated STAT4 (pSTAT4).

  • Flow Cytometry: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT4 in the lymphocyte population.

  • Data Analysis: Calculate the percent inhibition of pSTAT4 phosphorylation for each concentration of this compound and determine the IC50 value using a four-parameter logistic curve fit.

Protocol 2: In Vivo Pharmacodynamic Assay in Mice
  • Animal Dosing: Administer this compound or vehicle to mice via oral gavage at the desired dose.

  • Blood Collection: At various time points post-dose (e.g., 1, 4, 8, and 24 hours), collect whole blood samples via cardiac puncture or tail vein bleed into heparinized tubes.

  • Ex Vivo Stimulation: Aliquot whole blood and stimulate with a combination of recombinant murine IL-12 (20 ng/mL) and IL-18 (40 ng/mL) for 24 hours at 37°C to induce IFN-γ production.

  • Cytokine Measurement: Centrifuge the stimulated blood to collect plasma. Measure the concentration of IFN-γ in the plasma using a commercially available ELISA kit.

  • Data Analysis: Determine the percent inhibition of IFN-γ production at each time point relative to the vehicle-treated group. Correlate the pharmacodynamic effect with the plasma concentration of this compound.

Visualizations

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12R IL-12 Receptor Tyk2 Tyk2 IL-12R->Tyk2 activates JAK2 JAK2 IL-12R->JAK2 activates IL-23R IL-23 Receptor IL-23R->Tyk2 activates IL-23R->JAK2 activates IFNAR Type I IFN Receptor IFNAR->Tyk2 activates STAT4 STAT4 Tyk2->STAT4 phosphorylates STAT3 STAT3 Tyk2->STAT3 phosphorylates JAK2->STAT4 phosphorylates JAK2->STAT3 phosphorylates Gene_Transcription Gene Transcription (e.g., IFN-γ) STAT4->Gene_Transcription STAT3->Gene_Transcription Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 inhibits IL-12 IL-12 IL-12->IL-12R IL-23 IL-23 IL-23->IL-23R IFN Type I IFN IFN->IFNAR

Caption: Tyk2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Isolate_PBMCs Isolate PBMCs Treat_Compound Treat with This compound Isolate_PBMCs->Treat_Compound Stimulate_IL12 Stimulate with IL-12 Treat_Compound->Stimulate_IL12 Analyze_pSTAT4 Analyze pSTAT4 by Flow Cytometry Stimulate_IL12->Analyze_pSTAT4 Data_Analysis PK/PD Modeling and Correlation Analyze_pSTAT4->Data_Analysis Dose_Mice Dose Mice with This compound Collect_Blood Collect Blood Dose_Mice->Collect_Blood ExVivo_Stim Ex Vivo Stimulation (IL-12/IL-18) Collect_Blood->ExVivo_Stim Measure_IFNg Measure IFN-γ by ELISA ExVivo_Stim->Measure_IFNg Measure_IFNg->Data_Analysis

Caption: Workflow for in vitro and in vivo pharmacodynamic assessment.

References

Improving Tyk2-IN-18 bioavailability for oral administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the potent tyrosine kinase 2 (Tyk2) inhibitor, Tyk2-IN-18.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a potent inhibitor of Tyrosine Kinase 2 (Tyk2), a key enzyme in the JAK-STAT signaling pathway that mediates immune and inflammatory responses.[1] Like many kinase inhibitors, this compound is a lipophilic molecule and is anticipated to have low aqueous solubility, which can significantly limit its absorption from the gastrointestinal tract after oral administration, leading to poor and variable bioavailability.

Q2: What are the primary challenges in developing an oral formulation for this compound?

A2: The primary challenges stem from its likely physicochemical properties:

  • Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids is a major barrier to absorption. For a drug to be absorbed, it must first be in solution.

  • Potential for pH-Dependent Solubility: If this compound is a weakly basic compound, its solubility could be significantly lower in the higher pH environment of the intestines compared to the stomach, which can lead to precipitation and reduced absorption. This is a known issue for other TYK2 inhibitors.[2]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, further reducing its bioavailability.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the solubility and absorption challenges of this compound:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. This keeps the drug in a solubilized state, facilitating its absorption.

  • Prodrug Approach: A chemically modified, inactive form of this compound (a prodrug) can be designed to have improved solubility and absorption characteristics. Once absorbed, it is converted to the active drug in the body.[2]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can improve the dissolution rate.

Troubleshooting Guides

Issue 1: Low and Variable Exposure in Preclinical Animal Studies

Possible Cause: Poor dissolution and/or precipitation of this compound in the gastrointestinal tract.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.

    • Evaluate the solid-state properties (crystallinity vs. amorphous content) of the drug substance.

  • Formulation Optimization:

    • Solid Dispersion: Prepare solid dispersions of this compound with various hydrophilic polymers (e.g., PVP K30, PEG 6000, HPMC). Evaluate the in vitro dissolution of these formulations compared to the unformulated drug.

    • SEDDS: Develop a SEDDS formulation by screening different oils, surfactants, and co-surfactants for their ability to solubilize this compound and form a stable emulsion.

  • In Vivo Evaluation:

    • Administer the optimized formulations (solid dispersion or SEDDS) to an animal model (e.g., rats) and compare the pharmacokinetic profile (AUC, Cmax) to that of a simple suspension of the drug.

Issue 2: Significant Food Effect Observed in Pharmacokinetic Studies

Possible Cause: The presence of food, particularly high-fat meals, can alter the gastrointestinal environment (e.g., increase bile salt secretion), which may either enhance or hinder the absorption of a lipophilic compound like this compound.

Troubleshooting Steps:

  • Lipid-Based Formulations:

    • Develop and test a SEDDS formulation. Lipid-based formulations can mimic the effect of a high-fat meal, often leading to more consistent absorption and reducing the variability between fed and fasted states.

  • Controlled In Vivo Study:

    • Conduct a formal food-effect study in an appropriate animal model, administering this compound (in its most promising formulation) in both fasted and fed states.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral Tyk2 Inhibitors in Humans

ParameterDeucravacitinib (6 mg)PF-06826647 (100 mg)ESK-001 (50 mg)NDI-034858 (30 mg)
Tmax (h) 1.5 - 2.3~2.0~1.04.0 - 6.0
Cmax (ng/mL) ~40.5~1,230~1,100~22.2
AUC (ng·h/mL) ~387~9,890~7,800~713.8
Half-life (h) 8 - 15~10.0~8.516.5 - 30.7
Reference [3][4][5][6][7]

Note: Data are approximated from published studies and are intended for comparative purposes only. Dosing and study conditions may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or polyethylene glycol (PEG 6000).

  • Dissolution: Dissolve this compound and the selected carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier weight ratio).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to form a thin film.

  • Drying: Further dry the resulting film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC or XRD to confirm the amorphous state).

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Excipient Screening:

    • Solubility Studies: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility data, select the most suitable oil, surfactant, and co-surfactant.

    • Prepare various mixtures of these three components at different ratios.

    • For each mixture, add water dropwise with gentle stirring and observe the formation of an emulsion.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram.

    • Dissolve this compound in this mixture with gentle heating and vortexing to form the drug-loaded SEDDS.

  • Characterization of the SEDDS:

    • Emulsion Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering instrument.

    • In Vitro Dissolution: Perform dissolution testing of the drug-loaded SEDDS in a relevant medium (e.g., simulated gastric or intestinal fluid).

Visualizations

Tyk2_Signaling_Pathway cluster_receptor Receptor Complex Cytokine Cytokines (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds Tyk2 Tyk2 Receptor->Tyk2 Activates JAK JAK Receptor->JAK Activates STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Response Immune Response Gene->Response Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibits

Caption: Tyk2 signaling pathway and the inhibitory action of this compound.

Bioavailability_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (e.g., Solid Dispersion, SEDDS) Start->Formulation InVitro In Vitro Characterization (Dissolution, Stability) Formulation->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) InVivo->Analysis Decision Decision Point: Improved Bioavailability? Analysis->Decision Success Proceed to Further Development Decision->Success Yes Failure Re-evaluate Formulation Strategy Decision->Failure No Failure->Formulation

References

Tyk2-IN-18 cross-reactivity with other JAK family members

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of Tyrosine Kinase 2 (TYK2) inhibitors with other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3). Understanding the selectivity profile of these inhibitors is critical for interpreting experimental results and predicting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that allows for the selective inhibition of TYK2 over other JAK family members?

A1: The selectivity of modern TYK2 inhibitors is often achieved by targeting the pseudokinase (JH2) domain, which is a regulatory domain, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain.[1][2][3] This allosteric inhibition mechanism exploits structural differences in the JH2 domain among JAK family members, leading to high selectivity for TYK2.[1][2] In contrast, traditional JAK inhibitors that compete with ATP in the JH1 domain often exhibit broader activity across the JAK family due to the high homology in this region.[1]

Q2: How does the cross-reactivity of a TYK2 inhibitor impact downstream signaling?

A2: Cross-reactivity with other JAKs can lead to the inhibition of unintended signaling pathways. TYK2 is crucial for signaling mediated by cytokines like IL-12, IL-23, and Type I interferons.[3][4] Off-target inhibition of JAK1, JAK2, or JAK3 can affect a wider range of cytokine pathways. For instance, JAK1 is involved in signaling for numerous inflammatory cytokines, JAK2 is critical for hematopoietic growth factors, and JAK3 is essential for lymphocyte development and function.[5][6][7] Therefore, a highly selective TYK2 inhibitor is expected to have a more targeted immunomodulatory effect with fewer systemic side effects.

Q3: My experiment with a TYK2 inhibitor shows unexpected effects on a JAK1/JAK3-mediated pathway. What could be the cause?

A3: There are several possibilities:

  • Inhibitor Specificity: The TYK2 inhibitor you are using may not be as selective as presumed and could have some activity against JAK1 and/or JAK3, especially at higher concentrations. It is crucial to consult the manufacturer's data or published selectivity profiles.

  • Off-Target Effects: Small molecule inhibitors can have off-target effects unrelated to JAK inhibition.

  • Cellular Context: The cellular environment, including the expression levels of different JAKs and cytokine receptors, can influence the observed effects.

  • Experimental Conditions: Ensure that the inhibitor concentration and incubation times are appropriate and that proper controls are included in your experiment.

Q4: What are the key experimental assays to determine the selectivity of a TYK2 inhibitor?

A4: A combination of biochemical and cellular assays is recommended:

  • Biochemical Kinase Assays: These assays, such as the Z'LYTE™ kinase assay, directly measure the inhibitory activity (e.g., IC50) of the compound against the isolated catalytic domains of all four JAK family members.[8]

  • Cellular Phosphorylation Assays: These experiments assess the inhibitor's ability to block cytokine-induced phosphorylation of downstream STAT proteins in whole blood or specific cell lines.[5][9] For example, one could measure the inhibition of IL-12-induced pSTAT4 (TYK2/JAK2 dependent) versus IL-6-induced pSTAT3 (JAK1/JAK2 dependent) or IL-15-induced pSTAT5 (JAK1/JAK3 dependent).[10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results in cell-based assays - Cell line variability- Passage number affecting receptor expression- Serum interference- Use a consistent cell line and passage number.- Perform assays in serum-free or low-serum conditions if possible.- Include positive and negative controls in every experiment.
Observed toxicity at effective concentrations - Off-target effects of the inhibitor- Inhibition of essential JAK signaling pathways- Perform a dose-response curve to determine the therapeutic window.- Test for cross-reactivity against a broader panel of kinases.- Consider using a more selective TYK2 inhibitor.
Discrepancy between biochemical and cellular IC50 values - Cell permeability of the inhibitor- Plasma protein binding- Presence of ATP competition in the cellular environment- Evaluate the cell permeability of your compound.- Conduct cellular assays in the presence and absence of serum to assess the impact of protein binding.- Recognize that biochemical IC50s may not always directly translate to cellular potency.

Quantitative Data Summary

The following tables summarize the inhibitory activity of representative JAK inhibitors. Note that "Tyk2-IN-18" is not a widely characterized compound in the public literature; therefore, data for other well-described TYK2 and JAK inhibitors are provided as a reference.

Table 1: Biochemical IC50 Values of Select JAK Inhibitors (nM)

CompoundTargetJAK1JAK2JAK3TYK2Reference
Deucravacitinib TYK2 (JH2)>10,000>10,000>10,0000.2 (JH2)[11]
Tofacitinib Pan-JAK0.120.0690.54489[8][10]
Ruxolitinib JAK1/JAK20.280.0268.0-[8]
PF-06673518 TYK2/JAK141--29[10]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower value indicates higher potency.

Table 2: Cellular IC50 Values of Select JAK Inhibitors (nM) in Human Leukocytes

CompoundPathway (JAK dependence)IC50 (nM)Reference
Tofacitinib IL-15 induced pSTAT5 (JAK1/JAK3)32.1[10]
Tofacitinib IL-12 induced pSTAT4 (TYK2/JAK2)145[10]
PF-06673518 IL-15 induced pSTAT5 (JAK1/JAK3)135[10]
PF-06673518 IL-12 induced pSTAT4 (TYK2/JAK2)64.3[10]

These values reflect the inhibitor's potency in a more physiologically relevant context.

Experimental Protocols

Biochemical Kinase Activity Assay (Z'LYTE™ Kinase Assay)

This protocol outlines a general procedure for determining the biochemical potency of an inhibitor against JAK family kinases.

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (e.g., this compound). The final concentration of DMSO should be kept constant (e.g., 1%).

    • Prepare the kinase reaction buffer containing the specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2), a suitable peptide substrate (e.g., Z'-LYTE™ Tyr6 Peptide), and ATP. The ATP concentration should be close to its Km value for the respective kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted test compound.

    • Add the kinase, peptide substrate, and ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a development reagent containing a site-specific protease that only cleaves the non-phosphorylated peptide.

    • Incubate to allow for peptide cleavage.

    • Measure the fluorescence resonance energy transfer (FRET) signal. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis (e.g., with GraphPad Prism).

Visualizations

Below are diagrams illustrating key concepts related to JAK-STAT signaling and inhibitor selectivity.

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation

Caption: Canonical JAK-STAT signaling pathway.

Inhibitor_Mechanism cluster_jak JAK Protein JH1 JH1 (Catalytic Domain) ATP-binding site JH2 JH2 (Pseudokinase Domain) Regulatory site JH2->JH1 Regulates activity Pan_JAK_Inhibitor Pan-JAK Inhibitor (ATP-competitive) Pan_JAK_Inhibitor->JH1 Binds to conserved site Selective_TYK2_Inhibitor Selective TYK2 Inhibitor (Allosteric) Selective_TYK2_Inhibitor->JH2 Binds to unique site

Caption: Mechanisms of JAK inhibition.

Experimental_Workflow start Start biochem Biochemical Assay (e.g., Z'LYTE™) start->biochem cell_based Cellular Assay (pSTAT measurement) start->cell_based data_analysis Data Analysis (IC50 determination) biochem->data_analysis cell_based->data_analysis selectivity Selectivity Profile (Comparison across JAKs) data_analysis->selectivity end End selectivity->end

Caption: Workflow for determining inhibitor selectivity.

References

Technical Support Center: Overcoming Resistance to Tyk2-IN-18 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Tyk2-IN-18 in long-term experimental models. The information provided is based on current knowledge of Tyrosine Kinase 2 (TYK2) inhibitors and general principles of kinase inhibitor resistance.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term studies with this compound, leading to a loss of efficacy.

Issue 1: Gradual loss of this compound efficacy in cell culture over time.

  • Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness after several passages in the presence of the inhibitor. What could be the cause and how can I investigate it?

  • Answer: This is a common observation indicative of acquired resistance. The underlying mechanisms can be broadly categorized into on-target and off-target resistance.[1][2]

    • Possible On-Target Mechanisms:

      • Secondary Mutations: The most frequent cause of resistance to kinase inhibitors is the emergence of secondary mutations in the drug's target protein, in this case, TYK2.[1] These mutations can interfere with this compound binding. A "gatekeeper" mutation in the ATP-binding pocket is a common type of resistance mutation for tyrosine kinase inhibitors.[1]

      • Gene Amplification: Increased expression of the TYK2 gene can lead to higher levels of the TYK2 protein, requiring higher concentrations of this compound to achieve the same level of inhibition.

    • Possible Off-Target Mechanisms:

      • Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of the TYK2 pathway by upregulating parallel or downstream signaling pathways.[3] For instance, activation of other JAK family members (e.g., JAK1, JAK2) or other signaling cascades like the PI3K-AKT pathway could bypass the need for TYK2 signaling.[3]

      • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.

    • Recommended Troubleshooting Workflow:

      • Confirm Resistance: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to quantify the shift in the IC50 value of your resistant cell line compared to the parental, sensitive cell line.[4]

      • Sequence the TYK2 Gene: Extract genomic DNA or RNA from both sensitive and resistant cells and sequence the entire coding region of the TYK2 gene to identify any potential mutations.

      • Analyze TYK2 Expression: Use quantitative PCR (qPCR) to assess TYK2 mRNA levels and Western blotting to compare TYK2 protein levels between sensitive and resistant cells.

      • Investigate Bypass Pathways: Use phosphoproteomics or Western blotting with antibodies against key phosphorylated signaling proteins (e.g., p-STAT, p-AKT, p-ERK) to identify any upregulated alternative pathways in the resistant cells.

Issue 2: Lack of in vivo efficacy of this compound in a xenograft model, despite in vitro sensitivity.

  • Question: My in vitro experiments showed that this compound is potent against my cell line of interest. However, in my mouse xenograft model, the tumor growth is not inhibited as expected. What could be the reasons for this discrepancy?

  • Answer: The transition from in vitro to in vivo models introduces several complexities that can affect drug efficacy.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Issues:

      • Poor Bioavailability: this compound may have poor oral absorption, leading to suboptimal plasma concentrations.

      • Rapid Metabolism: The compound might be rapidly metabolized and cleared in vivo, resulting in a short half-life and insufficient target engagement over the dosing interval.

      • Poor Tumor Penetration: The drug may not effectively penetrate the tumor tissue to reach its target.

    • Tumor Microenvironment (TME) Influence:

      • The TME can provide pro-survival signals to cancer cells, rendering them less dependent on the TYK2 pathway.

      • Stromal cells within the TME can secrete growth factors that activate bypass signaling pathways.

    • Recommended Troubleshooting Steps:

      • PK/PD Studies: Conduct pharmacokinetic studies to measure the concentration of this compound in the plasma and tumor tissue of the treated animals over time. Correlate these concentrations with pharmacodynamic markers of TYK2 inhibition in the tumor (e.g., levels of phosphorylated STAT proteins).

      • Dose Escalation/Formulation Optimization: If PK is suboptimal, consider increasing the dose, changing the dosing frequency, or reformulating the compound to improve its bioavailability.

      • In Vivo Target Engagement Assay: At the end of the in vivo study, excise the tumors and perform Western blotting to confirm that TYK2 signaling (e.g., p-STAT levels) is indeed inhibited in the tumors of treated animals compared to the vehicle control group.

      • Combination Therapy: Consider combining this compound with an inhibitor of a potential bypass pathway identified from your in vitro studies.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a tyrosine kinase inhibitor that targets TYK2, an intracellular enzyme belonging to the Janus kinase (JAK) family.[5][6] TYK2 is a crucial component of the signaling pathways for several cytokines, including type I interferons (IFN-α/β), IL-12, and IL-23.[7][8][9] By inhibiting TYK2, this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents the transcription of genes involved in inflammation and immune responses.[5] There are two main classes of TYK2 inhibitors: those that bind to the active ATP-binding site in the kinase domain (JH1) and allosteric inhibitors that bind to the regulatory pseudokinase domain (JH2).[10][11]

Q2: What are the known signaling pathways regulated by TYK2?

A2: TYK2 is a key mediator of signals for several important cytokines. It pairs with other JAK family members to transduce signals from specific cytokine receptors:[8]

  • TYK2/JAK1: Type I and Type III Interferons (IFN-α, IFN-β, IFN-λ)

  • TYK2/JAK2: Interleukin-12 (IL-12) and Interleukin-23 (IL-23)[8]

  • JAK1/TYK2: Interleukin-6 (IL-6) and Interleukin-10 (IL-10)[7][12]

These pathways are critical for both innate and adaptive immunity.[5]

Q3: Are there any clinical data on resistance to TYK2 inhibitors?

A3: While specific long-term resistance data for this compound is not publicly available, clinical studies of other TYK2 inhibitors in autoimmune diseases have shown durable responses. For example, long-term data for Deucravacitinib (a selective allosteric TYK2 inhibitor) in psoriasis have demonstrated maintained efficacy over two years.[13] In a study where patients who responded were withdrawn from treatment and then re-treated upon relapse, a high recapture rate of response was observed, suggesting that resistance may not be a frequent issue in this context.[13] However, in the context of cancer, where the genomic instability of tumor cells is higher, the likelihood of developing resistance is greater. The investigational dual JAK1/TYK2 inhibitor TLL-018 has shown efficacy in patients with rheumatoid arthritis who were resistant to the JAK1 selective inhibitor tofacitinib, suggesting that targeting multiple JAKs could be a strategy to overcome resistance.[14]

Q4: How can I develop a this compound resistant cell line for my studies?

A4: A common method to generate a drug-resistant cell line is through continuous exposure to a kinase inhibitor.[4] This is achieved by culturing the sensitive parental cell line in the presence of this compound, starting at a low concentration (e.g., the IC20) and gradually increasing the concentration over several months as the cells adapt and become resistant.[4]

Quantitative Data Summary

The following tables summarize efficacy data for various TYK2 inhibitors from clinical trials in psoriasis. This data can serve as a benchmark for preclinical studies, keeping in mind that these are different compounds and are used in a different disease context.

Table 1: Efficacy of TYK2 Inhibitors in Phase 2/3 Psoriasis Trials

CompoundDosePrimary EndpointEfficacyPlaceboReference
Deucravacitinib (BMS-986165)6 mg QDPASI 75 at Week 1658.4%12.7%[15]
Brepocitinib (PF-06700841)30 mg QDChange in PASI from baseline at Week 12Significantly greater than placebo-[16]
Ropsacitinib (PF-06826647)200 mg & 400 mg QDPASI 90 at Week 16Better than placebo-[16]
ESK-00140 mg BIDPASI 75 at Week 1264.1%0.0%[17]

PASI 75/90: Percentage of patients achieving a 75%/90% reduction in the Psoriasis Area and Severity Index. QD: once daily, BID: twice daily.

Table 2: Long-Term Efficacy of ESK-001 in Psoriasis (Phase 2)

TimepointPASI 75PASI 90PASI 100Reference
Week 5277.5%61.3%38.8%[17]

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

Objective: To quantify the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Parental (sensitive) and suspected resistant cell lines

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[18]

  • Prepare a serial dilution of this compound in complete medium. A typical concentration range might be 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control to each well.[18]

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[18]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the luminescence or absorbance using a plate reader.[18]

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[18]

Protocol 2: Western Blotting for Phospho-STAT3 Analysis

Objective: To assess the inhibition of TYK2 signaling by measuring the phosphorylation of its downstream target, STAT3.

Materials:

  • Cell lines

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations for the desired time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[18]

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.[18]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[18]

  • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) receptor Cytokine Receptor cytokine->receptor Binding TYK2 TYK2 receptor->TYK2 Association JAKx JAK1 or JAK2 receptor->JAKx Association STAT_inactive STAT (inactive) TYK2->STAT_inactive Phosphorylation JAKx->STAT_inactive Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Translocation & Binding Transcription Gene Transcription (Inflammation, Immunity) DNA->Transcription Tyk2_IN_18 This compound Tyk2_IN_18->TYK2 Inhibition

Caption: TYK2 Signaling Pathway and Point of Inhibition.

Resistance_Workflow start Observation: Loss of this compound Efficacy confirm_resistance Confirm Resistance (IC50 Shift Assay) start->confirm_resistance on_target On-Target Analysis confirm_resistance->on_target off_target Off-Target Analysis confirm_resistance->off_target seq_tyk2 Sequence TYK2 Gene on_target->seq_tyk2 Mutation? expr_tyk2 Analyze TYK2 Expression (qPCR, Western Blot) on_target->expr_tyk2 Expression? phospho_screen Phospho-proteomics or Western Blot Screen off_target->phospho_screen Bypass? efflux_pumps Assess Drug Efflux (e.g., Rhodamine 123 assay) off_target->efflux_pumps Efflux? mutation_found Mutation Identified seq_tyk2->mutation_found amplification_found Amplification Identified expr_tyk2->amplification_found bypass_found Bypass Pathway Activated phospho_screen->bypass_found efflux_found Efflux Pump Upregulated efflux_pumps->efflux_found

Caption: Workflow for Investigating this compound Resistance.

References

Validation & Comparative

A Comparative Guide to TYK2 Inhibitors in Psoriasis Models: Deucravacitinib vs. the Emerging Tyk2-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of deucravacitinib, a first-in-class, clinically approved TYK2 inhibitor, with the novel investigational inhibitor Tyk2-IN-18. While extensive data is available for deucravacitinib, publicly accessible information on the performance of this compound in psoriasis models is currently limited. This document summarizes the existing data to offer a current perspective and a framework for evaluating emerging TYK2 inhibitors.

Introduction to TYK2 Inhibition in Psoriasis

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines implicated in the pathogenesis of psoriasis, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs). By selectively inhibiting TYK2, it is possible to modulate the downstream inflammatory cascade that drives the hyperproliferation of keratinocytes and the chronic inflammation characteristic of psoriasis.

Deucravacitinib is an oral, selective, allosteric inhibitor of TYK2 that binds to its regulatory pseudokinase (JH2) domain.[1][2] This unique mechanism of action confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially leading to a more favorable safety profile by avoiding the off-target effects associated with broader JAK inhibition.[3]

This compound , also known as compound 86, is a novel and potent TYK2 inhibitor.[4] Publicly available information on this compound is sparse; however, it is reported to be a potent inhibitor of the JAK2-JH2 domain with a high degree of selectivity.

Comparative Analysis: Deucravacitinib vs. This compound

A direct, data-driven comparison of the performance of deucravacitinib and this compound in psoriasis models is hampered by the limited availability of experimental data for this compound. The following sections present the comprehensive data for deucravacitinib and the currently known information for this compound.

Mechanism of Action and In Vitro Potency

Deucravacitinib's allosteric inhibition of the TYK2 pseudokinase domain is a key differentiator from many other kinase inhibitors that target the highly conserved ATP-binding site in the catalytic domain.[2][5] This allosteric mechanism locks the TYK2 protein in an inactive conformation.[2]

Table 1: In Vitro Inhibitory Activity of Deucravacitinib and this compound

ParameterDeucravacitinibThis compound
Target TYK2 (JH2 domain)TYK2
IC50 (TYK2) 1.0 nM (JH2 binding)<10 nM (JAK2-JH2 inhibition)[4]
IC50 (IL-12/IL-23 signaling) Potent inhibitionNot Available
IC50 (Type I IFN signaling) Potent inhibitionNot Available
Selectivity over JAK1 HighNot Available
Selectivity over JAK2 HighNot Available
Selectivity over JAK3 HighNot Available
Efficacy in Preclinical Psoriasis Models

The imiquimod (IMQ)-induced psoriasis mouse model is a widely used and well-characterized model that recapitulates many of the key histopathological and immunological features of human psoriasis.

Table 2: Efficacy of Deucravacitinib in the Imiquimod-Induced Psoriasis Mouse Model

ParameterVehicle ControlDeucravacitinib
Psoriasis Area and Severity Index (PASI) Score IncreasedSignificantly Reduced[6][7]
Ear Thickness IncreasedSignificantly Reduced
Spleen Weight IncreasedSignificantly Reduced[7]
Histopathology (Epidermal Thickness) IncreasedSignificantly Reduced
Skin Cytokine Levels (e.g., IL-17A, IL-12p70) ElevatedSignificantly Reduced[6]
Immune Cell Infiltration (e.g., Neutrophils) IncreasedSignificantly Reduced[7]

Note: Specific quantitative values can vary between studies depending on the exact experimental conditions.

As of the latest available information, in vivo efficacy data for this compound in any psoriasis model has not been publicly disclosed.

Experimental Protocols

Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This protocol provides a general framework for inducing and evaluating treatments in a psoriasis-like mouse model.

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • Induction of Psoriasis-like Skin Inflammation: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.[6][7]

  • Treatment Administration: The test compound (e.g., deucravacitinib) or vehicle is administered orally or topically, typically starting from the first day of IMQ application and continuing throughout the induction period.[6][7]

  • Efficacy Assessment:

    • Psoriasis Area and Severity Index (PASI): Skin inflammation is scored daily based on erythema (redness), scaling, and thickness.[6][7]

    • Ear Thickness: Measured daily using a caliper.

    • Spleen Weight: The spleen is excised and weighed at the end of the study as an indicator of systemic inflammation.[7]

  • Histological Analysis: Skin biopsies are collected at the end of the study, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

  • Cytokine and Gene Expression Analysis: Skin tissue or serum can be collected to measure the levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) and gene expression using techniques like ELISA, qPCR, or RNA sequencing.[6]

  • Flow Cytometry: Immune cells from the skin, draining lymph nodes, or spleen can be isolated and analyzed by flow cytometry to quantify different immune cell populations (e.g., Th17 cells, dendritic cells).[7]

Signaling Pathways and Experimental Workflow

TYK2_Signaling_Pathway TYK2 Signaling Pathway in Psoriasis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23 IL-23 IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R binds Type I IFNs Type I IFNs IFNAR IFNAR Type I IFNs->IFNAR binds IL-23R IL-23R TYK2_A TYK2 IL-23R->TYK2_A activates JAK2 JAK2 IL-23R->JAK2 activates TYK2_B TYK2 IL-12R->TYK2_B activates IFNAR->TYK2_B activates JAK1 JAK1 IFNAR->JAK1 activates STAT3 STAT3 TYK2_A->STAT3 phosphorylates JAK2->STAT3 phosphorylates STAT4 STAT4 TYK2_B->STAT4 phosphorylates STAT1_2 STAT1/2 TYK2_B->STAT1_2 phosphorylates JAK1->STAT1_2 phosphorylates Gene_Transcription Pro-inflammatory Gene Transcription STAT3->Gene_Transcription translocates to STAT4->Gene_Transcription translocates to STAT1_2->Gene_Transcription translocates to Deucravacitinib Deucravacitinib / this compound Deucravacitinib->TYK2_A inhibits Deucravacitinib->TYK2_B inhibits

Caption: TYK2 signaling pathway in psoriasis pathogenesis.

Experimental_Workflow Preclinical Evaluation of TYK2 Inhibitors in a Psoriasis Model Treatment Daily Treatment with Tyk2 Inhibitor or Vehicle Clinical_Scoring Daily Clinical Scoring (PASI, Ear Thickness) Treatment->Clinical_Scoring Endpoint_Analysis Endpoint Analysis (Day 7) Clinical_Scoring->Endpoint_Analysis Histology Histopathology (H&E Staining) Endpoint_Analysis->Histology Cytokines Cytokine Analysis (ELISA / qPCR) Endpoint_Analysis->Cytokines Flow_Cytometry Immune Cell Profiling (Flow Cytometry) Endpoint_Analysis->Flow_Cytometry Data_Analysis Data Analysis and Comparison Histology->Data_Analysis Cytokines->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for preclinical evaluation.

Conclusion

Deucravacitinib stands as a benchmark for selective TYK2 inhibition in psoriasis, with a wealth of preclinical and clinical data supporting its efficacy and mechanism of action. Its high selectivity for TYK2 over other JAKs, achieved through its unique allosteric binding to the pseudokinase domain, represents a significant advancement in targeted oral therapy for psoriasis.

The emergence of new TYK2 inhibitors like this compound is promising for the continued development of novel treatments for autoimmune and inflammatory diseases. While the currently available information for this compound indicates high potency, a comprehensive evaluation of its therapeutic potential in psoriasis will require the public disclosure of in vitro and in vivo experimental data in relevant disease models. Future head-to-head studies will be crucial to fully understand the comparative efficacy and safety profiles of these next-generation TYK2 inhibitors. This guide will be updated as more information on this compound and other emerging compounds becomes available.

References

A Head-to-Head Comparison: The Selective Advantage of Tyk2-IN-18 Over Pan-JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the pursuit of targeted therapies with minimal off-target effects is paramount. In the realm of autoimmune and inflammatory diseases, the Janus kinase (JAK) family has been a critical target. This guide provides a detailed, data-driven comparison of Tyk2-IN-18, a potent Tyrosine Kinase 2 (Tyk2) inhibitor, and broader-acting pan-JAK inhibitors.

The JAK family, comprising JAK1, JAK2, JAK3, and Tyk2, are intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways implicated in various immune-mediated diseases.[1][2] While pan-JAK inhibitors, which target multiple JAK family members, have demonstrated clinical efficacy, their lack of selectivity can lead to a range of adverse effects.[3] This has spurred the development of more selective inhibitors like this compound, which aim to provide therapeutic benefits with an improved safety profile.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound against various JAK kinases, contrasted with several well-known pan-JAK inhibitors. Lower IC50 values indicate greater potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Tyk2 IC50 (nM)Selectivity Profile
This compound -<10 (for JH2 domain)-Potent inhibitorSelective for Tyk2 (via JH2 domain)[4][5]
Tofacitinib 3.24.11.6489Pan-JAK (JAK1/3 preference)[6][7]
Baricitinib 5.95.7>400-JAK1/2 inhibitor[6][8]
Ruxolitinib 3.32.8>400-JAK1/2 inhibitor[9]
Peficitinib 3.95.00.74.8Pan-JAK inhibitor[6]
Upadacitinib 12023004700-Selective JAK1 inhibitor[6]
Filgotinib 10-5328-29311-810116-177JAK1/2 inhibitor[6]
Abrocitinib 29.2803>10,0001250Selective JAK1 inhibitor[6]

Note: Data is compiled from multiple sources and assay conditions may vary.

The Mechanism of Selectivity: Targeting the Pseudokinase Domain

A key differentiator for selective Tyk2 inhibitors is their mechanism of action.[10] Unlike many pan-JAK inhibitors that target the highly conserved ATP-binding site in the catalytic kinase domain (JH1), selective Tyk2 inhibitors like Deucravacitinib bind to the regulatory pseudokinase domain (JH2).[11][12] This allosteric inhibition provides a higher degree of selectivity for Tyk2 over other JAK family members.[13][14] this compound is noted to be a potent inhibitor of the JAK2-JH2 domain, suggesting a similar mechanism of action that contributes to its selectivity.[4][5]

Signaling Pathways and Points of Inhibition

The JAK-STAT signaling cascade is initiated when cytokines bind to their receptors, leading to the activation of associated JAKs.[15] These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus to regulate gene expression.[13] The specific pairing of JAKs varies depending on the cytokine receptor, and inhibiting different combinations of JAKs can have distinct biological effects.[16]

cluster_receptor Cell Membrane cluster_jak JAK Activation cluster_stat STAT Phosphorylation & Dimerization cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 activate JAK2 JAK2 Receptor->JAK2 activate JAK3 JAK3 Receptor->JAK3 activate TYK2 TYK2 Receptor->TYK2 activate STAT STAT JAK1->STAT phosphorylate JAK2->STAT phosphorylate JAK3->STAT phosphorylate TYK2->STAT phosphorylate pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerize Gene Gene Transcription STAT_dimer->Gene translocate & activate Cytokine Cytokine Cytokine->Receptor Tyk2_IN_18 This compound Tyk2_IN_18->TYK2 inhibits Pan_JAKi Pan-JAK Inhibitors Pan_JAKi->JAK1 inhibit Pan_JAKi->JAK2 inhibit Pan_JAKi->JAK3 inhibit Pan_JAKi->TYK2 inhibit

Figure 1: Simplified JAK-STAT signaling pathway and inhibitor targets.

Experimental Protocols for Inhibitor Evaluation

The determination of inhibitor potency and selectivity relies on robust experimental methodologies. Below are outlines of common assays used in the characterization of JAK inhibitors.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of an isolated JAK kinase.

Methodology:

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes, a substrate peptide (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Procedure: The inhibitor at various concentrations is incubated with the specific JAK enzyme. The kinase reaction is initiated by the addition of the substrate peptide and ATP.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using methods such as radioisotope incorporation (32P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays (STAT Phosphorylation)

Objective: To assess the ability of an inhibitor to block cytokine-induced JAK-STAT signaling in a cellular context.

Methodology:

  • Cell Culture: Use of a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the target JAKs and cytokine receptors.

  • Procedure: Cells are pre-incubated with varying concentrations of the inhibitor. Subsequently, a specific cytokine (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, or IFN-α for JAK1/Tyk2) is added to stimulate the JAK-STAT pathway.[17]

  • Detection: The level of phosphorylated STAT (pSTAT) is measured using techniques like flow cytometry with phospho-specific antibodies or Western blotting.

  • Data Analysis: The IC50 value is determined by quantifying the reduction in pSTAT levels at different inhibitor concentrations.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions Incubate Pre-incubate Cells with Inhibitor Inhibitor->Incubate Cells Culture & Prepare Cells (e.g., PBMCs) Cells->Incubate Stimulate Stimulate with Cytokine Incubate->Stimulate Lyse Lyse Cells / Fix & Permeabilize Stimulate->Lyse Detect Detect pSTAT (Flow Cytometry / Western Blot) Lyse->Detect Calculate Calculate IC50 Detect->Calculate

Figure 2: Workflow for a cellular STAT phosphorylation assay.

Conclusion

The available data indicates that this compound is a potent and selective inhibitor, likely acting through the JH2 pseudokinase domain to achieve its specificity for Tyk2. This contrasts with pan-JAK inhibitors that exhibit broader activity across the JAK family. The selectivity of this compound presents a promising therapeutic strategy for autoimmune and inflammatory diseases, with the potential for an improved safety profile by avoiding the inhibition of other JAK kinases that are crucial for various physiological processes. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of this compound versus pan-JAK inhibitors.

References

Validating TYK2 Inhibition: A Comparative Analysis of CRISPR/Cas9 Knockout and Pharmacological Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers comparing the genetic knockout of TYK2 using CRISPR/Cas9 with the effects of pharmacological inhibitors. This guide provides a framework for validating on-target effects and understanding the nuances of different inhibitory mechanisms.

This guide offers a comparative analysis between CRISPR/Cas9-mediated knockout of the Tyrosine Kinase 2 (TYK2) gene and the effects of its pharmacological inhibition. While specific data on a compound denoted "Tyk2-IN-18" is not prevalent in publicly accessible literature, this guide will use data from studies on well-characterized, selective TYK2 inhibitors as a representative for comparison. This approach allows for a robust validation framework for any novel TYK2 inhibitor.

The primary objective is to delineate the phenotypic consequences of complete gene ablation versus targeted inhibition of kinase activity, providing researchers with a comprehensive methodology to validate the on-target effects of their compounds and understand potential discrepancies.

Comparative Data Summary

The following table summarizes the expected outcomes when comparing TYK2 knockout with a selective TYK2 inhibitor. This data is synthesized from typical results seen in studies of TYK2 function and inhibition in relevant cell lines (e.g., human T-cell leukemia line, Jurkat).

ParameterCRISPR/Cas9 Knockout of TYK2Selective TYK2 InhibitorRationale for Comparison
TYK2 Protein Expression AbsentPresentConfirms successful gene knockout versus presence of inhibited protein.
STAT3 Phosphorylation (pSTAT3) in response to IL-23 AbolishedSignificantly ReducedMeasures the direct impact on the canonical TYK2 signaling pathway.
STAT4 Phosphorylation (pSTAT4) in response to IL-12 AbolishedSignificantly ReducedAssesses the effect on another key TYK2-dependent signaling axis.
STAT1 Phosphorylation (pSTAT1) in response to IFN-α Significantly ReducedModerately ReducedEvaluates the impact on Type I interferon signaling, which also involves TYK2.
Cell Proliferation (in TYK2-dependent cell lines) ReducedReducedDetermines the functional consequence of disrupting TYK2 signaling on cell growth.

Experimental Methodologies

Detailed protocols are provided below for the key experiments required to generate the comparative data outlined above.

CRISPR/Cas9-Mediated Knockout of TYK2 in Jurkat Cells

This protocol describes the generation of a stable TYK2 knockout cell line.

Materials:

  • Jurkat cells

  • Lentiviral vectors co-expressing Cas9 and a TYK2-targeting single-guide RNA (sgRNA)

  • Control lentiviral vectors (non-targeting sgRNA)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Puromycin for selection

  • Polybrene

  • Complete RPMI-1640 medium

  • Anti-TYK2 antibody for Western blot

  • PCR primers for genomic DNA sequencing

Procedure:

  • sgRNA Design: Design and clone two to three sgRNAs targeting early exons of the TYK2 gene into a lentiviral vector that also expresses Cas9 and a selection marker like puromycin resistance.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction of Jurkat Cells: Transduce Jurkat cells with the harvested lentivirus in the presence of Polybrene (8 µg/mL).

  • Selection: 48 hours post-transduction, select for transduced cells by adding puromycin (1-2 µg/mL) to the culture medium.

  • Clonal Isolation: After selection, isolate single cells into 96-well plates to establish clonal populations.

  • Validation:

    • Genomic DNA Sequencing: Confirm the presence of insertions/deletions (indels) in the targeted region of the TYK2 gene in the established clones.

    • Western Blot: Verify the complete absence of TYK2 protein expression in the knockout clones compared to the wild-type and non-targeting controls.

Pharmacological Inhibition of TYK2

This protocol details the treatment of cells with a selective TYK2 inhibitor.

Materials:

  • Wild-type Jurkat cells

  • Selective TYK2 inhibitor (e.g., Deucravacitinib or a similar compound)

  • DMSO (vehicle control)

  • Cytokines (e.g., IL-12, IL-23, IFN-α)

  • Complete RPMI-1640 medium

  • Phospho-specific antibodies for STAT proteins (pSTAT1, pSTAT3, pSTAT4)

  • Flow cytometer or Western blot equipment

Procedure:

  • Cell Seeding: Seed wild-type Jurkat cells at a density of 1 x 10^6 cells/mL.

  • Inhibitor Treatment: Pre-treat cells with a range of concentrations of the TYK2 inhibitor or DMSO for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-23, 10 ng/mL IL-12, or 1000 U/mL IFN-α) for 15-30 minutes.

  • Cell Lysis and Analysis:

    • Western Blot: Lyse the cells and perform Western blot analysis using antibodies against total and phosphorylated STAT proteins.

    • Flow Cytometry (Phosflow): Fix, permeabilize, and stain the cells with fluorescently-labeled phospho-specific STAT antibodies for quantitative analysis.

Visualizing TYK2 Signaling and Experimental Design

The following diagrams, created using the DOT language, illustrate the key signaling pathways and the experimental workflow for comparing TYK2 knockout and inhibition.

TYK2_Signaling_Pathway cluster_receptor Cytokine Receptor Complex cluster_jak Janus Kinases cluster_stat STAT Proteins Receptor_1 Receptor Subunit 1 TYK2 TYK2 Receptor_1->TYK2 activates STAT STAT (unphosphorylated) Receptor_1->STAT recruits Receptor_2 Receptor Subunit 2 JAK2 JAK2 Receptor_2->JAK2 activates TYK2->Receptor_1 phosphorylates TYK2->JAK2 trans-phosphorylates TYK2->STAT phosphorylates JAK2->Receptor_1 JAK2->TYK2 JAK2->STAT STAT_p STAT (phosphorylated) Gene_Expression Target Gene Expression STAT_p->Gene_Expression translocates to nucleus STAT->STAT_p Cytokine Cytokine (e.g., IL-12, IL-23) Cytokine->Receptor_1 binds

Caption: Canonical TYK2-mediated JAK-STAT signaling pathway.

Experimental_Workflow cluster_arm1 Arm 1: Genetic Knockout cluster_arm2 Arm 2: Pharmacological Inhibition cluster_analysis Comparative Analysis Start1 Wild-Type Cells CRISPR CRISPR/Cas9 Transduction (TYK2-targeting sgRNA) Start1->CRISPR Selection Selection & Clonal Isolation CRISPR->Selection KO_Cells Validated TYK2 KO Cells Selection->KO_Cells Stimulation Cytokine Stimulation (IL-12, IL-23, etc.) KO_Cells->Stimulation Start2 Wild-Type Cells Inhibitor Treatment with TYK2 Inhibitor Start2->Inhibitor Treated_Cells Inhibitor-Treated Cells Inhibitor->Treated_Cells Treated_Cells->Stimulation Analysis Downstream Analysis (pSTAT Western/Phosflow) Stimulation->Analysis Conclusion Compare Phenotypes: KO vs. Inhibition Analysis->Conclusion

Caption: Workflow for comparing TYK2 knockout vs. inhibition.

Validating TYK2 Inhibitor Specificity: A Comparative Guide to siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in the development of targeted therapies is the rigorous validation of inhibitor specificity. This guide provides a comprehensive comparison of using siRNA-mediated knockdown of Tyrosine Kinase 2 (TYK2) versus the small molecule inhibitor, Tyk2-IN-18, to confirm on-target activity and rule out off-target effects. This information is crucial for researchers, scientists, and drug development professionals seeking to advance novel immunomodulatory agents.

Introduction to TYK2 and the Imperative of Specificity

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a pivotal role in the signaling pathways of several key cytokines, including type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[2][3] These cytokines are integral to both innate and adaptive immunity, and their dysregulation is implicated in a range of autoimmune and inflammatory diseases.[4][5] Consequently, TYK2 has emerged as a promising therapeutic target.[1][6]

The development of selective TYK2 inhibitors, such as this compound, offers a promising therapeutic strategy. However, due to the high degree of homology within the ATP-binding sites of JAK family members, achieving selectivity can be challenging.[7] Therefore, it is essential to employ robust methods to confirm that the observed biological effects of a small molecule inhibitor are indeed due to the specific inhibition of TYK2 and not the result of off-target activities. One of the most definitive methods for this validation is the use of small interfering RNA (siRNA) to specifically silence the expression of the target protein.[8]

Comparison of TYK2 Knockdown by siRNA and Inhibition by this compound

To objectively assess the specificity of this compound, a head-to-head comparison with siRNA-mediated knockdown of TYK2 is essential. The underlying principle is that if this compound is truly specific for TYK2, its effects on downstream signaling pathways should phenocopy the effects observed upon TYK2 gene silencing.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from experiments designed to compare the effects of TYK2 siRNA and this compound on a model cell line (e.g., human peripheral blood mononuclear cells or a relevant immune cell line) stimulated with a TYK2-dependent cytokine, such as IFN-α.

ParameterControl (Untreated)TYK2 siRNAScrambled siRNA (Control)This compound (1 µM)Vehicle Control (e.g., DMSO)
TYK2 Protein Expression (% of Control) 100%15%98%95%100%
Phospho-STAT1 (pSTAT1) Levels (% of Stimulated Control) 10% (unstimulated)25%100% (stimulated)30%100% (stimulated)
IFN-α Induced Gene Expression (e.g., MX1, ISG15) (Fold Change) 12.5103.010
Cell Viability (%) >95%>90%>95%>95%>95%

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions, cell type, and reagents used.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

siRNA-Mediated Knockdown of TYK2
  • Cell Culture and Seeding:

    • Culture human immune cells (e.g., Jurkat cells or primary T cells) in appropriate media and conditions.

    • One day prior to transfection, seed the cells in 6-well plates to achieve 50-70% confluency on the day of transfection.[9]

  • siRNA Transfection:

    • Prepare two sets of transfection complexes: one with TYK2-specific siRNA and another with a non-targeting (scrambled) siRNA as a negative control.[9]

    • For each well, dilute 50 pmol of siRNA into 100 µL of serum-free medium.

    • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium and incubate for 5 minutes.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells in a drop-wise manner.

    • Incubate the cells for 48-72 hours to allow for target gene knockdown.

  • Cell Treatment and Lysis:

    • Following the incubation period, treat the cells with a TYK2-dependent cytokine (e.g., 1000 U/mL IFN-α) for 30 minutes to stimulate the signaling pathway.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates for subsequent analysis.

Assessment of this compound Specificity
  • Cell Culture and Seeding:

    • Culture and seed the cells as described in the siRNA protocol.

  • Inhibitor Treatment:

    • Pre-treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours prior to cytokine stimulation.

  • Cytokine Stimulation and Cell Lysis:

    • Stimulate the cells with the appropriate cytokine (e.g., 1000 U/mL IFN-α) for 30 minutes.

    • Lyse the cells as described previously.

Western Blot Analysis
  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies specific for TYK2, phospho-STAT1 (pSTAT1), total STAT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software. Normalize the levels of TYK2 and pSTAT1 to the loading control and total STAT1, respectively.

Visualizing the Pathways and Workflows

Diagrams are provided to illustrate the TYK2 signaling pathway and the experimental workflow for validating inhibitor specificity.

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IFN-α, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK_partner JAK1/JAK2 Receptor->JAK_partner Activates STAT STAT TYK2->STAT Phosphorylates JAK_partner->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Induces

Caption: TYK2 signaling cascade.

Experimental_Workflow start_siRNA Seed Cells transfect Transfect with TYK2 siRNA or Scrambled siRNA start_siRNA->transfect incubate_siRNA Incubate 48-72h transfect->incubate_siRNA stimulate_siRNA Cytokine Stimulation incubate_siRNA->stimulate_siRNA lyse_siRNA Cell Lysis stimulate_siRNA->lyse_siRNA analysis Western Blot Analysis (TYK2, pSTAT, Total STAT) lyse_siRNA->analysis start_inhibitor Seed Cells treat Treat with This compound or Vehicle start_inhibitor->treat incubate_inhibitor Incubate 1-2h treat->incubate_inhibitor stimulate_inhibitor Cytokine Stimulation incubate_inhibitor->stimulate_inhibitor lyse_inhibitor Cell Lysis stimulate_inhibitor->lyse_inhibitor lyse_inhibitor->analysis

Caption: Workflow for inhibitor specificity.

Conclusion

The parallel assessment of a targeted inhibitor and siRNA-mediated knockdown provides a robust and reliable method for validating inhibitor specificity. If this compound demonstrates a dose-dependent inhibition of TYK2-mediated signaling that closely mirrors the effects of TYK2 siRNA, it provides strong evidence of on-target activity. Conversely, any discrepancies would warrant further investigation into potential off-target effects. This comparative approach is an indispensable component of the preclinical validation of novel therapeutic agents targeting the TYK2 signaling pathway.

References

Validating Tyk2-IN-18 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Tyk2-IN-18, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor. We will explore the experimental protocols for the Cellular Thermal Shift Assay (CETSA) and subsequent Western blot analysis, and present a comparative overview with other known Tyk2 inhibitors, focusing on the allosteric inhibitor Deucravacitinib.

Tyk2 Signaling Pathway and Point of Inhibition

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling cascades of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFN-α/β). Upon cytokine binding to their receptors, Tyk2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. This phosphorylation event leads to the dimerization of STATs, their translocation to the nucleus, and the subsequent regulation of gene expression, driving inflammatory and immune responses. This compound, like other Tyk2 inhibitors, aims to block this signaling cascade at the level of the Tyk2 kinase, thereby mitigating the downstream inflammatory effects.

Tyk2_Signaling_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor Tyk2 Tyk2 Cytokine_Receptor->Tyk2 Activates Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) Cytokine->Cytokine_Receptor Binds STAT STAT Tyk2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibits CETSA_Workflow A 1. Cell Treatment (e.g., with this compound or DMSO) B 2. Cell Lysis A->B C 3. Heat Treatment (Temperature Gradient) B->C D 4. Separation of Soluble and Aggregated Proteins C->D E 5. Western Blot Analysis of Soluble Fraction for Tyk2 D->E F 6. Data Analysis (Quantification of Tyk2 Levels) E->F Comparison_Logic cluster_validation Target Engagement Validation cluster_comparison Comparative Analysis cluster_functional_outcome Functional Outcome CETSA Cellular Thermal Shift Assay (CETSA) Confirms direct binding in cells Potency Potency (IC50) Compare dose-dependent target stabilization CETSA->Potency Selectivity Selectivity Assess thermal stabilization of other kinases CETSA->Selectivity Signaling Downstream Signaling Assay (e.g., pSTAT Western Blot) Confirms inhibition of pathway Potency->Signaling Selectivity->Signaling

A Comparative Analysis of a Deuterated TYK2 Inhibitor and its Non-Deuterated Analog for Enhanced Selectivity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biochemical and pharmacokinetic advantages of strategic deuteration in a potent TYK2 inhibitor, offering insights for researchers and drug developers in the field of autoimmune and inflammatory diseases.

In the landscape of targeted therapies for immune-mediated diseases, the inhibition of Tyrosine Kinase 2 (TYK2) has emerged as a promising strategy. This comparative guide provides a detailed analysis of a selective TYK2 inhibitor and its deuterated analog, deucravacitinib (BMS-986165), highlighting the significant impact of deuterium substitution on metabolic stability and selectivity. This information is crucial for scientists and professionals engaged in the development of next-generation kinase inhibitors.

Introduction to TYK2 and the Rationale for Deuteration

TYK2 is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[1] It plays a critical role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of numerous autoimmune and inflammatory disorders.[2] The development of selective TYK2 inhibitors is a key objective to achieve therapeutic benefit while minimizing off-target effects associated with broader JAK inhibition.[3]

One innovative approach to enhance the properties of small molecule inhibitors is selective deuteration. Replacing hydrogen atoms with their heavier isotope, deuterium, at specific metabolically vulnerable positions can slow down drug metabolism. This "kinetic isotope effect" can lead to a more favorable pharmacokinetic profile, reduced formation of potentially less selective metabolites, and an overall improvement in the drug's therapeutic index.[4][5] This guide focuses on the comparison of deucravacitinib, a deuterated TYK2 inhibitor, with its non-deuterated counterpart.

In Vitro Potency and Selectivity

Deucravacitinib is a highly selective allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the conserved ATP-binding site in the catalytic (JH1) domain.[2][5] This unique mechanism of action confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[3]

While direct, publicly available IC50 values comparing deucravacitinib and its non-deuterated analog in the same assays are limited, the primary advantage of deuteration lies in maintaining this selectivity in vivo by altering the metabolic profile.

Comparative In Vitro Metabolism

The strategic deuteration of the N-methyl amide group in deucravacitinib was designed to hinder N-demethylation, a common metabolic pathway for this chemical moiety.[4] In vitro studies using human liver microsomes have demonstrated the success of this strategy.

Table 1: Comparative In Vitro Metabolism in Human Liver Microsomes

CompoundMetaboliteFormation Rate
Deucravacitinib (Deuterated) M11 (Oxidation at methyl moiety)Reduced
M12 (N-demethylated metabolite)Not detectable
Non-deuterated Analog M11 (Oxidation at methyl moiety)Higher than deuterated
M12 (N-demethylated metabolite)Formed

Data sourced from a study on the effect of deuterium incorporation on deucravacitinib metabolism.[4]

These results clearly indicate that deuteration significantly reduces the formation of the N-demethylated metabolite (M12).[4] This is critical because the non-deuterated primary amide metabolite has been shown to be less selective.[6] By blocking this metabolic pathway, deucravacitinib maintains its highly selective TYK2 inhibition profile in a physiological setting.[4]

Pharmacokinetic Profile

Deucravacitinib is rapidly absorbed after oral administration, with a time to maximum concentration (Tmax) of approximately 1.5 to 2.3 hours in healthy Chinese subjects.[8] The intended effect of deuteration is to reduce clearance and increase exposure, thereby potentially allowing for less frequent dosing and a more consistent therapeutic effect.

Signaling Pathway and Experimental Workflow

To understand the context of these findings, it is essential to visualize the TYK2 signaling pathway and the experimental workflow used to compare these compounds.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Nuclear Translocation Deucravacitinib Deucravacitinib (Tyk2-IN-18 Deuterated Analog) Deucravacitinib->TYK2 Allosteric Inhibition

Caption: Simplified TYK2 signaling pathway and the inhibitory action of deucravacitinib.

Experimental_Workflow cluster_compounds Test Articles cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis Compound_H This compound (Non-deuterated) Metabolism Metabolic Stability Assay (Human Liver Microsomes) Compound_H->Metabolism Kinase_Assay TYK2 Kinase Assay (IC50 Determination) Compound_H->Kinase_Assay Cell_Assay Cell-Based Signaling Assay (pSTAT levels) Compound_H->Cell_Assay PK_Study Pharmacokinetic Study (Animal Model) Compound_H->PK_Study Compound_D Deucravacitinib (Deuterated) Compound_D->Metabolism Compound_D->Kinase_Assay Compound_D->Cell_Assay Compound_D->PK_Study Comparison Comparative Analysis of: - Metabolite Formation - IC50 Values - PK Parameters (t½, AUC, CL) Metabolism->Comparison Kinase_Assay->Comparison Cell_Assay->Comparison PK_Study->Comparison

Caption: Experimental workflow for the comparative analysis of this compound and its deuterated analog.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols.

In Vitro Metabolic Stability Assay
  • Objective: To determine the rate of metabolism of the test compounds in a standardized in vitro system.

  • System: Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s).

  • Procedure:

    • The test compound (deuterated or non-deuterated analog) is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic reactions) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reactions are quenched by the addition of a solvent such as acetonitrile.

    • The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining and the formation of metabolites.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance. The formation of specific metabolites, such as the N-demethylated product, is quantified to compare the metabolic pathways of the two analogs.

TYK2 Kinase Activity Assay
  • Objective: To determine the potency of the inhibitors against the TYK2 enzyme.

  • System: Recombinant human TYK2 enzyme and a suitable substrate peptide.

  • Procedure:

    • The TYK2 enzyme is incubated with a substrate peptide and ATP in a buffer solution.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a set period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Cell-Based Signaling Assay (Phospho-STAT Quantification)
  • Objective: To assess the ability of the inhibitors to block TYK2-mediated signaling in a cellular context.

  • System: A human cell line that expresses TYK2 and the relevant cytokine receptors (e.g., peripheral blood mononuclear cells or a specific T-cell line).

  • Procedure:

    • Cells are pre-incubated with various concentrations of the test compound.

    • The cells are then stimulated with a cytokine known to signal through TYK2 (e.g., IL-12 or IL-23).

    • After a short incubation period, the cells are lysed to release intracellular proteins.

    • The level of phosphorylated STAT (pSTAT), a downstream marker of TYK2 activation, is measured using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with an antibody specific for the phosphorylated form of the STAT protein.

  • Data Analysis: The inhibition of STAT phosphorylation is quantified relative to stimulated cells without the inhibitor. The IC50 value for the inhibition of the signaling pathway is then calculated.

Conclusion

The comparative analysis of deucravacitinib and its non-deuterated analog provides compelling evidence for the strategic application of deuteration in drug design. The introduction of deuterium at a metabolically labile position significantly reduces the formation of a less selective N-demethylated metabolite, thereby preserving the high selectivity of the parent compound for TYK2. This approach not only enhances the metabolic stability of the molecule but also contributes to a more predictable and potentially safer pharmacological profile. For researchers and drug developers, this case study underscores the value of considering isotopic substitution as a tool to optimize the properties of promising therapeutic candidates.

References

Efficacy of Tyk2-IN-18 in Deucravacitinib-Resistant Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the therapeutic potential of Tyk2-IN-18 in overcoming resistance to deucravacitinib remains speculative due to the current absence of publicly available preclinical or clinical data. This guide aims to provide a foundational understanding of the known mechanisms of the involved compounds and theoretical frameworks for assessing potential efficacy, acknowledging the significant information gap regarding this compound and established deucravacitinib-resistant models.

Deucravacitinib has emerged as a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2, leads to the stabilization of an inactive conformation of the enzyme.[1][4] This allosteric inhibition effectively blocks the downstream signaling of key cytokines implicated in the pathogenesis of various immune-mediated diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[5][6] This targeted approach provides a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially mitigating the adverse effects associated with broader JAK inhibition.[7][8]

The concept of acquired resistance to deucravacitinib is not yet well-documented in the scientific literature. As a relatively new therapeutic agent, clinical experience and long-term studies are needed to identify and characterize potential resistance mechanisms. Hypothetically, such resistance could arise from mutations in the TYK2 gene, particularly in the JH2 domain where deucravacitinib binds, or through the activation of bypass signaling pathways that circumvent the need for TYK2.

Information regarding a specific molecule designated "this compound" is not available in peer-reviewed scientific literature or public clinical trial registries. Without data on its mechanism of action, binding profile, and efficacy, a direct comparison with deucravacitinib or an assessment of its potential in resistant settings is not feasible.

Understanding TYK2 Signaling and Inhibition

The TYK2 signaling pathway is integral to the inflammatory cascade. Upon cytokine binding to their receptors, TYK2, in conjunction with other JAKs, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. Deucravacitinib's allosteric inhibition of the TYK2 pseudokinase domain disrupts this entire cascade.

dot

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23, IL-12, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 JH2 (Regulatory) Receptor->TYK2 Activation JAK JAK (e.g., JAK2) Receptor->JAK Activation TYK2:jh2->TYK2:jh1 STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT Gene Inflammatory Gene Transcription pSTAT->Gene Dimerization & Nuclear Translocation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2:jh2 Tyk2_IN_18 This compound (Hypothetical) Tyk2_IN_18->TYK2

Figure 1. Simplified TYK2 signaling pathway and the inhibitory mechanism of deucravacitinib.

Hypothetical Experimental Workflow for Evaluating this compound

In the absence of established deucravacitinib-resistant models, a logical first step for researchers would be to develop such models in vitro. This could be achieved through long-term culture of sensitive cell lines with escalating concentrations of deucravacitinib to select for resistant clones. Once validated, these models would be crucial for testing the efficacy of alternative inhibitors like the hypothetical this compound.

dot

Experimental_Workflow cluster_model_dev Model Development cluster_efficacy_testing Efficacy Testing of this compound start Sensitive Cell Line (e.g., cytokine-dependent immune cells) culture Long-term Culture with Escalating Deucravacitinib start->culture treat_parental Treat Parental (Sensitive) Cells with this compound start->treat_parental selection Selection of Resistant Clones culture->selection validation Validation of Resistance (IC50 Shift, Target Sequencing) selection->validation treat_resistant Treat Resistant Cells with this compound validation->treat_resistant assay Assess Downstream Effects: - pSTAT Inhibition - Cytokine Production - Cell Proliferation treat_resistant->assay treat_parental->assay compare Compare Efficacy: This compound vs. Deucravacitinib assay->compare

Figure 2. A hypothetical workflow for developing deucravacitinib-resistant models and evaluating this compound.

Data Presentation: A Template for Future Research

Should experimental data become available, the following tables provide a structured format for presenting and comparing the inhibitory activities and cellular effects of this compound and deucravacitinib.

Table 1: Comparative Inhibitory Activity (IC50, nM)

CompoundTYK2 (JH2) Binding Affinity (Kd)TYK2 Kinase InhibitionJAK1 Kinase InhibitionJAK2 Kinase InhibitionJAK3 Kinase Inhibition
DeucravacitinibData from LiteratureData from LiteratureData from LiteratureData from LiteratureData from Literature
This compoundExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Table 2: Cellular Activity in Parental and Deucravacitinib-Resistant (Deuc-R) Cell Lines (IC50, nM)

CompoundInhibition of IL-23-induced pSTAT3 (Parental)Inhibition of IL-23-induced pSTAT3 (Deuc-R)Inhibition of IFN-α-induced pSTAT1 (Parental)Inhibition of IFN-α-induced pSTAT1 (Deuc-R)
DeucravacitinibData from LiteratureExperimental DataData from LiteratureExperimental Data
This compoundExperimental DataExperimental DataExperimental DataExperimental Data

Conclusion

The development of resistance to targeted therapies is a significant challenge in the treatment of chronic diseases. While deucravacitinib represents a major advancement in the selective inhibition of TYK2, the potential for acquired resistance necessitates the exploration of alternative therapeutic strategies. The hypothetical molecule, this compound, could represent a next-generation inhibitor designed to overcome such resistance. However, without any empirical data, its efficacy remains purely theoretical. Future research focused on generating deucravacitinib-resistant models and characterizing novel TYK2 inhibitors will be critical to addressing this potential unmet medical need. The frameworks and templates provided in this guide offer a roadmap for the systematic evaluation of such compounds as they emerge.

References

Cross-Species Potency of TYK2 Inhibitors: A Human vs. Mouse Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of Tyrosine Kinase 2 (TYK2) inhibitors between human and murine systems. Understanding the cross-species activity of these inhibitors is crucial for the preclinical evaluation and clinical translation of novel therapeutics targeting autoimmune and inflammatory diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

While specific data for "Tyk2-IN-18" is not publicly available, this guide will use the well-characterized TYK2 inhibitor, PF-06673518, as a case study to illustrate the principles of cross-species potency comparison.

Data Presentation: Biochemical and Cellular Potency

The following table summarizes the inhibitory potency (IC50) of the TYK2 inhibitor PF-06673518 against human and mouse TYK2.

Inhibitor Assay Type Target Species IC50 (nM) Fold Difference (Mouse/Human) Reference
PF-06673518BiochemicalWild Type TYK2Human2948.5[1]
Wild Type TYK2Mouse1,407[1]
PF-06673518Cellular (pSTAT4 inhibition)IL-12-induced signalingHuman648.1[1]
IL-12-induced signalingMouse518[1]

Key Observation: A significant decrease in potency is observed for PF-06673518 against mouse TYK2 compared to human TYK2 in both biochemical and cellular assays. This highlights the importance of evaluating inhibitors against the specific species intended for preclinical studies. The discrepancy is attributed to a single amino acid difference in the ATP-binding site of TYK2 between humans (Isoleucine-960) and mice (Valine-980)[2][3].

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay (In Vitro)

This protocol outlines a general procedure for determining the biochemical potency of a TYK2 inhibitor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified TYK2 enzyme.

Materials:

  • Purified recombinant human or mouse TYK2 enzyme.

  • TYK2 substrate peptide (e.g., IRS-1tide)[4][5].

  • Adenosine triphosphate (ATP).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6].

  • Test inhibitor (e.g., this compound) serially diluted in DMSO.

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo® MAX, or TR-FRET based)[4][7].

  • Microplate reader compatible with the chosen detection method.

Procedure:

  • Prepare a reaction mixture containing the TYK2 enzyme and substrate peptide in the assay buffer.

  • Add serial dilutions of the test inhibitor to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-STAT Assay (In Leukocytes)

This protocol describes a method to assess the functional inhibition of TYK2-mediated signaling in a cellular context.

Objective: To measure the IC50 of a test compound for the inhibition of cytokine-induced phosphorylation of STAT proteins in human and mouse leukocytes.

Materials:

  • Isolated human or mouse leukocytes.

  • Cell culture medium.

  • Cytokine stimulant (e.g., IL-12 for TYK2/JAK2 pathway)[1].

  • Test inhibitor serially diluted in DMSO.

  • Fixation and permeabilization buffers.

  • Fluorescently labeled antibodies against phosphorylated STATs (e.g., anti-pSTAT4).

  • Flow cytometer.

Procedure:

  • Pre-incubate the isolated leukocytes with serial dilutions of the test inhibitor for a defined period.

  • Stimulate the cells with the appropriate cytokine (e.g., IL-12) to induce STAT phosphorylation.

  • Fix and permeabilize the cells to allow for intracellular antibody staining.

  • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.

  • Analyze the stained cells using a flow cytometer to quantify the levels of phosphorylated STAT.

  • Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting to a dose-response curve.

Mandatory Visualizations

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating cytokine signaling.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2 TYK2 CytokineReceptor->TYK2 JAK_partner JAK Partner (e.g., JAK2) CytokineReceptor->JAK_partner STAT_inactive STAT (inactive) TYK2->STAT_inactive Phosphorylates JAK_partner->STAT_inactive Phosphorylates STAT_active pSTAT (active dimer) STAT_inactive->STAT_active GeneExpression Gene Expression (Inflammation, Immune Response) STAT_active->GeneExpression Transcription Regulation Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Cytokine->CytokineReceptor

Caption: Simplified TYK2 signaling pathway.

Experimental Workflow for IC50 Determination

This diagram outlines the general workflow for determining the IC50 value of a TYK2 inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of TYK2 Inhibitor Incubation Incubate Inhibitor with Assay Components Compound_Prep->Incubation Assay_Prep Prepare Assay Components (Enzyme/Cells, Substrate, Buffer) Assay_Prep->Incubation Reaction Initiate & Run Kinase Reaction Incubation->Reaction Detection Add Detection Reagent & Measure Signal Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation Curve_Fitting Fit Dose-Response Curve Calculation->Curve_Fitting IC50 Determine IC50 Value Curve_Fitting->IC50

Caption: General workflow for IC50 determination.

References

Benchmarking Tyk2-IN-18: A Comparative Guide to JH2 Domain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for autoimmune and inflammatory diseases, the Janus kinase (JAK) family, particularly Tyrosine Kinase 2 (Tyk2), has emerged as a pivotal target. The strategic inhibition of Tyk2, especially through its regulatory pseudokinase (JH2) domain, offers a promising avenue for therapeutic intervention with enhanced selectivity over targeting the highly conserved catalytic (JH1) domain. This guide provides a comprehensive benchmark of Tyk2-IN-18 against other notable JH2 domain inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Tyk2 and JH2 Domain Inhibition

Tyk2 is a member of the JAK family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. It is involved in the signal transduction of key cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs), which are central to the pathogenesis of numerous autoimmune diseases.[1] Unlike other JAK family members, Tyk2's role is more restricted to immune signaling, making it an attractive target for therapeutic intervention with a potentially wider therapeutic window.

The Tyk2 protein comprises a catalytic kinase domain (JH1) and a pseudokinase domain (JH2). While the JH1 domain is responsible for the kinase activity, the JH2 domain, although catalytically inactive, plays a critical allosteric regulatory role. Targeting the JH2 domain with small molecule inhibitors represents an innovative strategy to achieve high selectivity for Tyk2 over other highly homologous JAK family members, thereby minimizing off-target effects.

This guide focuses on this compound, a potent inhibitor targeting the JH2 domain, and compares its performance with other well-characterized JH2 inhibitors, including the first-in-class approved drug Deucravacitinib (BMS-986165) and the clinical candidate NDI-034858.

Tyk2 Signaling Pathway

The signaling cascade initiated by cytokines that rely on Tyk2 involves the dimerization of receptor subunits upon cytokine binding, leading to the autophosphorylation and activation of receptor-associated JAKs, including Tyk2. Activated Tyk2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK_partner JAK Partner (JAK1 or JAK2) Receptor->JAK_partner Activation STAT STAT Tyk2->STAT Phosphorylation JAK_partner->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Gene_expression Gene Expression DNA->Gene_expression Transcription

Caption: Simplified Tyk2 signaling pathway.

Comparative Performance of JH2 Domain Inhibitors

The following tables summarize the available quantitative data for this compound and other prominent JH2 domain inhibitors. This data is crucial for understanding their potency, selectivity, and potential therapeutic utility.

Table 1: Biochemical Activity of JH2 Domain Inhibitors

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Reference
This compound (Compound 86) JAK2-JH2Not Specified<10-[2]
Deucravacitinib (BMS-986165) TYK2-JH2HTRF Binding1.00.02[3][4]
JAK1-JH2HTRF Binding1.00.49[4]
NDI-034858 (TAK-279) TYK2-JH2Not Specified8.40.0038
JAK1-JH2Not Specified-4975
JAK2-JH2Not Specified-23000
QL-1200186 TYK2-JH2Not Specified0.06-
JAK1-JH2Not Specified9.85-

Note: Data for this compound against the TYK2-JH2 domain is not publicly available. The provided data is for the JAK2-JH2 domain.

Table 2: Cellular Activity of JH2 Domain Inhibitors

CompoundCell-Based AssayStimulantEndpointIC50 (nM)Reference
Deucravacitinib (BMS-986165) Human Whole BloodIL-12IFN-γ production13
Human PBMCIL-12pSTAT42-14[4]
Human PBMCIL-23pSTAT32-14[4]
Human PBMCIFN-αpSTAT12-14[4]
NDI-034858 (TAK-279) Human Whole BloodIFN-αCXCL10 production22
Human Th17 cellsIL-23pSTAT33.7
QL-1200186 NK92 cellsIL-12IFN-γ productionHigher potency than Deucravacitinib
HEK-Blue IFN-α/β cellsIFN-αReporter activityPotent inhibition

Note: Cellular activity data for this compound is not publicly available.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize Tyk2 JH2 inhibitors.

Biochemical Assays

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is commonly used to determine the binding affinity of inhibitors to the TYK2 JH2 domain.

cluster_assay HTRF Binding Assay Workflow reagents Reagents: - GST-tagged TYK2-JH2 - Fluorescently labeled probe - Anti-GST-Eu3+ cryptate - Streptavidin-XL665 step1 1. Incubate TYK2-JH2 with inhibitor step2 2. Add fluorescent probe step1->step2 step3 3. Add detection reagents step2->step3 step4 4. Measure HTRF signal step3->step4

Caption: Workflow for HTRF binding assay.
  • Principle: This competitive binding assay measures the displacement of a fluorescently labeled probe from the TYK2 JH2 domain by a test compound.

  • Procedure:

    • Recombinant GST-tagged TYK2 JH2 protein is incubated with varying concentrations of the test inhibitor.

    • A biotinylated tracer that binds to the JH2 domain is added.

    • HTRF detection reagents, typically an anti-GST antibody labeled with a europium cryptate donor and streptavidin-XL665 acceptor, are added.

    • If the inhibitor binds to the JH2 domain, it displaces the tracer, leading to a decrease in the FRET signal.

    • The IC50 value is determined by measuring the HTRF signal at different inhibitor concentrations.

Cellular Assays

STAT Phosphorylation Assay (Flow Cytometry)

This assay assesses the ability of an inhibitor to block cytokine-induced STAT phosphorylation in cells.

cluster_workflow STAT Phosphorylation Assay Workflow step1 1. Isolate PBMCs step2 2. Pre-incubate with inhibitor step1->step2 step3 3. Stimulate with cytokine (e.g., IL-12, IL-23, IFN-α) step2->step3 step4 4. Fix and permeabilize cells step3->step4 step5 5. Stain with fluorescently labeled anti-pSTAT antibodies step4->step5 step6 6. Analyze by flow cytometry step5->step6

Caption: Workflow for STAT phosphorylation assay.
  • Principle: Measures the inhibition of cytokine-induced phosphorylation of specific STAT proteins within a cell population.

  • Procedure:

    • Human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets are isolated.

    • Cells are pre-incubated with various concentrations of the inhibitor.

    • Cells are then stimulated with a specific cytokine (e.g., IL-12 to assess pSTAT4, IL-23 for pSTAT3, or IFN-α for pSTAT1).

    • The reaction is stopped, and cells are fixed and permeabilized.

    • Cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the STAT protein of interest.

    • The level of STAT phosphorylation is quantified using flow cytometry.

Cytokine Release Assay (ELISA)

This assay measures the downstream functional consequence of Tyk2 inhibition by quantifying the production of key inflammatory cytokines.

  • Principle: Evaluates the inhibitor's effect on the production and secretion of cytokines from immune cells following stimulation.

  • Procedure:

    • Human whole blood or isolated PBMCs are pre-treated with the inhibitor.

    • The cells are stimulated with a relevant cytokine, such as IL-12, to induce the production of downstream cytokines like IFN-γ.

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of the secreted cytokine (e.g., IFN-γ) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Discussion and Future Directions

The available data highlights the potent and selective nature of several JH2 domain inhibitors, most notably Deucravacitinib and NDI-034858. These compounds exhibit high affinity for the TYK2 JH2 domain and demonstrate significant selectivity over other JAK family members, translating to potent inhibition of TYK2-mediated signaling pathways in cellular assays.

This compound is described as a potent inhibitor of the JAK2-JH2 domain with an IC50 of less than 10 nM.[2] While this indicates its potential as a JH2-targeting agent, the lack of publicly available data on its activity against the TYK2-JH2 domain and its selectivity profile against other JAKs makes a direct and comprehensive comparison with established TYK2 JH2 inhibitors challenging.

Future research should focus on generating a complete biochemical and cellular characterization of this compound. This would include determining its binding affinity (Kd) and inhibitory concentration (IC50) for the TYK2 JH2 domain, as well as a comprehensive selectivity panel against the JH2 and JH1 domains of all JAK family members. Furthermore, evaluating its potency in cellular assays that measure the inhibition of IL-12, IL-23, and Type I IFN signaling would provide crucial insights into its functional activity.

The development of highly selective, allosteric TYK2 inhibitors represents a significant advancement in the treatment of autoimmune and inflammatory diseases. A thorough and transparent comparison of emerging candidates like this compound against established benchmarks is essential for driving innovation and ultimately benefiting patients.

References

Safety Operating Guide

Navigating the Disposal of Tyk2-IN-18: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Proper Disposal of a Novel Tyrosine Kinase Inhibitor

Researchers and scientists handling Tyk2-IN-18, a potent tyrosine kinase 2 (Tyk2) inhibitor, must adhere to stringent disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this compound must be managed as a hazardous chemical waste, following established best practices for investigational small molecule inhibitors.

The foundational principle for the disposal of investigational compounds like this compound is to treat them as hazardous waste unless explicitly determined otherwise.[1] Standard laboratory procedures such as disposal down the drain or in regular trash are strictly prohibited for hazardous pharmaceutical waste.[1]

Core Disposal Principles

Proper management of chemical waste within a laboratory is a critical and regulated process.[2] All personnel handling this compound waste are required to have completed chemical waste management training.[1] The following table summarizes the key quantitative parameters and general requirements for managing hazardous chemical waste in a laboratory setting.

ParameterGuidelineSource
Waste Accumulation Do not store more than 10 gallons of hazardous waste in the lab.[3]
pH for Aqueous Waste Neutralized aqueous solutions (pH between 7-9) with no solvent or metal contamination may be eligible for drain disposal in some jurisdictions, but this is not recommended for investigational compounds.[3]
Container Fill Level Submit a hazardous waste pickup request when a container is 75% full.[4]
Storage Time Limit Partially filled containers may remain in a Satellite Accumulation Area (SAA) for up to one year. Full containers must be removed within three days.[5]
Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound and materials contaminated with it.

  • Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety glasses.[1]

  • Waste Segregation: It is crucial to segregate different types of chemical waste.[6]

    • Solid Waste: Collect all solid materials contaminated with this compound, such as unused compound, contaminated gloves, bench paper, vials, and pipette tips, in a designated, compatible hazardous waste container.[1]

    • Liquid Waste: Collect liquid waste containing this compound, such as stock solutions or cell culture media, in a separate, leak-proof, and chemically compatible container. Do not mix with other incompatible waste streams like strong acids or bases.[3][5]

  • Containerization and Labeling:

    • Use only designated hazardous waste containers that are sturdy and have a secure lid.[3]

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first item of waste is added.[1][5]

    • The label must be fully completed with the name of the chemical ("this compound"), the building and room number, and the chemical constituents and their approximate concentrations.[1][5] Keep the container closed at all times except when adding waste.[3]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which could be a marked area on a benchtop or within a chemical fume hood.[4][5]

    • The SAA must be away from sinks or floor drains.[4]

    • Ensure secondary containment is used for all liquid hazardous waste to prevent spills.[3][4]

  • Request for Pickup:

    • Once the waste container is full or waste is no longer being generated, seal the container securely.

    • Submit a chemical waste disposal request to your institution's Environmental Health & Safety (EHS) department for pickup.[1][3]

  • Documentation: Maintain all records related to the disposal of this compound, including waste pickup forms, for your laboratory's records.[1]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a research laboratory.

Tyk2_IN_18_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated vials, gloves, tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., stock solutions, media) waste_type->liquid_waste Liquid containerize_solid Step 3a: Place in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Step 3b: Place in Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid storage Step 4: Store Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment containerize_solid->storage containerize_liquid->storage pickup Step 5: Container Full or Experiment Complete? storage->pickup pickup->storage No request_pickup Step 6: Seal Container & Request Pickup from EHS pickup->request_pickup Yes end End: Waste Transferred to EHS request_pickup->end

Caption: Disposal workflow for this compound from generation to EHS handover.

References

Navigating the Safe Handling of Tyk2-IN-18: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tyk2-IN-18, a potent tyrosine kinase 2 (Tyk2) inhibitor. By offering clear operational and disposal plans, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and precision in your research endeavors.

Immediate Safety and Handling Precautions

This compound is a potent research compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, biologically active small molecules and information from similar kinase inhibitors.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves. Double-gloving is recommended.
Body Protection A fully buttoned lab coat.
Respiratory A NIOSH-approved respirator is recommended when handling the powder form outside of a certified chemical fume hood.

Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Hygiene Practices:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in laboratory areas.

  • Wash hands thoroughly after handling, even if gloves were worn.

Operational Plan: From Receipt to Use

A systematic approach to the entire lifecycle of this compound in the laboratory minimizes risks and ensures experimental integrity.

Operational_Workflow Figure 1. Operational Workflow for this compound Receiving Receiving and Inspection Storage Secure Storage (-20°C or as specified) Receiving->Storage Log inventory Preparation Solution Preparation (in fume hood) Storage->Preparation Retrieve as needed Experiment Experimental Use Preparation->Experiment Decontamination Decontamination of Glassware and Surfaces Experiment->Decontamination Disposal Waste Disposal Experiment->Disposal Decontamination->Disposal Tyk2_Signaling_Pathway Figure 2. The Tyk2 Signaling Pathway and Point of Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT Tyk2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer dimerizes Gene Gene Transcription pSTAT_dimer->Gene translocates to nucleus Inhibitor This compound Inhibitor->Tyk2 inhibits

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